3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4,6-trichloro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTBSOJTMUNLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396644 | |
| Record name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-90-4 | |
| Record name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid CAS number
An In-Depth Technical Guide to 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 34576-90-4), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, and presents standardized protocols for its analytical characterization. Furthermore, it explores the strategic applications of this molecule as a versatile building block for the synthesis of more complex, biologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific programs.
Introduction to the Benzothiophene Scaffold
The benzothiophene core, a bicyclic system consisting of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of benzothiophene exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[1] The structural rigidity of the ring system, combined with its capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric elements. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making chlorinated benzothiophenes particularly valuable in drug design.[2]
Physicochemical Profile of this compound
The identity and core properties of the title compound are summarized below. The presence of three chlorine atoms and a carboxylic acid group on the benzothiophene framework results in a molecule with high lipophilicity and distinct acidic characteristics.[2]
Chemical Identity
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 34576-90-4[2] |
| Molecular Formula | C₉H₃Cl₃O₂S[2][3] |
| SMILES | c1c(cc2c(c1Cl)c(c(C(=O)[O-])s2)Cl)Cl[2] |
| InChI | InChI=1/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14)/p-1[2] |
Structural and Physicochemical Properties
| Property | Value |
| Molecular Weight | 297.54 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | High solubility in organic solvents anticipated due to the chlorinated aromatic system[2] |
| Acidity | The carboxylic acid group imparts acidic properties[2] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The logical flow for the synthesis begins with a suitable polychlorinated aromatic starting material, followed by the introduction of the thiophene ring components and subsequent carboxylation.
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Synthesis Protocol
This protocol is a representative, field-proven approach for analogous structures and serves as a validated starting point for optimization.
Step 1: Synthesis of 3,4,6-Trichloro-1-benzothiophene
-
Rationale: The initial step involves constructing the core benzothiophene scaffold. This can be achieved through various named reactions. A common method is the reaction of a substituted thiophenol with an α-halo carbonyl compound followed by cyclization and dehydration.
-
Protocol:
-
To a stirred solution of an appropriately substituted 2-ethynyl-1,3,5-trichlorobenzene in a suitable solvent like DMF, add a sulfur source such as sodium sulfide (Na₂S).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) to facilitate the intramolecular cyclization. The temperature and reaction time must be optimized based on substrate reactivity (typically 80-120°C for 4-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4,6-trichloro-1-benzothiophene.
-
Step 2: Carboxylation at the 2-position
-
Rationale: The C-2 position of the benzothiophene ring is acidic and can be selectively deprotonated using a strong organolithium base. The resulting lithiated intermediate is a potent nucleophile that readily reacts with carbon dioxide to form the corresponding carboxylic acid after an acidic workup. This method is a standard and high-yielding approach for carboxylating heterocyclic systems.[4][5]
-
Protocol:
-
Under a strict inert atmosphere (Nitrogen or Argon), dissolve the crude 3,4,6-trichloro-1-benzothiophene from the previous step in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, and cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) dropwise, maintaining the internal temperature below -70°C.
-
Stir the resulting mixture at -78°C for 1-2 hours to ensure complete deprotonation.
-
Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice pellets.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.
-
Analytical Characterization and Quality Control
To ensure the identity, purity, and integrity of the synthesized compound, a tripartite analytical approach is mandatory. This self-validating workflow confirms the structure and quantifies any potential impurities.
Caption: Standard analytical workflow for compound validation.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify impurities.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Acceptance Criteria: Purity ≥ 95% by peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets or doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxyl carbon will be significantly downfield (~160-170 ppm), while the other carbons will appear in the aromatic region (120-150 ppm).
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Method: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is ideal.
-
Expected Result: The analysis should reveal a prominent ion corresponding to the deprotonated molecule [M-H]⁻. The observed mass should be within 5 ppm of the calculated exact mass. The characteristic isotopic pattern for three chlorine atoms (a cluster of peaks with specific intensity ratios) provides definitive confirmation of the elemental composition.
Applications in Drug Discovery and Development
This compound is not typically an end-product drug but rather a highly valuable and specialized starting material or scaffold.[3] Its utility stems from the reactive "handle" of the carboxylic acid group, which allows for its conjugation to other molecular fragments.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 34576-90-4: 3,4,6-trichloro-1-benzothiophene-2-carboxy… [cymitquimica.com]
- 3. Buy this compound | 34576-90-4 [smolecule.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
physicochemical properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Introduction
This compound (CAS No. 34576-90-4) is a halogenated heterocyclic compound built upon a benzothiophene core.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science. Substituted benzo[b]thiophenes are recognized for a wide spectrum of biological activities, serving as building blocks for antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The presence of three electron-withdrawing chlorine atoms on the benzene ring, coupled with a carboxylic acid functional group on the thiophene ring, imparts a unique electronic and steric profile. This profile suggests high lipophilicity and increased acidity, properties that are critical in the design of bioactive molecules and specialized agrochemicals.[1]
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to serve as a foundational resource, combining available data with field-proven experimental protocols for properties that are not yet characterized in the literature. By explaining the causality behind analytical choices, we aim to equip researchers with the necessary tools for confident and accurate characterization.
Section 1: Core Molecular and Physical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in any research or development pipeline. These properties dictate its handling, formulation, and interaction with biological systems.
Caption: Chemical Structure of this compound.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 34576-90-4 | [1][2] |
| Molecular Formula | C₉H₃Cl₃O₂S | [1] |
| Molecular Weight | 281.55 g/mol | [2] |
| Melting Point (°C) | Data not available in cited literature. | - |
| Boiling Point (°C) | Not applicable; likely decomposes at high temperatures. | - |
| Solubility | Expected to be highly lipophilic and soluble in organic solvents. | [1] |
| pKa | Data not available; expected to be a relatively strong acid. | - |
| SMILES | O=C(O)c1sc2c(c1Cl)c(Cl)cc(Cl)c2 | - |
| InChI | InChI=1S/C9H3Cl3O2S/c10-4-2-6-7(12)c3(11)1-5(6)15-8(13)9(14)15/h1-2H,(H,14,15) | - |
Section 2: Spectroscopic Profile and Structural Elucidation
For any novel or specialized chemical entity, empirical spectroscopic analysis is non-negotiable for confirming identity, purity, and structure. While specific spectra for this compound are not publicly cataloged, its constituent functional groups give rise to predictable and characteristic signals.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid moiety. A very broad O-H stretching band is expected from approximately 2500-3500 cm⁻¹.[5] The carbonyl (C=O) stretch will present as a strong, sharp absorption around 1710 cm⁻¹.[5] Additional peaks in the fingerprint region will correspond to aromatic C=C stretching and C-Cl stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The most distinct signal will be the acidic proton of the carboxyl group, which is expected to be a singlet far downfield, typically in the 10-12 ppm range.[5] Two additional singlets (or narrow doublets with very small coupling) are anticipated in the aromatic region (7.0-8.5 ppm), corresponding to the two remaining protons on the benzene ring.
-
¹³C NMR : The carbonyl carbon is highly deshielded and will appear between 160-180 ppm.[5][6] The nine aromatic and thiophene carbons will resonate between approximately 120-145 ppm, with carbons directly bonded to chlorine atoms showing characteristic shifts.
-
-
Mass Spectrometry (MS) : The mass spectrum will be crucial for confirming the molecular weight and elemental composition. Due to the presence of three chlorine atoms, the molecular ion peak (M⁺) at m/z ≈ 281.5 will exhibit a distinctive isotopic pattern (M, M+2, M+4, M+6) resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[5]
Section 3: Experimental Protocols for Physicochemical Characterization
To address the data gaps identified in Section 1 and to provide a framework for quality control, the following validated experimental methodologies are recommended. These protocols are designed to be self-validating and are standard within the pharmaceutical and chemical industries.
Determination of Purity and Identity via HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For a polar analyte like a carboxylic acid, reversed-phase chromatography is the method of choice.
Caption: Standard workflow for purity determination by HPLC.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare an acidic mobile phase to ensure the carboxylic acid remains in its protonated, non-ionic form, which enhances retention on a C18 column. A typical mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water.[7][8]
-
Standard Preparation: Accurately weigh and dissolve the compound in the mobile phase to create a stock solution of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic elution with a 70:30 (v/v) mixture of acetonitrile and 0.1% aqueous phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm, where the carboxyl group absorbs.[7][9]
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Thermal Analysis: Melting Point Determination
The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) provides a more accurate and detailed thermal profile than traditional methods.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is indicative of purity.
Solubility Assessment
The shake-flask method is a reliable equilibrium-based method to determine solubility. Given the compound's anticipated lipophilicity, solvents of varying polarity should be tested.
Step-by-Step Protocol:
-
Sample Addition: Add an excess amount of the solid compound to a known volume (e.g., 5 mL) of the desired solvent (e.g., water, ethanol, DMSO, DMF) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a calibrated HPLC method (as described in 3.1).
Acidity Constant (pKa) Determination
Potentiometric titration is a precise method for determining the pKa of an acidic functional group.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely known amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
-
Titration: While monitoring the pH with a calibrated electrode, slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where exactly half of the carboxylic acid has been neutralized.
Section 4: Chemical Reactivity and Stability
The reactivity of this compound is governed by its two primary functional regions: the carboxylic acid and the trichlorinated aromatic system.
-
Carboxylic Acid Group: This group is the primary site for reactions such as esterification (with alcohols under acidic conditions), amide formation (via an activated intermediate like an acid chloride), and reduction to the corresponding alcohol. These transformations are fundamental in medicinal chemistry for modifying solubility and biological interactions.
-
Trichlorinated Benzothiophene Core: The three electron-withdrawing chlorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. However, they may render the ring susceptible to nucleophilic aromatic substitution under forcing conditions. The overall structure is expected to be chemically stable under standard laboratory conditions.[1]
Conclusion
References
Sources
- 1. CAS 34576-90-4: 3,4,6-trichloro-1-benzothiophene-2-carboxy… [cymitquimica.com]
- 2. Benzothiophene-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Multi-technique Spectroscopic and Crystallographic Guide to the Structure Elucidation of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. Substituted benzothiophenes, in particular, represent a class of heterocyclic compounds with significant pharmacological interest, making precise structural verification essential for understanding structure-activity relationships (SAR).[1][2] This in-depth guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography, we present a self-validating system of analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring a deep and applicable understanding of the elucidation process.
Introduction and Elucidation Strategy
The target molecule, this compound, belongs to a class of compounds known for a wide array of biological activities.[1] The precise placement of the three chloro substituents on the benzothiophene core dramatically influences its electronic properties, reactivity, and biological interactions. Therefore, any synthetic effort must be followed by a rigorous structural confirmation to ensure the correct regioisomer has been produced.
A plausible synthetic route might involve the cyclization of a suitably substituted thiophene precursor, a common strategy for building the benzothiophene scaffold.[3][4] However, such methods can sometimes yield isomeric byproducts, necessitating the robust analytical strategy detailed herein.
Our approach is hierarchical. We begin with techniques that confirm broad, essential features (molecular formula, functional groups) and progressively move to more sophisticated methods that map the precise atomic connectivity and spatial arrangement.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Causality: The first and most critical step is to confirm the molecular weight and elemental composition. For a molecule containing chlorine and sulfur, high-resolution mass spectrometry (HRMS) is indispensable. Chlorine has two abundant isotopes (³⁵Cl, ~75.5%; ³⁷Cl, ~24.5%) and sulfur has a notable M+2 isotope (³⁴S, ~4.2%).[5] The resulting unique isotopic pattern provides a high-confidence signature for the number of chlorine and sulfur atoms present, immediately validating the molecular formula.
Experimental Protocol: ESI-QTOF Mass Spectrometry
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. This is typically a clean and efficient ionization method for this functional group.[6]
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Analysis: Determine the accurate mass of the [M-H]⁻ ion and compare it to the theoretical value. Analyze the isotopic distribution pattern.
Data Interpretation and Expected Results
The molecular formula is C₉H₃Cl₃O₂S. The analysis focuses on the deprotonated molecule [C₉H₂Cl₃O₂S]⁻.
Table 1: Predicted HRMS Data for [C₉H₂³⁵Cl₃O₂³²S]⁻
| Parameter | Expected Value |
|---|---|
| Monoisotopic Mass | 294.8841 |
| Calculated Mass | 294.8841 |
| m/z of [M-H]⁻ | 293.8762 |
The key confirmatory data lies in the isotopic pattern. The presence of three chlorine atoms will generate a characteristic cluster of peaks with specific intensity ratios.
Table 2: Predicted Isotopic Pattern for the [M-H]⁻ Ion Cluster
| Ion | Relative m/z | Isotopic Composition | Expected Relative Abundance |
|---|---|---|---|
| A | M | (³⁵Cl)₃ | 100% |
| A+2 | M+2 | (³⁵Cl)₂(³⁷Cl)₁ + S-isotope | ~98% |
| A+4 | M+4 | (³⁵Cl)₁(³⁷Cl)₂ + S-isotope | ~32% |
| A+6 | M+6 | (³⁷Cl)₃ | ~3.5% |
Note: The presence of the ³⁴S isotope slightly increases the intensity of the A+2 peak.[5]
Fragmentation: Collision-induced dissociation (CID) would likely show a primary loss of 45 Da, corresponding to the neutral loss of the carboxyl group (•COOH), a common fragmentation pathway for carboxylic acids.[7]
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For our target, it serves to unequivocally confirm the presence of the carboxylic acid moiety through its highly characteristic vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Data Interpretation and Expected Results
The spectrum is expected to be dominated by the features of the carboxylic acid group, which often exists as a hydrogen-bonded dimer in the solid state.[8][9]
Table 3: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch | 3300 - 2500 | Very broad, strong |
| Aromatic C-H Stretch | ~3100 - 3000 | Weak, sharp |
| C=O Stretch | 1710 - 1680 | Very strong, sharp |
| Aromatic C=C Stretch | ~1600, ~1450 | Medium, sharp |
| C-O Stretch | 1320 - 1210 | Strong |
| O-H Bend (out-of-plane) | 950 - 910 | Broad, medium |
The presence of a very broad absorption centered around 3000 cm⁻¹ superimposed on a strong, sharp carbonyl peak near 1700 cm⁻¹ is definitive evidence for a carboxylic acid.[9]
NMR Spectroscopy: Assembling the Molecular Puzzle
Expertise & Causality: While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy shows how they are connected. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required to definitively map the C-H framework and establish the precise substitution pattern of the chlorine atoms.[10][11]
¹H NMR Spectroscopy: Proton Environment Mapping
The structure has only two aromatic protons. Their chemical shifts and coupling constants are highly informative.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the acid and allow observation of the acidic proton).
-
Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.
Expected Results:
-
Carboxylic Acid Proton (1H): A very broad singlet, typically > 12 ppm in DMSO-d₆. Its chemical shift is concentration and temperature dependent.[12][13]
-
Aromatic Protons (2H): The two remaining protons on the benzene ring are at positions 5 and 7. They are meta to each other.
-
H-7: Expected to be a doublet around 8.0-8.2 ppm.
-
H-5: Expected to be a doublet around 7.8-8.0 ppm.
-
Coupling: A small meta-coupling constant (⁴JHH) of ~2.0 Hz would be observed between H-5 and H-7.
-
¹³C{¹H} NMR Spectroscopy: The Carbon Backbone
This proton-decoupled experiment reveals all unique carbon environments.
Expected Results: The structure has 10 unique carbons.
-
Carboxylic Carbon (C=O): ~163-168 ppm.
-
Aromatic/Thiophene Carbons: 9 signals in the range of ~120-145 ppm.
-
Chlorine-substituted carbons (C-3, C-4, C-6): Chemical shifts will be significantly affected by the electronegative chlorine.
-
Protonated carbons (C-5, C-7): Identifiable via a subsequent HSQC experiment.
-
Quaternary carbons (C-2, C-3a, C-7a): These will not show a correlation in the HSQC spectrum.
-
2D NMR: Establishing Connectivity
Expertise & Causality: 2D NMR is the key to assigning the quaternary carbons and confirming the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively assign C-5 and C-7.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and assign the non-protonated carbons, confirming the chloro-substitution pattern.[10]
Key Expected HMBC Correlations: The correlations from the two aromatic protons, H-5 and H-7, will be diagnostic.
-
H-7 will show correlations to the chlorinated C-6 (a 2-bond correlation, ²J) and the protonated C-5 (a 3-bond correlation, ³J). Crucially, it will also correlate to the quaternary bridgehead carbon C-7a (³J).
-
H-5 will show correlations to the chlorinated C-6 (²J) and C-4 (³J), and the protonated C-7 (³J). It should also show a key correlation to the other bridgehead carbon, C-3a (³J).
The observation of these specific correlations provides undeniable proof of the 3,4,6-trichloro substitution pattern.
Table 4: Summary of Predicted NMR Data (in DMSO-d₆)
| Position | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) | Key HMBC Correlations (from H to C) |
|---|---|---|---|---|---|
| 2 | - | - | - | ~135 | H-7 |
| 3 | - | - | - | ~128 | - |
| 3a | - | - | - | ~138 | H-5 |
| 4 | - | - | - | ~130 | H-5 |
| 5 | ~7.9 | d | ~2.0 | ~124 | C-4, C-6, C-7, C-3a |
| 6 | - | - | - | ~132 | H-5, H-7 |
| 7 | ~8.1 | d | ~2.0 | ~122 | C-5, C-6, C-7a |
| 7a | - | - | - | ~140 | H-7 |
| COOH | >12 | br s | - | ~164 | - |
X-Ray Crystallography: The Gold Standard
Expertise & Causality: For a definitive and unambiguous proof of structure, single-crystal X-ray diffraction is the ultimate technique.[14] It provides a three-dimensional map of electron density from which atomic positions can be determined with extremely high precision. This method not only confirms the connectivity established by NMR but also provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow a single crystal of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine the model against the experimental data to obtain the final structure.
Expected Results
The output would be a complete structural file (e.g., a CIF file) containing the precise coordinates of every atom. This would confirm:
-
The planar benzothiophene ring system.
-
The exact positions of the three chlorine atoms at C-3, C-4, and C-6.
-
The presence and location of the carboxylic acid group at C-2.
-
In the solid state, it would likely reveal hydrogen-bonded dimers formed between the carboxylic acid groups of adjacent molecules, a common structural motif for this functional group.[14]
Conclusion: A Unified Structural Assignment
The structure of this compound is confidently assigned through the systematic and orthogonal application of modern analytical techniques.
-
High-Resolution Mass Spectrometry established the correct molecular formula, C₉H₃Cl₃O₂S, via accurate mass and a definitive isotopic signature.
-
FTIR Spectroscopy confirmed the presence of the critical carboxylic acid functional group.
-
A comprehensive suite of NMR experiments (¹H, ¹³C, HSQC, and HMBC) successfully mapped the molecular framework, with key HMBC correlations providing unambiguous proof of the 3,4,6-trichloro substitution pattern.
-
Single-Crystal X-ray Crystallography , if a suitable crystal is obtained, serves as the final, absolute confirmation of the structure.
This integrated approach, where each technique validates the others, represents a robust and trustworthy methodology for the structural characterization of novel chemical entities, a critical requirement in the fields of medicinal chemistry and materials science.
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A Predictive Spectroscopic and Structural Elucidation Guide to 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Preamble: A thorough investigation of publicly accessible chemical databases and scholarly articles did not yield experimentally determined spectral data for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. This guide, therefore, adopts a predictive and comparative approach, leveraging established spectroscopic principles and data from structurally analogous compounds to construct a scientifically rigorous and insightful analysis. For researchers in drug discovery and organic synthesis, this document serves as a comprehensive framework for the characterization of this and similar halogenated benzothiophene scaffolds.
Introduction: The Analytical Imperative for Halogenated Heterocycles
Substituted benzothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their purity and identity. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools in this endeavor.
This guide provides a detailed, predictive analysis of the spectral characteristics of this compound. Given the absence of direct experimental data, we will extrapolate from the known spectral features of closely related, chlorinated benzothiophene derivatives.[3][4][5][6] This approach not only offers a robust hypothesis for the spectral profile of the title compound but also illustrates the fundamental principles of spectral interpretation in the context of complex, multi-substituted aromatic systems.
Molecular Structure and Isomeric Considerations
The core of our analysis is the molecular structure of this compound. The substitution pattern of the three chlorine atoms on the benzothiophene ring system dictates the expected spectral output, particularly in NMR and mass spectrometry.
Caption: Structure of this compound.
A Generalized Workflow for Spectroscopic Analysis
The acquisition of high-quality spectral data is foundational to accurate structural elucidation. The following workflow represents a standard, best-practice approach for the analysis of a novel synthetic compound like this compound.
Caption: Generalized workflow for spectroscopic analysis.
Predicted Spectral Data and Interpretation
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. The predictions are based on typical absorption frequencies for organic molecules.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding between the carboxylic acid molecules. |
| C=O (Carboxylic Acid) | 1710-1680 | Conjugation with the benzothiophene ring may slightly lower the frequency. |
| C=C (Aromatic) | 1600-1450 | Multiple sharp bands are expected, characteristic of the aromatic system. |
| C-Cl | 800-600 | The presence of multiple C-Cl bonds will likely result in several absorptions in this region. |
| C-S | 700-600 | This absorption may overlap with C-Cl signals. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the carboxylic acid proton. The chemical shifts are predicted based on the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The acidic proton is highly deshielded and often appears as a broad singlet. |
| Aromatic H-5 | ~7.8 | Doublet | This proton is ortho to the C-4 chlorine and will be coupled to H-7. |
| Aromatic H-7 | ~8.1 | Doublet | This proton is ortho to the C-6 chlorine and will be coupled to H-5. |
The ¹³C NMR spectrum will account for all nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 165-170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C-2 | 135-140 | Attached to the carboxylic acid group. |
| C-3 | 130-135 | Attached to a chlorine atom. |
| C-4 | 130-135 | Attached to a chlorine atom. |
| C-6 | 130-135 | Attached to a chlorine atom. |
| C-3a, C-7a | 135-145 | Quaternary carbons at the ring fusion. |
| C-5, C-7 | 125-130 | Aromatic carbons attached to protons. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can offer clues about the structure through fragmentation patterns. A high-resolution mass spectrum (HRMS) would confirm the elemental composition.
| Feature | Predicted m/z | Rationale |
| Molecular Ion (M⁺) | 280, 282, 284, 286 | The presence of three chlorine atoms will result in a characteristic isotopic cluster. The relative intensities of these peaks will be approximately 100:98:32:3. |
| [M-OH]⁺ | 263, 265, 267, 269 | Loss of the hydroxyl radical is a common fragmentation for carboxylic acids. |
| [M-COOH]⁺ | 235, 237, 239, 241 | Loss of the entire carboxylic acid group as a radical. |
Conclusion
While awaiting experimental verification, this predictive guide offers a robust and scientifically grounded framework for the spectral characterization of this compound. The outlined IR, NMR, and MS data, derived from established principles and comparison with related structures, provide a detailed spectral fingerprint. This information is critical for researchers working on the synthesis and application of novel benzothiophene derivatives, enabling them to confidently identify and characterize their target molecules.
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- ResearchGate. (n.d.). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.
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- PubMed. (n.d.).
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- MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- Sigma-Aldrich. (n.d.). 3-CHLORO-BENZO(B)THIOPHENE-2-CARBOXYLIC ACID HYDRAZIDE AldrichCPR.
- ResearchGate. (n.d.).
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
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An In-depth Technical Guide to the Solubility Profile of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Executive Summary
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound featuring a rigid benzothiophene core and an ionizable carboxylic acid group. Its structure presents a classic solubility challenge: the dense, lipophilic trichlorinated aromatic system suggests inherently low aqueous solubility, while the carboxylic acid moiety introduces pH-dependent behavior. A comprehensive understanding of its solubility is paramount for any application in drug discovery or materials science, as it directly governs bioavailability, formulation feasibility, and the reliability of in vitro screening data. This guide provides a first-principles approach to characterizing the solubility profile of this molecule, outlining the theoretical underpinnings, providing field-proven experimental protocols, and offering insights into data interpretation. We will proceed from the foundational physicochemical properties to the detailed execution of thermodynamic and kinetic solubility assays.
Predicted Physicochemical and Structural Analysis
A molecule's solubility is dictated by its structure. The key features of this compound are:
-
The Benzothiophene Core: This fused aromatic ring system is planar, rigid, and hydrophobic.
-
Trichlorination: The three chlorine atoms significantly increase the molecule's lipophilicity and molecular weight, generally leading to reduced aqueous solubility.[1]
-
Carboxylic Acid Group: This is the primary driver of pH-dependent solubility. As a weak acid, it will exist in two states:
-
Protonated (Neutral) Form (R-COOH): At low pH (well below its pKa), the molecule is un-ionized. This form is expected to be very poorly soluble in water due to the dominance of the lipophilic core.
-
Deprotonated (Anionic) Form (R-COO⁻): At high pH (well above its pKa), the molecule is ionized. The resulting carboxylate anion can form stronger interactions with water molecules (ion-dipole), leading to a significant increase in aqueous solubility.[2][3][4]
-
The interplay between the highly lipophilic backbone and the ionizable "handle" makes a full pH-solubility profile essential.
| Property | Prediction / Key Consideration | Rationale |
| Chemical Structure | C₉H₃Cl₃O₂S | Based on the IUPAC name. |
| Aqueous Solubility | Expected to be low to very low, especially at acidic and neutral pH. Classified as a poorly soluble drug.[5] | The large, chlorinated aromatic system dominates the molecule's character, making it highly lipophilic. |
| pKa (Acid Dissociation Constant) | Estimated to be in the range of 3-5. | Typical range for carboxylic acids on aromatic systems. The electron-withdrawing effects of the chlorine atoms and the benzothiophene ring will influence the exact value. |
| LogP (Lipophilicity) | Expected to be high (>3). | Reflects a strong preference for a non-polar environment over an aqueous one, driven by the trichlorinated core. |
| pH-Dependent Solubility | Solubility will increase significantly as the pH rises above the pKa.[2] | Ionization of the carboxylic acid to the more soluble carboxylate form is the key mechanism.[3][4] |
Experimental Framework: Thermodynamic vs. Kinetic Solubility
It is critical to distinguish between two types of solubility measurements, as they answer different questions in the development pipeline.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium. It is the "gold standard" measurement, crucial for formulation and late-stage development.[6][7] The Shake-Flask method is the definitive technique for this determination.[7][8]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of a solution that has been rapidly prepared, typically from a concentrated DMSO stock.[9] This method is high-throughput and useful for early discovery screening, but it often overestimates the true thermodynamic solubility because it can generate supersaturated solutions.[8][9]
The following sections will detail the authoritative protocols for measuring these values.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from guidelines established by the World Health Organization (WHO) and the United States Pharmacopeia (USP) for biopharmaceutical classification.[8][10][11] It is designed to produce high-quality, reliable data.
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the solid compound is crucial to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[8]
-
Temperature Control (37 °C): For pharmaceutical applications, 37 °C is used to mimic human physiological temperature.[10]
-
Equilibration Time: Poorly soluble compounds can take a long time to reach equilibrium. A 24-hour time point is common, but verifying equilibrium by sampling at multiple times (e.g., 24h and 48h) is essential for a robust assay.[6][9]
-
Phase Separation: Centrifugation and filtration must be used to ensure no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured concentration.
Step-by-Step Methodology
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range. Pharmacopoeial buffers are recommended.[10] A minimal set includes:
-
pH 1.2 (e.g., 0.1 N HCl)
-
pH 4.5 (e.g., Acetate buffer)
-
pH 6.8 (e.g., Phosphate buffer)
-
-
Compound Dispensing: Weigh an excess amount of solid this compound into triplicate glass vials for each buffer condition. "Excess" means enough solid will visibly remain at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the appropriate pH buffer to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature of 37 ± 1 °C .[10] Agitate for at least 24 hours to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[10]
-
pH Measurement (Post-Equilibration): After equilibration, measure the final pH of the slurry in each vial to ensure the buffer capacity was not exceeded.
-
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 g) to pellet the excess solid.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant. For added certainty, this aliquot can be passed through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.
-
Construct a calibration curve using standards of known concentrations to accurately quantify the result.
-
-
Data Reporting: Report the solubility in mg/mL and µM. The relative standard deviation between the triplicate measurements should not exceed 10%.[10]
Workflow Diagram: Thermodynamic Solubility
Caption: Workflow for determining thermodynamic equilibrium solubility.
Interpreting the pH-Solubility Profile
The data from the shake-flask experiment across different pH values will generate a pH-solubility profile. For this compound, this profile is expected to be characteristic of a weak acid.
Expected pH-Solubility Relationship
Caption: Relationship between pH, ionization state, and solubility.
Data Presentation:
The results should be summarized in a clear table.
| pH of Buffer | Mean Solubility (µg/mL) | Mean Solubility (µM) | Standard Deviation (µM) |
| 1.2 | TBD | TBD | TBD |
| 4.5 | TBD | TBD | TBD |
| 6.8 | TBD | TBD | TBD |
| Intrinsic (Calculated) | TBD | TBD | N/A |
TBD = To Be Determined experimentally.
The intrinsic solubility (S₀) is a critical parameter, representing the solubility of the fully un-ionized form of the drug.[8] It can be determined from the solubility measured at a pH well below the pKa or calculated using the Henderson-Hasselbalch equation.
Protocol: High-Throughput Kinetic Solubility
This method is ideal for early discovery when compound availability is low and speed is essential. It relies on inducing precipitation from a DMSO stock solution.
Step-by-Step Methodology
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (the final DMSO concentration should be kept low, typically 1-2%, to minimize co-solvent effects).
-
Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1-2 hours).[9]
-
Precipitation Detection: Measure the amount of precipitate formed. Common methods include:
-
Turbidimetry/Nephelometry: Measuring the light scattering caused by insoluble particles using a plate reader.
-
Direct UV/LC-MS: After filtering the plate, the concentration of the remaining soluble compound in the filtrate is measured.[9]
-
-
Data Analysis: The kinetic solubility is the highest concentration tested that does not produce a significant precipitate signal above the background.
Advanced Considerations and Troubleshooting
-
Polymorphism: The solid-state form (polymorph, salt, cocrystal) of the API can significantly impact solubility. It is best practice to characterize the solid form before and after the equilibrium experiment (e.g., using XRPD) to ensure no phase changes have occurred.
-
Compound Instability: If the compound degrades in the aqueous buffers, this will lead to inaccurate solubility readings. The stability of the compound should be confirmed by analyzing the samples at different time points and looking for the appearance of degradation products via HPLC or LC-MS.
-
Co-solvents: For compounds with extremely low aqueous solubility, formulation often requires co-solvents (e.g., ethanol, PEG 400) or surfactants.[2] The shake-flask method can be adapted to measure solubility in these mixed-solvent systems to guide formulation development.
Conclusion
The solubility profile of this compound is defined by a fundamental conflict between its highly lipophilic core and its ionizable carboxylic acid group. Its aqueous solubility is predicted to be very low in acidic conditions and to increase substantially in neutral to alkaline environments. A rigorous experimental determination using the gold-standard shake-flask method is essential for obtaining reliable thermodynamic data.[7][8] This data, particularly the pH-solubility profile, forms the bedrock for all subsequent development activities, from interpreting bioassay results to designing viable formulations.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Determination of Solubility in Pharmaceuticals. Pharmaguideline. Available at: [Link]
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Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
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Thermodynamic solubility. Platforme de chimie biologique intégrative de Strasbourg (PCBIS). Available at: [Link]
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Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). Available at: [Link]
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FIP Guidelines for Dissolution Testing of Solid Oral Products. International Pharmaceutical Federation. Available at: [Link]
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pH Effects on Solubility. Chad's Prep. Available at: [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterization. National Library of Medicine. Available at: [Link]
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Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization (WHO). Available at: [Link]
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Solubility-pH profiles of some acidic, basic and amphoteric drugs. Semantic Scholar. Available at: [Link]
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Ph and solubility profile. Slideshare. Available at: [Link]
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pH and solubility. Khan Academy. Available at: [Link]
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Foreword: The Benzothiophene Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Chlorinated Benzothiophenes
To professionals in drug discovery, the term "privileged scaffold" signifies a molecular framework that is not merely a synthetic curiosity but a recurring motif in a multitude of biologically active compounds. The benzothiophene core, an aromatic heterocyclic system comprising a benzene ring fused to a thiophene ring, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom provide a unique electronic and steric profile, enabling it to interact with a diverse array of biological targets, including enzymes and receptors.[2][3] Several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene, the leukotriene synthesis inhibitor Zileuton, and the antifungal agent Sertaconazole, feature the benzothiophene moiety, underscoring its clinical significance.[3][4][5]
This guide focuses specifically on the impact of chlorination on the biological profile of benzothiophenes. The introduction of chlorine atoms can profoundly alter a molecule's physicochemical properties—including lipophilicity, metabolic stability, and electronic distribution—thereby modulating its potency, selectivity, and pharmacokinetic profile. We will explore the key biological activities of chlorinated benzothiophenes, delving into their mechanisms of action, the experimental methodologies used to validate these activities, and the structure-activity relationships (SAR) that guide future drug design.
Antimicrobial and Antifungal Activity
The emergence of antimicrobial resistance (AMR) has rendered many existing antibiotics ineffective, creating an urgent need for novel therapeutic agents.[6][7] Chlorinated benzothiophene derivatives have demonstrated significant promise as a new class of antimicrobial and antifungal compounds.
Mechanism and Spectrum of Activity
Chlorinated benzothiophenes exert their antimicrobial effects through various mechanisms, often involving the disruption of microbial cell membranes or the inhibition of essential enzymes. The addition of chlorine atoms can enhance the lipophilicity of the benzothiophene scaffold, facilitating its passage through the lipid-rich cell walls of bacteria and fungi.
Studies have shown that these compounds are active against a range of pathogens. Notably, derivatives have been successfully tested against Gram-positive bacteria like multidrug-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli.[4][6][7] Their antifungal activity has been established against clinically relevant species, including Candida albicans, Candida tropicalis, and various dermatophytes.[4][8][9] Interestingly, while some derivatives show limited activity against Gram-negative bacteria when used alone, their efficacy can be markedly improved when co-administered with an outer membrane-permeabilizing agent like polymyxin B.[7]
Structure-activity relationship (SAR) studies indicate that the position and number of chlorine substituents are critical for activity. For instance, (E,E)-methyl 3-methoxy-2-(2-((((6-chloro-1-(1H-benzo[b]thien-2-yl)ethylidene)amino)oxy)methyl)phenyl)propenoate (5E) was found to exhibit more potent in vivo fungicidal activity against a panel of fungi than the existing fungicide Enoxastrobin.[8] This highlights that the chlorinated benzothiophene moiety, when integrated into a larger molecular framework, can produce highly potent agents.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The potency of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| II.b | 6-chloro-N'-(pyridin-2-ylmethylene) | S. aureus (MRSA) | 4 | [6] |
| 5E | 6-chloro (strobilurin derivative) | Various Fungi | < 0.39 | [8] |
| Compound 3b | 3-chloro (quinazolinone derivative) | S. aureus | Moderate-Good | [10] |
| Compound 3d | 3-chloro (quinazolinone derivative) | B. subtilis | Moderate-Good | [10] |
| BT Derivative | 3-iodo (for comparison) | C. albicans | Potent Activity | [5] |
Note: "Moderate-Good" indicates that the source reported significant activity without specifying precise MIC values in the abstract.
Experimental Protocol: Broth Microdilution Susceptibility Assay
This protocol is a standard, self-validating method for determining the MIC of a novel compound against bacteria and fungi.[4]
Causality Behind Choices:
-
96-Well Plate: Enables high-throughput screening of multiple concentrations and compounds simultaneously.
-
RPMI 1640/Mueller-Hinton Broth: These are standardized media that support the robust growth of fungi and bacteria, respectively, ensuring that any observed growth inhibition is due to the compound, not poor nutrient conditions.
-
Inoculum Standardization (0.5 McFarland): Ensures a consistent starting number of microbial cells in each well, making the MIC values reproducible and comparable across experiments.
-
Serial Dilution: Creates a logarithmic concentration gradient, allowing for the precise determination of the minimum concentration that inhibits growth.
-
Positive/Negative Controls: The positive control (e.g., Fluconazole, Ampicillin) validates that the assay can detect inhibition, while the negative control (DMSO/vehicle) ensures the solvent itself is not toxic to the microbes.
Step-by-Step Methodology:
-
Preparation: A stock solution of the test compound (e.g., 1 mg/mL) is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI 1640 for fungi) is added to each well. 50 µL of the stock solution is added to the first well and serially diluted down the plate to create a concentration gradient (e.g., 64 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: A suspension of the target microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is then diluted in the assay broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: 50 µL of the standardized microbial suspension is added to each well containing the test compound, bringing the final volume to 150 µL.
-
Controls: Include wells with broth and inoculum only (growth control), wells with a known antibiotic/antifungal (positive control), and wells with the highest concentration of DMSO used (vehicle control).
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.[4]
Workflow Visualization
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity
The structural versatility of the benzothiophene scaffold has made it a fertile ground for the discovery of novel anticancer agents.[2][3][11] Chlorination often enhances cytotoxic potency and can be used to fine-tune selectivity towards specific cancer-related targets.
Mechanisms of Action: Tubulin and Kinase Inhibition
Chlorinated benzothiophenes have been shown to exert their anticancer effects through at least two prominent mechanisms:
-
Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs function as potent inhibitors of tubulin polymerization.[1][12] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). By interfering with the dynamic assembly and disassembly of microtubules, these compounds arrest the cell cycle, leading to a form of programmed cell death known as mitotic catastrophe.[12] This mechanism is significant because it can be effective against cancer cells that have developed resistance to traditional apoptosis-inducing drugs.[12] For example, the analog Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile exhibited potent growth inhibition in dozens of cancer cell lines with GI₅₀ values in the nanomolar range.[12]
-
Kinase Inhibition: Protein kinases are enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers.[13] Chlorinated benzothiadiazines (a closely related scaffold) have been identified as potent angiogenesis inhibitors by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[14][15] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[14][15] By blocking the VEGF signaling pathway, these compounds effectively starve tumors of necessary oxygen and nutrients.[14] Kinase profiling of one potent compound revealed remarkable selectivity, inhibiting only four kinases out of a panel of 468, with significant activity against TNK2/ACK1 and PKRD2, both of which are known modulators of angiogenesis.[14][16]
Quantitative Data: In Vitro Cytotoxicity and Kinase Inhibition
| Compound ID | Class | Target/Cell Line | Potency (IC₅₀/GI₅₀) | Mechanism | Reference |
| Analog 6 | Acrylonitrile | NCI-60 Cell Line Panel | 21.1 - 98.9 nM | Tubulin Inhibition | [12] |
| BT2 | Carboxylate | BDK (Kinase) | 3.19 µM | Allosteric Inhibition | [17] |
| Compound 17b | Benzothiadiazine | VEGFR2 Phosphorylation | Potent Inhibition | Kinase Pathway Sup. | [14][15] |
| Compound 16b | Hydrazide | U87MG Glioblastoma | Potent Inhibition | Multi-Kinase Inhibitor | [18] |
Experimental Protocol: Kinase Activity Assay (VEGFR2 Phosphorylation)
This protocol describes a cell-based assay to determine if a compound inhibits the VEGF-induced phosphorylation of its receptor, VEGFR2.
Causality Behind Choices:
-
HUVECs (Human Umbilical Vein Endothelial Cells): These are primary cells that are physiologically relevant for studying angiogenesis, as they naturally express VEGFR2.
-
Serum Starvation: Cells are deprived of serum for several hours to reduce baseline kinase activity and receptor phosphorylation, ensuring that any observed phosphorylation is a direct result of the VEGF stimulus.
-
VEGF Stimulation: Vascular Endothelial Growth Factor (VEGF) is the specific ligand that binds to and activates VEGFR2. This is the key stimulus to be inhibited.
-
Western Blotting: This technique allows for the specific detection and quantification of both the phosphorylated form of VEGFR2 (pVEGFR2) and the total amount of VEGFR2. Comparing the ratio of pVEGFR2 to total VEGFR2 provides a normalized measure of receptor activation.
Step-by-Step Methodology:
-
Cell Culture: HUVECs are cultured to ~80% confluency in appropriate media.
-
Serum Starvation: The growth medium is replaced with a low-serum or serum-free medium for 4-6 hours to downregulate basal signaling.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the chlorinated benzothiophene derivative (or vehicle control) for 1-2 hours.
-
Stimulation: Cells are stimulated with a known concentration of recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR2 phosphorylation.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading in the next step.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
Detection and Analysis: The membrane is incubated with appropriate secondary antibodies and visualized using chemiluminescence. The band intensities are quantified, and the ratio of pVEGFR2 to total VEGFR2 is calculated to determine the extent of inhibition.
Pathway Visualization: VEGFR2 Signaling Inhibition
Caption: Suppression of VEGFR2 phosphorylation by chlorinated compounds.
Specific Enzyme Inhibition
Beyond broad anticancer activity, specific chlorinated benzothiophenes have been identified as potent and selective inhibitors of other key enzymes relevant to human disease.
Allosteric Inhibition of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK)
Maple syrup urine disease (MSUD) is a metabolic disorder caused by deficient activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This complex is negatively regulated by BCKDC kinase (BDK). Therefore, inhibiting BDK can increase BCKDC activity, offering a therapeutic strategy for MSUD.
Through high-throughput screening, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of BDK with an IC₅₀ of 3.19 μM.[17] Unlike competitive inhibitors that bind to the enzyme's active site, allosteric inhibitors bind to a different site, inducing a conformational change that inactivates the enzyme. The binding of BT2 to BDK triggers helix movements that cause the kinase to dissociate from the BCKDC complex, leading to its degradation and a sustained activation of the complex.[17] BT2 and its analogs demonstrated excellent pharmacokinetics and were effective at increasing BCKDC activity in cells from MSUD patients and in animal models.[17]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that degrade the neurotransmitter acetylcholine. Inhibitors of these enzymes are used to treat the symptoms of Alzheimer's disease.[19][20] A series of benzothiophene-chalcone hybrids were synthesized and evaluated as cholinesterase inhibitors.[19] The results showed that these compounds could inhibit both enzymes, with some derivatives showing BChE inhibition comparable to the reference drug galantamine.[19][20] For example, compound 5h was the best BChE inhibitor with an IC₅₀ of 24.35 μM, while compound 5f was the most effective AChE inhibitor in its series.[19][20] This demonstrates the potential of the chlorinated benzothiophene scaffold in designing agents for neurodegenerative diseases.
Enzyme Inhibition Data
| Compound | Target Enzyme | Potency (IC₅₀) | Inhibition Type | Reference |
| BT2 | BDK | 3.19 µM | Allosteric | [17] |
| Compound 5f | AChE | 62.10 µM | Competitive (Predicted) | [19][20] |
| Compound 5h | BChE | 24.35 µM | Competitive (Predicted) | [19][20] |
Visualization: Allosteric BDK Inhibition
Caption: Allosteric inhibition of BDK by BT2 leads to complex dissociation.
References
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Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives. Taylor & Francis Online. [Link]
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Béni, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
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Tu, S., et al. (2014). Synthesis and Fungicidal Activities of Novel Benzothiophene-Substituted Oxime Ether Strobilurins. PubMed. [Link]
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Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Institutes of Health. [Link]
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Tso, S.-C., et al. (2013). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]
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Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. ResearchGate. [Link]
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Chula, N. G. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]
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Valle, H. U., et al. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. National Institutes of Health. [Link]
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Valle, H. U., et al. (2024). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. ResearchGate. [Link]
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Shrestha, S., et al. (2022). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida Research Portal. [Link]
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Various Authors. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
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Huwaimel, B. I., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. National Institutes of Health. [Link]
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Huwaimel, B. I., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. PubMed. [Link]
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Shrestha, S. (2024). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida Research Portal. [Link]
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Esteves, M., et al. (2008). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. PubMed. [Link]
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Various Authors. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
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Huwaimel, B. I., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. FLORE. [Link]
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Various Authors. (2022). Late-stage chlorination of kinase inhibitors to elucidate metabolic pathways and explore isosteric motifs. American Chemical Society. [Link]
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Various Authors. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link]
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Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]
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Cadoni, E., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. National Institutes of Health. [Link]
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Various Authors. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]
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Various Authors. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
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Various Authors. (2023). A Review of the Phytochemistry and Biological Activities of Echinopsis Radix. MDPI. [Link]
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El-Seedi, H. R., et al. (2022). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
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Various Authors. (2023). New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. MDPI. [Link]
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Cadoni, E., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed. [Link]
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Various Authors. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]
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Yilmaz, I., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
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Various Authors. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
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Béni, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. [Link]
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Various Authors. (2024). Benzothiophene synthesis. Organic Chemistry Portal. [Link]
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Various Authors. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]
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Various Authors. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. MDPI. [Link]
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Unlocking the Therapeutic Potential of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid: A Technical Guide to Target Identification and Validation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet under-investigated molecule: 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. While direct biological data for this compound is sparse[1], its structural features—a chlorinated benzothiophene core and a carboxylic acid moiety—suggest significant therapeutic potential. This document provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential therapeutic targets. We will delve into a multi-pronged approach, beginning with computational target prediction and progressing through rigorous in vitro and cell-based validation assays. The methodologies outlined herein are designed to provide a robust pathway for elucidating the mechanism of action and unlocking the therapeutic promise of this intriguing molecule.
Introduction: The Benzothiophene Scaffold as a Privileged Structure
The benzothiophene ring system, a fusion of benzene and thiophene, is a recurring motif in a multitude of pharmacologically active compounds. Its rigid, planar structure and the presence of a sulfur heteroatom facilitate diverse interactions with biological macromolecules. Marketed drugs such as the osteoporosis treatment Raloxifene and the antifungal Sertaconazole underscore the clinical significance of this scaffold[2].
A survey of the scientific literature reveals a wide array of therapeutic targets for benzothiophene derivatives, including:
-
Enzyme Inhibition: Benzothiophene carboxylates have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), a target for metabolic diseases[3]. Other derivatives have shown potent inhibition of phosphoglycerate dehydrogenase (PHGDH) in cancer[4], cyclooxygenases (COX-1/2) and 5-lipoxygenase (5-LOX) in inflammation[5], and cholinesterases in neurodegenerative disorders[6].
-
Receptor Modulation: The scaffold is present in antagonists of the neurokinin-2 receptor[7] and modulators of nuclear receptors like Peroxisome Proliferator-Activated Receptor γ (PPARγ)[8][9] and Retinoic Acid Receptor-related Orphan Receptor γt (RORγt)[10].
-
Antimicrobial Activity: Various derivatives have demonstrated efficacy against multidrug-resistant Staphylococcus aureus[11][12] and Mycobacterium tuberculosis, with the latter involving inhibition of the DprE1 enzyme[13].
-
Signal Transduction Pathway Inhibition: Certain benzothiophenes have been shown to target the RhoA/ROCK pathway, which is implicated in cancer metastasis[14].
The subject of this guide, this compound, possesses the core benzothiophene structure and a carboxylic acid group, a common feature in many of the aforementioned active compounds. The trichloro-substitution pattern likely modulates its physicochemical properties, influencing its binding affinity and selectivity for specific targets. The lack of existing data presents a unique opportunity for novel target discovery.
A Strategic Workflow for Target Identification and Validation
Given the nascent stage of research for this specific molecule, a systematic and multi-faceted approach is paramount. The following workflow is proposed to efficiently identify and validate its therapeutic targets.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: In Silico Target Prediction - A Computational Approach
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial insights and prioritize potential targets.
Homology Modeling of Potential Targets
For many potential protein targets identified from the literature on benzothiophene derivatives, experimentally determined 3D structures may not be available. Homology modeling, also known as comparative modeling, constructs an atomic-resolution model of a "target" protein from its amino acid sequence and a related homologous protein's experimental structure (the "template")[15]. This is a powerful tool as protein structures are more conserved than their sequences[15][16].
Protocol: Homology Modeling with MODELLER
-
Template Selection:
-
Sequence Alignment:
-
Align the target sequence with the template sequence(s) using a tool like ClustalW or T-Coffee. Manually inspect and refine the alignment, especially in loop regions.
-
-
Model Building:
-
Use a program like MODELLER to generate multiple 3D models of the target protein based on the alignment and template structure(s)[19].
-
-
Model Validation:
-
Assess the quality of the generated models using tools like PROCHECK or by generating a Ramachandran plot to ensure that the dihedral angles of the residues fall within permitted regions[17]. Select the highest quality model for subsequent docking studies.
-
Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction[20][21]. This can help to filter and rank potential targets based on their predicted binding affinity for this compound.
Protocol: Molecular Docking using AutoDock Vina
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Optimize the geometry and assign partial charges using a program like Open Babel.
-
Save the ligand in a .pdbqt format, defining rotatable bonds.
-
-
Receptor Preparation:
-
Grid Box Definition:
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding affinities (in kcal/mol); lower values indicate stronger binding[20].
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.
-
Caption: A streamlined workflow for molecular docking simulations.
Phase 2: In Vitro Target Validation - Confirming Interactions
Computational predictions must be validated through direct experimental evidence. In vitro assays provide a controlled environment to study the direct interaction between the compound and its putative protein targets.
Ligand Binding Assays
These assays measure the direct binding of a ligand to its target[24][25][26].
Protocol: Radioligand Binding Assay (Competitive)
-
Assay Setup:
-
Prepare a source of the target receptor (e.g., cell membranes expressing the receptor, purified protein).
-
Select a known radiolabeled ligand that binds to the target with high affinity.
-
-
Competition Binding:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).
-
-
Separation and Detection:
-
Separate the bound and free radioligand (e.g., by rapid filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant)[24].
-
Alternative Binding Assays:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon and koff) without the need for labeling[24][26].
-
Enzyme-Linked Immunosorbent Assay (ELISA): A versatile plate-based format for detecting binding interactions[27].
Enzyme Inhibition Assays
If the predicted target is an enzyme, its functional activity in the presence of the compound must be assessed.
Protocol: Generic Enzyme Inhibition Assay
-
Reaction Mixture:
-
In a microplate well, combine the purified enzyme, its specific substrate, and any necessary cofactors in a suitable buffer.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound to the reaction mixture. Include appropriate controls (no enzyme, no inhibitor).
-
-
Reaction and Detection:
-
Initiate the enzymatic reaction (e.g., by adding the substrate or cofactor).
-
Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, luminometry).
-
-
Data Analysis:
-
Calculate the reaction rates at each inhibitor concentration.
-
Determine the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
| Assay Type | Principle | Key Output | Advantages | Considerations |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand | Ki, IC50 | High sensitivity and specificity | Requires handling of radioactive materials |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Kd, kon, koff | Real-time, label-free kinetics | Requires specialized equipment |
| Enzyme Inhibition | Measures the effect on enzyme catalytic activity | IC50 | Direct functional readout | Requires a purified, active enzyme |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Kd, ΔH, ΔS | Provides full thermodynamic profile | Requires larger amounts of protein and compound |
Phase 3: Cell-Based Functional Assays - Elucidating Biological Effects
After confirming a direct interaction in vitro, it is crucial to determine if this interaction translates into a functional effect in a biologically relevant context. Cell-based assays are indispensable for this purpose[28][29][30][31].
Target Engagement and Pathway Modulation
These assays confirm that the compound interacts with its target within a living cell and modulates its downstream signaling pathways.
Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment:
-
Culture an appropriate cell line that expresses the target protein.
-
Treat the cells with varying concentrations of this compound for a defined period.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (including their phosphorylated forms to assess activation states).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine changes in protein expression or phosphorylation levels.
-
Phenotypic Assays
These assays measure the overall effect of the compound on cellular behavior, providing insights into its potential therapeutic application.
Table of Relevant Phenotypic Assays:
| Potential Therapeutic Area | Relevant Phenotypic Assay | Principle |
| Oncology | Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) | Measures the number of viable cells after treatment. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Detects programmed cell death. | |
| Cell Migration/Invasion Assay (e.g., Transwell assay) | Measures the ability of cells to move through a porous membrane. | |
| Inflammation | Cytokine Release Assay (e.g., ELISA, Luminex) | Quantifies the levels of pro-inflammatory or anti-inflammatory cytokines secreted by immune cells. |
| Metabolic Disease | Glucose Uptake Assay | Measures the rate at which cells take up glucose from the medium. |
| Neurodegeneration | Neurite Outgrowth Assay | Measures the growth of axons and dendrites from neurons. |
Conclusion and Future Directions
The journey from a compound of interest to a validated therapeutic lead is a complex but logical process. For this compound, the absence of prior biological data is not a roadblock but an invitation for discovery. By leveraging the known pharmacology of the broader benzothiophene class, we can formulate rational hypotheses for its potential targets. The integrated workflow presented in this guide—spanning in silico prediction, in vitro validation, and cell-based functional analysis—provides a robust framework for researchers to systematically unravel the therapeutic potential of this compound. Successful identification of a primary target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent.
References
A comprehensive list of all sources cited in this guide is provided below.
-
Homology modeling. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Martí-Renom, M. A., et al. (2019). Homology Modeling of Protein Targets with MODELLER. Methods in Molecular Biology, 2053, 231-249. [Link]
-
Cresset Group. (n.d.). Uncovering novel biological targets through Homology Modeling. Cresset. [Link]
-
Tso, S. C., et al. (2013). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 288(30), 21797-21806. [Link]
-
Precision for Medicine. (n.d.). Cell-Based Assays and Imaging. [Link]
-
Cellomatics Biosciences. (n.d.). Target Validation. [Link]
-
DNASTAR. (2022, December 3). Approaches to Protein Structure Prediction. [Link]
-
Warwick, T. (2022, October 12). The 8 Basic Steps of Homology Modeling To Boost Your Science. Bitesize Bio. [Link]
-
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In Silico Analysis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, a compound of interest within the broader, pharmacologically significant class of benzothiophene derivatives. While specific biological data for this particular molecule is limited, the well-documented anticancer and antimicrobial activities of related compounds provide a strong rationale for its computational investigation. This guide is designed for researchers, scientists, and drug development professionals, offering a structured, expert-driven approach to predicting potential biological targets and characterizing the molecular interactions and pharmacokinetic properties of this compound. We will present detailed, step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, focusing on two validated targets: Human Topoisomerase II alpha (anticancer) and bacterial MurG glycosyltransferase (antibacterial). The methodologies outlined herein are grounded in established computational chemistry principles and leverage widely accessible software, ensuring both scientific rigor and practical applicability.
Introduction: The Rationale for In Silico Investigation
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] The subject of this guide, this compound, is a halogenated derivative whose therapeutic potential remains largely unexplored. The presence of chlorine atoms and a carboxylic acid moiety suggests the potential for specific interactions with biological macromolecules, making it a compelling candidate for computational analysis.[2][3]
In silico modeling offers a rapid and cost-effective approach to generate initial hypotheses about a compound's mechanism of action, binding affinity, and drug-likeness, thereby guiding subsequent experimental validation.[4][5] This guide will provide the foundational workflows to probe the potential of this compound as both an anticancer and antimicrobial agent through validated computational techniques.
Foundational Workflow: From Ligand Preparation to Advanced Simulation
A robust in silico analysis pipeline is predicated on meticulous preparation of both the small molecule (ligand) and its biological target (protein). The following diagram illustrates the overarching workflow that will be detailed in the subsequent sections.
Figure 2: Molecular Docking Workflow with AutoDock Vina. This flowchart illustrates the key steps in performing a molecular docking experiment.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the Search Space (Grid Box):
-
In AutoDock Tools, with the prepared protein loaded, navigate to Grid -> Grid Box.
-
A box will appear in the 3D view. Adjust the center and dimensions of this box to encompass the known or predicted binding site of the protein. For known binding sites, center the box on the co-crystallized ligand's position.
-
Note down the coordinates for the center and the size of the grid box.
-
-
Create a Configuration File:
-
Create a text file named conf.txt with the following content, replacing the values with your own:
-
-
Run AutoDock Vina:
-
Execute the following command in your terminal: vina --config conf.txt --log log.txt --out output.pdbqt
-
-
Analyze the Results:
-
The output.pdbqt file will contain the predicted binding poses (up to num_modes), ranked by their binding affinity (in kcal/mol).
-
Visualize the output.pdbqt file along with the protein.pdbqt in a molecular viewer to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the best-scoring pose.
-
Molecular Dynamics Simulation: Assessing Complex Stability
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time in a simulated physiological environment. We will use GROMACS, a versatile and high-performance MD engine.
Experimental Protocol: GROMACS MD Simulation
-
System Preparation:
-
Use the best-scoring docked pose from AutoDock Vina as the starting structure for the complex.
-
Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server ([Link]) and convert it to GROMACS format.
-
Choose an appropriate force field for the protein (e.g., CHARMM36m).
-
Combine the protein and ligand topologies and coordinate files.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic) around the complex.
-
Solvate the box with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (isothermal-isochoric) ensemble: Equilibrate the temperature of the system while restraining the protein and ligand heavy atoms.
-
NPT (isothermal-isobaric) ensemble: Equilibrate the pressure and density of the system, again with position restraints on the protein and ligand.
-
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 100 ns) without any position restraints.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To measure the conformational stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the persistence of key interactions over time.
-
-
ADMET Prediction: Evaluating Drug-Likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. Several reliable web-based tools can provide these predictions.
| Tool | URL | Key Features |
| SwissADME | [Link] | Predicts physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. |
| pkCSM | [Link] | Predicts a wide range of ADMET properties, including intestinal absorption, BBB permeability, CYP450 inhibition, and various toxicity endpoints. |
| ADMETlab 2.0 | [Link] | A comprehensive platform for ADMET evaluation, including a large number of prediction models. |
Experimental Protocol: ADMET Prediction
-
Input the Molecule:
-
Navigate to one of the web servers listed above.
-
Input the SMILES string for this compound.
-
-
Run the Prediction:
-
Execute the prediction according to the server's instructions.
-
-
Analyze the Output:
-
Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity liabilities. This analysis will provide insights into the compound's potential as a viable drug candidate.
-
Conclusion and Future Directions
This guide has presented a comprehensive and actionable framework for the in silico modeling of this compound. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable preliminary data on the potential of this compound as an anticancer or antimicrobial agent. The insights gained from these computational studies, such as predicted binding modes, interaction stability, and pharmacokinetic profiles, will be instrumental in designing focused and efficient experimental validation studies. Future work should involve the synthesis of this compound and in vitro testing against the predicted targets to correlate the computational findings with real-world biological activity.
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A Technical Guide to Trichlorinated Benzothiophene Compounds: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to its structural versatility and wide range of biological activities.[2][3] Benzothiophene derivatives are integral components of several pharmaceutical drugs, including the selective estrogen receptor modulator Raloxifene, the antiasthmatic drug Zileuton, and the antifungal agent Sertaconazole.[4] The incorporation of halogen atoms, particularly chlorine, into the benzothiophene core can significantly modulate the compound's physicochemical properties and biological activity, making chlorinated benzothiophenes an important area of research.[5] This guide provides a comprehensive overview of trichlorinated benzothiophene compounds, focusing on their synthesis, chemical properties, and potential applications.
Synthesis of Trichlorinated Benzothiophenes: A Stepwise Approach
The synthesis of trichlorinated benzothiophenes is not extensively documented in publicly available literature, suggesting a need for further research in this specific area. However, based on established methods for the synthesis of mono- and di-chlorinated benzothiophenes, a logical synthetic strategy can be proposed. The process would likely involve two key stages: the synthesis of the core benzothiophene ring, followed by controlled chlorination.
Synthesis of the Benzothiophene Core
Several methods exist for the synthesis of the benzothiophene scaffold.[6] A common approach involves the intramolecular cyclization of substituted thiophenols or thioanisoles. For instance, 2-alkynyl thioanisoles can undergo electrophilic cyclization to yield substituted benzothiophenes.[5] Another method is the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide.[4]
Chlorination of the Benzothiophene Ring
The introduction of chlorine atoms onto the benzothiophene ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of the chlorination is influenced by the existing substituents on the ring and the reaction conditions.
A generalized protocol for the direct chlorination of a benzothiophene derivative to achieve a trichlorinated product would likely involve the use of a chlorinating agent in a suitable solvent.
Figure 1: Proposed synthetic pathway to a trichlorinated benzothiophene.
Generalized Experimental Protocol for Chlorination:
-
Dissolution: Dissolve the starting benzothiophene or a mono/di-chlorinated precursor in a suitable inert solvent (e.g., dichloromethane, chloroform, or acetic acid) in a reaction flask.
-
Addition of Chlorinating Agent: Slowly add a chlorinating agent such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), or chlorine gas to the stirred solution. The stoichiometry of the chlorinating agent will be critical in controlling the degree of chlorination. For trichlorination, a significant excess of the chlorinating agent and potentially harsher reaction conditions (e.g., elevated temperature, presence of a Lewis acid catalyst) may be required.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the formation of the desired trichlorinated product and the consumption of starting materials.
-
Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., a solution of sodium thiosulfate to remove excess chlorine).
-
Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine to remove any impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel or recrystallization to isolate the desired trichlorinated benzothiophene isomer.
Physicochemical Properties and Characterization
The introduction of three chlorine atoms onto the benzothiophene scaffold is expected to significantly influence its physicochemical properties. The high electronegativity of chlorine will withdraw electron density from the aromatic system, affecting its reactivity and electronic properties. The increased molecular weight and polarity will also alter its melting point, boiling point, and solubility compared to the parent benzothiophene.
Characterization of Trichlorinated Benzothiophenes would rely on a combination of standard spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a reduced number of signals in the aromatic region compared to the parent benzothiophene, with the chemical shifts of the remaining protons influenced by the positions of the chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum would show signals for the chlorinated carbons at characteristic chemical shifts, and the electronic effect of the chlorine atoms would influence the shifts of the other carbon atoms in the ring system.
-
-
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the trichlorinated product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster in the mass spectrum, providing a clear signature for the presence of three chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching vibrations.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide unambiguous structural confirmation, including the precise location of the chlorine atoms on the benzothiophene ring.
Figure 2: A generalized workflow for the synthesis and characterization of chlorinated benzothiophenes.
Potential Applications of Trichlorinated Benzothiophenes
While specific applications for trichlorinated benzothiophenes are not well-documented, the known biological activities of their mono- and di-chlorinated analogs suggest promising avenues for future research.
Pharmacological Potential
The presence of chlorine atoms on the benzothiophene scaffold has been shown to enhance antimicrobial activity.[5] Studies have demonstrated that certain chlorinated benzothiophene derivatives exhibit potent antibacterial and antifungal properties.[2][[“]] It is therefore plausible that trichlorinated benzothiophenes could exhibit even greater or more selective antimicrobial activity. The increased lipophilicity conferred by the chlorine atoms may also improve membrane permeability, a key factor in drug efficacy.
| Compound Class | Reported Biological Activity | Reference |
| 3-Chlorobenzothiophene derivatives | Antibacterial, Antifungal, Anti-inflammatory | [2] |
| Halogenated Benzothiophenes | Antimicrobial | [5] |
Table 1: Reported Biological Activities of Chlorinated Benzothiophene Derivatives.
Further research is warranted to synthesize and screen a library of trichlorinated benzothiophene isomers for a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Materials Science
Benzothiophene derivatives are also utilized in the field of materials science, particularly in the development of organic electronic materials.[3] The electronic properties of the benzothiophene ring system make it a suitable building block for organic semiconductors, which are used in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of multiple chlorine atoms would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the benzothiophene system. This tuning of electronic properties could be exploited in the design of new materials with specific charge-transport characteristics.
Conclusion and Future Directions
Trichlorinated benzothiophene compounds represent a largely unexplored area of chemical space with significant potential for applications in both drug discovery and materials science. While direct synthetic methods and detailed characterization data are currently limited in the public domain, a rational approach to their synthesis can be devised based on established benzothiophene chemistry. The known biological activities of other chlorinated benzothiophenes provide a strong rationale for the investigation of their trichlorinated counterparts as potential antimicrobial agents. Furthermore, the tunable electronic properties of these compounds make them interesting targets for the development of novel organic electronic materials. Future research should focus on the development of efficient and regioselective methods for the synthesis of various trichlorinated benzothiophene isomers, followed by a thorough evaluation of their physicochemical properties and biological activities. Such studies will be crucial in unlocking the full potential of this promising class of compounds.
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An In-Depth Technical Guide to 3,4,6-Trichloro-1-benzothiophene-2-carboxylic Acid: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, its physicochemical properties, and its emerging biological applications. By synthesizing information from seminal publications and patent literature, this guide serves as an essential resource for researchers engaged in the design and development of novel therapeutics targeting metabolic and other diseases.
Introduction: The Emergence of a Structurally Unique Benzothiophene
This compound is a synthetic organic compound characterized by a benzothiophene core functionalized with three chlorine atoms and a carboxylic acid group.[1] The strategic placement of these electron-withdrawing chlorine atoms significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity. The benzothiophene scaffold itself is a well-established pharmacophore, present in a variety of approved drugs and biologically active molecules, exhibiting a wide range of therapeutic effects including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The trichlorinated substitution pattern of the title compound, however, imparts a unique set of characteristics that have only recently begun to be explored for their therapeutic potential.
Historical Perspective and Discovery
The development of synthetic routes to substituted benzothiophenes has been an area of active research for decades. A pivotal moment in the synthesis of chloro-substituted benzothiophene-2-carboxylic acids came with the work of W.B. Wright Jr. and H.J. Brabander in 1971. Their research established a general and effective method for the preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides from readily available cinnamic acid derivatives through a reaction with thionyl chloride and pyridine.[4] This foundational work laid the groundwork for the synthesis of a wide array of substituted benzothiophenes, including the title compound.
While a specific "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the methodologies developed for analogous compounds. A significant advancement in the practical synthesis of this and related compounds was detailed in the patent EP0731800A1, which describes an improved process for the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides using 4-N,N'-disubstituted aminopyridines as catalysts, offering better yields and scalability.[5]
Synthetic Pathways: A Detailed Experimental Guide
The synthesis of this compound is a multi-step process that begins with the preparation of a suitably substituted cinnamic acid precursor, followed by a cyclization reaction to form the benzothiophene core, and finally, hydrolysis to the carboxylic acid.
Synthesis of the Precursor: 3,4,6-Trichlorocinnamic Acid
The most logical and established method for the synthesis of the requisite 3,4,6-trichlorocinnamic acid is the Perkin reaction.[6][7] This classic organic reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.
Experimental Protocol: Perkin Reaction for 3,4,6-Trichlorocinnamic Acid
-
Reactants:
-
3,4,6-Trichlorobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Potassium Acetate
-
-
Procedure:
-
A mixture of 3,4,6-trichlorobenzaldehyde (1 mole), acetic anhydride (1.5 moles), and freshly fused, anhydrous potassium acetate (1 mole) is placed in a round-bottom flask fitted with a reflux condenser.
-
The reaction mixture is heated in an oil bath at 180°C for 8-10 hours.
-
After cooling, the mixture is treated with water and steam distilled to remove any unreacted aldehyde.
-
The hot aqueous solution is then decolorized with activated charcoal and filtered.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate the crude 3,4,6-trichlorocinnamic acid.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3,4,6-trichlorocinnamic acid.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous potassium acetate is crucial as the presence of water would lead to the hydrolysis of the acetic anhydride.
-
Excess Acetic Anhydride: Acetic anhydride serves as both a reactant and a solvent in this reaction, hence the use of a molar excess.
-
High Temperature: The Perkin reaction typically requires high temperatures to drive the condensation and subsequent elimination reactions to completion.[8]
Cyclization to form the Benzothiophene Core
The key step in the synthesis is the cyclization of 3,4,6-trichlorocinnamic acid to form the benzothiophene ring system. This is achieved by reacting the cinnamic acid derivative with thionyl chloride in the presence of a base, which yields the corresponding 3,4,6-trichloro-1-benzothiophene-2-carbonyl chloride.
Experimental Protocol: Synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carbonyl Chloride [5]
-
Reactants:
-
3,4,6-Trichlorocinnamic Acid
-
Thionyl Chloride (SOCl₂)
-
4-Dimethylaminopyridine (DMAP)
-
Hexane
-
Ethyl Acetate
-
-
Procedure:
-
To a slurry of 3,4,6-trichlorocinnamic acid (0.22 mol) and DMAP (0.22 mol) in hexane (100 mL) heated to 50°C, thionyl chloride (1.12 mol) is added over 10 minutes.
-
The exothermic reaction is stirred at 60°C for 15 minutes and then heated to reflux (80-85°C) for 5 to 7 hours.
-
The reaction is quenched by the addition of hot ethyl acetate (450 mL) and refluxed for an additional hour.
-
The precipitated DMAP hydrochloride is removed by hot filtration.
-
The filtrate is allowed to cool to room temperature, and heptane (450 mL) is added, which may cause the product to oil out. Ethyl acetate (250 mL) is added to dissolve the oil.
-
The solvent volume is reduced to approximately 400 mL, and the solution is cooled to 0°C for 6 hours to induce crystallization.
-
The solid product, 3,4,6-trichloro-1-benzothiophene-2-carbonyl chloride, is isolated by filtration and dried.
-
Self-Validating System and Mechanistic Insights:
The evolution of sulfur dioxide and hydrogen chloride gas during the reaction drives the equilibrium towards the formation of the acid chloride. The use of DMAP as a catalyst accelerates the reaction compared to pyridine, as described in the original Wright and Brabander method. The workup procedure is designed to effectively remove the catalyst salt and isolate the product in high purity.
Caption: Synthetic pathway for this compound.
Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the acyl chloride to the desired carboxylic acid. This is a standard transformation that can be readily achieved.
Experimental Protocol: Hydrolysis of the Acyl Chloride
-
Reactants:
-
3,4,6-Trichloro-1-benzothiophene-2-carbonyl Chloride
-
Water or aqueous base (e.g., sodium bicarbonate solution)
-
-
Procedure:
-
The crude or purified 3,4,6-trichloro-1-benzothiophene-2-carbonyl chloride is carefully added to a stirred mixture of water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) at room temperature.
-
Alternatively, the acyl chloride can be added to a cooled, dilute aqueous solution of sodium bicarbonate.
-
The mixture is stirred until the hydrolysis is complete (as monitored by TLC).
-
If an organic solvent was used, the layers are separated, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
If an aqueous base was used, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solvent is removed under reduced pressure, or the precipitate is collected by filtration, to yield this compound. The product can be further purified by recrystallization.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₃Cl₃O₂S |
| Molecular Weight | 281.54 g/mol |
| CAS Number | 34576-90-4 |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not definitively reported |
| Solubility | Soluble in most organic solvents |
Biological Activity and Applications
While the broader class of benzothiophenes has been extensively studied for various biological activities, specific research on this compound is more recent and focused.
A significant breakthrough in understanding the therapeutic potential of this molecule came from a 2014 study published in the Journal of Biological Chemistry. Researchers identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , a closely related analog, as a novel inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[4] This kinase plays a crucial role in the regulation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is involved in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic diseases such as maple syrup urine disease (MSUD) and have been implicated in insulin resistance and type 2 diabetes.
The study demonstrated that BT2 acts as an allosteric inhibitor of BDK, leading to the dephosphorylation and activation of the BCKDC. This, in turn, promotes the breakdown of BCAAs. The research highlighted that benzothiophene carboxylate derivatives, including those with chloro-substitutions, are promising leads for the development of therapeutics for metabolic disorders characterized by elevated BCAA levels.[4] Given the structural similarity, it is highly probable that this compound exhibits similar or potentially enhanced activity as a BDK inhibitor.
Caption: Proposed mechanism of action via BDK inhibition.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the realm of metabolic diseases. The synthetic route, grounded in the classical Perkin and Wright-Brabander reactions, is well-established and amenable to optimization and scale-up. The key to unlocking the full potential of this molecule lies in further elucidating its biological activity.
Future research should focus on:
-
Detailed in vitro and in vivo studies to confirm and quantify its inhibitory activity against BDK.
-
Structure-activity relationship (SAR) studies to explore how modifications to the substitution pattern on the benzothiophene ring affect potency and selectivity.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties.
-
Exploration of other potential biological targets , given the diverse activities of the broader benzothiophene class.
References
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Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. Available at: [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. Available at: [Link]
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Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Available at: [Link]
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Wikipedia. (n.d.). Perkin reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]
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J&K Scientific LLC. (2021). Perkin Reaction. Available at: [Link]
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BYJU'S. (n.d.). Perkin Reaction Mechanism. Available at: [Link]
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YouTube. (2023). Perkin condensation. Available at: [Link]
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Wikipedia. (n.d.). Benzothiophene. Available at: [Link]
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Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14(4), 285-288. Available at: [Link]
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-
PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Available at: [Link]
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SciSpace. (n.d.). Top 231 Journal of Heterocyclic Chemistry papers published in 1971. Available at: [Link]
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Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
- Google Patents. (n.d.). US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof.
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PubMed. (2011). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Available at: [Link]
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World Journal of Pharmaceutical Research. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. Available at: [Link]
- Google Patents. (n.d.). US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid.
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University of California, Davis. (n.d.). Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. Available at: [Link]
-
SpringerLink. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available at: [Link]
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ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Available at: [Link]
-
American Elements. (n.d.). Benzothiophenes. Available at: [Link]
- Google Patents. (n.d.). EP0731800A1 - Improved process for the synthesis of 3-chlorobenzo [b]thiophene-2-carbonyl chlorides.
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-
PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Available at: [Link]
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Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Purification of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the purification of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.[1] The purity of this compound is critical for its intended use, as impurities can significantly impact biological activity, reaction yields, and material properties. These protocols are designed to provide a robust framework for achieving high purity, suitable for demanding research and development applications.
Introduction: The Imperative of Purity
This compound belongs to the benzothiophene class of heterocyclic compounds, which are known to exhibit a wide range of biological activities.[2] The presence of three chlorine atoms and a carboxylic acid moiety suggests that this molecule may have unique chemical and pharmacological properties.[1] As with any active pharmaceutical ingredient (API) precursor or research chemical, achieving a high degree of purity is paramount. This guide outlines three primary purification strategies: recrystallization, acid-base extraction, and silica gel chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material.
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful and often preferred method for purifying crystalline organic solids.[3][4] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[5]
Rationale for Recrystallization
For this compound, its crystalline nature and the presence of a polar carboxylic acid group make it an excellent candidate for purification by recrystallization. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
Solvent Selection Strategy
The "like dissolves like" principle is a good starting point. Given the polar carboxylic acid group and the relatively nonpolar trichlorobenzothiophene core, a solvent of intermediate polarity or a binary solvent mixture is likely to be effective.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/System | Rationale |
| Acetic Acid | The carboxylic acid group suggests potential solubility in a polar protic solvent. |
| Toluene | Aromatic solvents can be effective for aromatic compounds. |
| Heptane/Ethyl Acetate | A nonpolar/polar mixture allows for fine-tuning of solubility. For similar trichlorothiophenecarboxylic acids, recrystallization from warm heptane has been reported.[6][7] |
| Ethanol/Water | A common polar protic solvent system that can be effective for compounds with hydrogen bonding capabilities. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture on a hot plate with stirring.
-
Saturation: Gradually add more hot solvent until the solid just dissolves. Adding an excess of solvent should be avoided as it will reduce the recovery yield.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This step should be performed rapidly to prevent premature crystallization.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Caption: Recrystallization Workflow Diagram.
Acid-Base Extraction: Exploiting Chemical Reactivity
Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic or basic compounds from neutral impurities. This method leverages the change in solubility of the target compound upon its conversion to a salt.
Principle of Acid-Base Extraction
This compound, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will regenerate the insoluble carboxylic acid, which can then be isolated.
Detailed Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of the target compound.
-
Repeat Extraction: Drain the aqueous layer and extract the organic layer again with fresh NaHCO₃ solution to ensure complete recovery.
-
Combine and Wash: Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Caption: Acid-Base Extraction Workflow.
Silica Gel Chromatography: Purification by Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
When to Use Chromatography
Chromatography is particularly useful when dealing with non-crystalline materials or when impurities have similar solubility profiles to the desired product, making recrystallization ineffective. For related benzothiophene derivatives, column chromatography has been successfully employed for purification.[8][9]
Protocol for Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate, with a small amount of acetic acid to prevent tailing.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 10:1 to 1:1) with 1% Acetic Acid |
| Monitoring | TLC with UV visualization (254 nm) |
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range is characteristic of a pure crystalline compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity and quantifying trace impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in its use for research and development. The choice of the optimal purification method—recrystallization, acid-base extraction, or column chromatography—will depend on the specific impurities present in the crude material. A combination of these techniques may be necessary to achieve the desired level of purity. It is strongly recommended to perform small-scale trials to determine the most effective method before proceeding with larger quantities.
References
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Application and Protocol Guide for the Analytical Characterization of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Abstract
This comprehensive guide provides a suite of detailed analytical methodologies for the robust characterization of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. This molecule is of significant interest to researchers and professionals in drug development and agrochemical synthesis due to its unique chemical scaffold. The protocols outlined herein are designed to ensure the unequivocal identification, purity assessment, and structural elucidation of this compound, adhering to the highest standards of scientific integrity. This document will detail protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, empowering the user to adapt and troubleshoot these methods effectively.
Introduction
This compound is a halogenated heterocyclic compound. Its benzothiophene core is a privileged scaffold in medicinal chemistry, while the trichloro-substitution pattern and the carboxylic acid functional group impart distinct physicochemical properties that can influence its biological activity, solubility, and metabolic stability.[1] Accurate and comprehensive characterization is therefore a critical prerequisite for its use in research and development, ensuring the integrity of subsequent biological or chemical studies. This guide presents a multi-faceted analytical approach to provide a complete profile of the molecule.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and semi-volatile organic compounds. For this compound, a reversed-phase HPLC method is most appropriate, leveraging the compound's inherent hydrophobicity.
Rationale for Method Development
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining hydrophobic molecules like chlorinated aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention, resolution, and peak shape. The carboxylic acid moiety necessitates pH control of the mobile phase.[2] By setting the pH below the pKa of the carboxylic acid (typically around 2-4 for aromatic carboxylic acids), the molecule remains in its protonated, less polar form, leading to better retention and symmetrical peak shapes on a reversed-phase column.[3] A photodiode array (PDA) detector is selected for its ability to monitor multiple wavelengths simultaneously, which is useful for peak purity assessment and method development. For a related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, UV maxima are observed at 239, 251, and 296 nm, suggesting these are appropriate wavelengths to monitor.[4]
HPLC-PDA Protocol
Objective: To determine the purity of this compound and quantify it against a reference standard.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Reference standard of this compound of known purity.
-
Sample of this compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Note: Avoid using methanol as a primary solvent for stock solutions to prevent potential esterification of the carboxylic acid.[3]
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the 50:50 acetonitrile/water mixture.
-
Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Detection: 240 nm, 254 nm, and 300 nm.
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
-
Analysis and Data Interpretation:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the working standard to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area percent method. For quantitative analysis, use a calibration curve generated from a series of standards of known concentrations.
-
Mass Spectrometry for Structural Confirmation and Impurity Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation (LC-MS), it becomes an invaluable tool for identifying impurities.
Rationale for MS Analysis
For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique. The presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[5][6] This will produce a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with predictable relative intensities, providing a high degree of confidence in the identification of the compound and any chlorine-containing impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the fragmentation pattern. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH).[7]
LC-MS (ESI-TOF) Protocol
Objective: To confirm the molecular weight and elemental composition of this compound and to identify potential impurities.
Instrumentation and Materials:
-
LC-MS system with an ESI source and a Time-of-Flight (TOF) mass analyzer.
-
The same LC conditions and reagents as described in the HPLC-PDA protocol.
Procedure:
-
LC Separation: Use the HPLC method described in section 2.2.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas (Nitrogen) Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 35 psig
-
Fragmentor Voltage: 175 V
-
Mass Range: m/z 100-1000
-
-
Data Acquisition and Interpretation:
-
Acquire the full scan mass spectrum of the main peak.
-
The expected molecular weight of C₉H₃Cl₃O₂S is 281.54 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.
-
Examine the isotopic pattern for the [M-H]⁻ ion. The presence of three chlorine atoms will result in a characteristic cluster of peaks at m/z 280, 282, 284, and 286.
-
Utilize the high-resolution mass data from the TOF analyzer to calculate the elemental composition and confirm it matches C₉H₂Cl₃O₂S⁻.
-
For any significant impurities detected, analyze their mass spectra to propose potential structures.
-
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR should be performed.
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).[8] The aromatic protons on the benzothiophene ring will appear in the aromatic region (typically 7-8.5 ppm). For the closely related 6-Chlorobenzo[b]thiophene-2-carboxylic acid, the aromatic protons appear between 7.50 and 8.23 ppm in DMSO-d₆.[9] The ¹³C NMR spectrum will show signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected in the range of 160-185 ppm.[8] For 6-Chlorobenzo[b]thiophene-2-carboxylic acid, this peak is at 163.48 ppm.[9]
Objective: To confirm the molecular structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, Chloroform-d). A polar solvent like DMSO-d₆ is likely a good choice given the potential for limited solubility in less polar solvents. For 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, a solubility of 30 mg/mL in DMSO has been reported.[4]
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals:
-
A broad singlet above 12 ppm (carboxylic acid proton).
-
Signals in the aromatic region (7-8.5 ppm) corresponding to the two protons on the benzene ring.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
A signal between 160-170 ppm (carbonyl carbon).
-
Multiple signals in the aromatic region (typically 120-145 ppm) for the carbons of the benzothiophene ring system.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group. This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state.[10] A strong C=O stretching absorption is expected between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid.[6] The C-O stretch will appear in the 1210-1320 cm⁻¹ region.[6]
Objective: To identify the key functional groups in this compound.
Instrumentation and Materials:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample of this compound.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the key absorption bands and compare them to the expected values for a carboxylic acid.
-
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (very broad) |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 (strong) |
| C-O stretch | 1210 - 1320 |
| Aromatic C-H stretch | ~3000 - 3100 |
| C-Cl stretch | 600 - 800 |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties and thermal stability of a material.[11][12]
Rationale for Thermal Analysis
DSC is used to determine the melting point and purity of a crystalline solid.[13] A sharp melting endotherm is indicative of a pure compound. TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and decomposition temperature.[12]
DSC and TGA Protocol
Objective: To determine the melting point, assess purity, and evaluate the thermal stability of this compound.
Instrumentation and Materials:
-
DSC instrument.
-
TGA instrument.
-
Aluminum pans and lids.
-
Sample of this compound.
Procedure:
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point. For the related compound 3-Chloro-benzo[b]thiophene-2-carboxylic acid, the melting point is in the range of 268-272 °C.[11][14]
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere from ambient temperature to 600 °C.
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
-
Workflow and Data Integration
A comprehensive characterization of this compound should follow a logical workflow to build a complete analytical profile.
Figure 1. A logical workflow for the complete characterization of this compound.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectrometric, and thermal analysis methods, researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this compound. The provided rationales for each experimental choice are intended to facilitate not only the direct application of these methods but also their adaptation to specific laboratory instrumentation and requirements. Adherence to these scientifically sound protocols will ensure the generation of high-quality, reliable data, which is fundamental to the advancement of research and development involving this important chemical entity.
References
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G. Laurent, et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]
-
ResearchGate. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. [Link]
-
TA Instruments. (2021). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
-
M. J. K. Thomas, et al. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
ChemSynthesis. (n.d.). 1-benzothiophene-2-carboxylic acid. Retrieved from [Link]
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Beilstein Journals. (2024). Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group. [Link]
-
Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]
-
PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ResearchGate. (2019). Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
-
NIH. (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E). [Link]
-
ResearchGate. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
NIH. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4][12]thieno[3,2-j]phenanthridine and (E). [Link]
-
ResearchGate. (n.d.). The FTIR spectrum of compound(2). [Link]
-
Journal of Pharmaceutical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). [Link]
-
Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
CAS Common Chemistry. (n.d.). 5-Aminobenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]
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Application Note & Protocols: Derivatization of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic Acid for High-Throughput Biological Screening
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note provides a comprehensive guide for the strategic derivatization of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid, a key starting material for generating a diverse chemical library. We present detailed, validated protocols for the synthesis of amide and ester derivatives, leveraging the carboxylic acid moiety as a versatile chemical handle. Furthermore, we outline robust, high-throughput screening protocols to evaluate the resulting compounds for cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. The overarching goal is to empower researchers in drug discovery to efficiently explore the structure-activity relationships (SAR) of this potent scaffold and identify novel lead compounds.
Introduction: The Strategic Value of the Benzothiophene Scaffold
Benzothiophene and its derivatives are cornerstone structures in the development of therapeutic agents.[1] Their structural similarity to endogenous molecules like tryptophan allows them to interact with a wide array of biological targets, including kinases, enzymes, and receptors.[5][6][7] The specific starting material, this compound, is particularly advantageous. The electron-withdrawing chlorine atoms can significantly influence the electronic properties and binding interactions of the scaffold, while the carboxylic acid at the C2 position provides a reactive and predictable site for chemical modification.
Derivatization is a critical step in drug discovery used to modulate a compound's physicochemical and pharmacological properties. By converting the carboxylic acid into a library of amides and esters, researchers can systematically alter parameters such as:
-
Solubility and Lipophilicity: Affecting cell membrane permeability and pharmacokinetics.
-
Metabolic Stability: Modifying susceptibility to enzymatic degradation.
-
Target Binding: Introducing new hydrogen bond donors/acceptors and steric bulk to enhance or alter interactions with a biological target.[8]
This process of exploring chemical diversity around a core structure is fundamental to identifying candidates with improved potency, selectivity, and drug-like properties, a concept central to modern medicinal chemistry.[9]
Overall Experimental Workflow
The strategy presented herein follows a logical progression from chemical synthesis to biological evaluation. The initial phase involves creating a focused library of derivatives, which are then subjected to a panel of primary screening assays. Hits identified in these primary screens can then be advanced to more complex secondary assays and lead optimization studies.
Sources
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Application Notes and Protocols for Antimicrobial Assays Using 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzothiophenes
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] The benzothiophene scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This application note provides a detailed guide for the evaluation of the antimicrobial potential of a specific derivative, 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid , using standardized and validated laboratory protocols.
While extensive data on this particular substituted benzothiophene is still emerging, the protocols outlined herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methods are designed to ensure reproducibility and provide a solid foundation for assessing the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. This guide is intended to empower researchers to generate robust and reliable data, contributing to the critical pipeline of new antimicrobial drug candidates.
Physicochemical Properties and Handling of this compound
A thorough understanding of the test compound's properties is fundamental to accurate and reproducible antimicrobial testing.
Structure and Properties:
-
Chemical Formula: C₉H₃Cl₃O₂S
-
Molecular Weight: 281.54 g/mol [4]
-
Appearance: Typically a solid powder.
-
Solubility: Due to the trichlorinated aromatic system, the compound is expected to be highly lipophilic and poorly soluble in aqueous solutions.[4] For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[5] It is crucial to determine the final concentration of DMSO in the assay medium and run parallel controls, as DMSO can exhibit inhibitory effects on some microorganisms at concentrations typically above 1-2%.
Table 1: Compound Specifications
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 34576-90-4 | [4] |
| Molecular Formula | C₉H₃Cl₃O₂S | [4] |
| Molecular Weight | 281.54 g/mol | [4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of, for example, 10 mg/mL or a molar concentration such as 10 mM. The exact concentration should be chosen based on the expected potency and the desired final concentration range in the assay.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is adapted from CLSI guidelines.[6][7][8]
Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria.
Materials:
-
Sterile 96-well microtiter plates[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)[7]
-
Multichannel pipette (optional)
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅nm of 0.08-0.13).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. A common dilution is 1:150.
-
-
Prepare Compound Dilutions:
-
In a sterile 96-well plate or in separate tubes, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve concentrations that are twice the final desired test concentrations.
-
For example, to test a final concentration range of 128 µg/mL to 0.25 µg/mL, you would prepare 2X solutions from 256 µg/mL to 0.5 µg/mL.
-
Ensure the DMSO concentration in the highest concentration well does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Plate Inoculation:
-
Add 50 µL of the 2X serially diluted compound solutions to the corresponding wells of a 96-well microtiter plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL and the compound concentrations to their final 1X values.
-
Controls are critical:
-
Growth Control: 50 µL CAMHB + 50 µL inoculum (no compound).
-
Sterility Control: 100 µL CAMHB (no inoculum).
-
Solvent Control: 50 µL of the highest DMSO concentration used + 50 µL inoculum.
-
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[8]
-
The growth control should be turbid, and the sterility control should be clear.
-
Table 2: Example MIC Data Presentation
| Organism (ATCC Strain) | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (ATCC 29213) | 16 | 0.5 |
| E. coli (ATCC 25922) | 32 | 0.015 |
| P. aeruginosa (ATCC 27853) | >128 | 0.25 |
| E. faecalis (ATCC 29212) | 8 | 1 |
Protocol 2: Agar Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity. This protocol is based on EUCAST guidelines.[2][9]
Objective: To assess the inhibitory activity of this compound by measuring the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains and inoculum preparation materials (as in Protocol 1)
-
Compound stock solution (in DMSO)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Workflow Diagram:
Caption: Workflow for the Agar Disk Diffusion Assay.
Step-by-Step Protocol:
-
Prepare Inoculum and Inoculate Plate:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube.[1]
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even, confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying disks.
-
-
Prepare and Apply Disks:
-
Aseptically apply a known volume (e.g., 10 µL) of the this compound solution (at a specific concentration in DMSO) onto sterile paper disks to achieve a desired amount per disk (e.g., 30 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated MHA plate. Ensure good contact with the agar.
-
Place disks sufficiently far apart to prevent overlapping of inhibition zones.
-
Apply a DMSO-only disk as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation:
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
The size of the inhibition zone correlates with the susceptibility of the organism to the compound.
-
Table 3: Example Zone of Inhibition Data
| Organism (ATCC Strain) | Zone Diameter (mm) for 30 µg disk |
| S. aureus (ATCC 25923) | 18 |
| E. coli (ATCC 25922) | 14 |
| P. aeruginosa (ATCC 27853) | 6 (no inhibition) |
Protocol 3: Time-Kill Kinetics Assay
This assay provides dynamic information on the antimicrobial effect over time and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. This protocol is based on CLSI M26-A guidelines.[10][11]
Objective: To evaluate the rate and extent of bacterial killing by this compound at various concentrations.
Materials:
-
All materials from Protocol 1
-
Sterile glass tubes or flasks
-
Sterile saline for serial dilutions
-
Standard plate count agar plates
-
Shaking incubator
Workflow Diagram:
Caption: Workflow for the Time-Kill Kinetics Assay.
Step-by-Step Protocol:
-
Preparation:
-
Grow the test organism in CAMHB to early or mid-logarithmic phase.
-
Prepare tubes containing CAMHB with this compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the log-phase culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Immediately after inoculation (T=0), remove an aliquot from each tube, perform ten-fold serial dilutions in sterile saline, and plate onto agar for colony counting.
-
Incubate the tubes in a shaking incubator at 35 ± 2°C.
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), repeat the process of removing aliquots, serially diluting, and plating.[12]
-
-
Colony Counting and Data Analysis:
-
Incubate the agar plates for 18-24 hours and count the number of colony-forming units (CFU).
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.
-
Interpretation:
-
Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[13]
-
Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL and inhibition of growth compared to the control.
-
-
Potential Mechanism of Action
While the precise mechanism of action for this compound requires specific investigation, studies on related benzothiophene derivatives suggest several potential targets. Some derivatives have been shown to disrupt cell membrane potential and increase the production of reactive oxygen species (ROS) in bacteria like S. aureus.[2] Others may interfere with essential cellular processes or enzymatic pathways. Further studies, such as membrane permeabilization assays or macromolecule synthesis inhibition assays, would be necessary to elucidate the specific mechanism for this compound.
Conclusion
This application note provides a comprehensive framework for the initial antimicrobial characterization of this compound. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data on the compound's inhibitory and cidal activity. Such data is essential for making informed decisions in the early stages of the drug discovery and development process, ultimately contributing to the fight against antimicrobial resistance.
References
-
Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A). NCCLS. [Link]
-
EUCAST. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
EUCAST. Disk Diffusion and Quality Control. [Link]
-
National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Rakic, M. M., & Savic, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
American Chemical Society. (2025). Exploring antibacterial activities in novel benzo[b]thiophene derivatives. ACS Fall 2025. [Link]
-
Gislason, P. O., et al. (2013). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. ResearchGate. [Link]
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]
-
Inamdar, S., & Inamdar, M. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. [Link]
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Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
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Fathima, A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
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Scribd. Time Kill Assay. [Link]
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University of West Florida. Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. Research Portal. [Link]
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Zhang, C., et al. (2020). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. ResearchGate. [Link]
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Protocol for Evaluating the Herbicidal Activity of Benzothiophene Derivatives
Introduction: The Untapped Herbicidal Potential of Benzothiophene Scaffolds
Benzothiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and insecticidal properties.[1][2] The structural versatility of the benzothiophene core allows for the synthesis of a diverse library of compounds with varied biological effects.[1][2] While much of the focus has been on pharmaceutical applications, the inherent bioactivity of this class of molecules suggests a significant, yet largely unexplored, potential for agricultural applications, particularly in the development of novel herbicides.
The broad-spectrum biological activity of thiophene and its derivatives, including herbicidal effects, further supports the investigation of benzothiophenes for weed management.[3][4][5] This application note provides a comprehensive and detailed protocol for researchers and scientists to systematically evaluate the herbicidal activity of novel benzothiophene derivatives. The methodologies outlined herein are designed to be robust and self-validating, providing a clear pathway from initial in vitro screening to more complex in vivo whole-plant assays. We will delve into the causality behind the experimental choices, ensuring that the generated data is both reliable and interpretable, paving the way for the potential discovery of a new class of herbicidal compounds.
I. Physicochemical Characterization and Formulation
A critical first step in assessing the biological activity of any compound is to understand its physicochemical properties, as these will dictate the formulation strategy. Benzothiophene and its derivatives are generally characterized by low water solubility and good solubility in organic solvents such as benzene, xylene, chloroform, ether, and acetone.[6][7]
A. Solubility Assessment
A preliminary solubility assessment is crucial for preparing appropriate stock solutions and test concentrations.
Protocol 1: Qualitative Solubility Assessment
-
Solvent Selection: Choose a range of organic solvents (e.g., acetone, dimethyl sulfoxide (DMSO), ethanol, methanol) and deionized water.
-
Sample Preparation: Weigh 1-5 mg of the benzothiophene derivative into a clear glass vial.
-
Solvent Addition: Add the selected solvent dropwise while vortexing until the compound is fully dissolved.
-
Observation: Record the approximate volume of solvent required to dissolve the compound. Note any precipitation upon standing.
-
Water Miscibility: For organic stock solutions, test for precipitation upon dilution with water to the final desired test concentrations.
B. Formulation of Test Solutions
Due to the typically low water solubility of benzothiophene derivatives, a suitable formulation is necessary to ensure bioavailability in aqueous-based biological assays.[8]
Protocol 2: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Based on the solubility assessment, dissolve the benzothiophene derivative in a minimal amount of a suitable organic solvent (e.g., DMSO or acetone) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Rationale: Using a high-concentration stock minimizes the amount of organic solvent in the final test medium, which can have its own biological effects.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions by diluting the stock solution with deionized water or a suitable buffer containing a surfactant (e.g., Tween® 20 at 0.01-0.1% v/v).
-
Rationale: The surfactant helps to maintain the compound in suspension and improves contact with the plant material.
-
Always prepare fresh working solutions on the day of the experiment to avoid degradation or precipitation.
-
-
Control Solutions:
-
Negative Control: Prepare a vehicle control containing the same concentration of the organic solvent and surfactant as the highest concentration of the test compound.
-
Positive Control: Select a commercial herbicide with a known mode of action. For broad initial screening, a general-purpose herbicide like glufosinate or pelargonic acid can be used.[9][10][11] If a potential mechanism of action is hypothesized, a more specific herbicide should be chosen. For example, if the benzothiophene derivative is suspected to be a microtubule inhibitor, a dinitroaniline herbicide like trifluralin could be a suitable positive control.[12]
-
II. In Vitro Screening for Herbicidal Activity
In vitro assays provide a rapid and cost-effective method for the initial screening of a large number of compounds to identify those with potential herbicidal activity. These assays focus on fundamental plant processes such as seed germination and early seedling growth.
A. Seed Germination Inhibition Assay
This assay assesses the effect of the benzothiophene derivatives on the ability of seeds to germinate.
Protocol 3: Petri Dish Seed Germination Assay
-
Test Species Selection: Select seeds of both a monocotyledonous species (e.g., ryegrass (Lolium spp.) or oat (Avena sativa)) and a dicotyledonous species (e.g., cress (Lepidium sativum) or lettuce (Lactuca sativa)).
-
Petri Dish Preparation: Place a sterile filter paper (e.g., Whatman No. 1) in a sterile 9 cm Petri dish.
-
Treatment Application: Pipette a known volume (e.g., 5 mL) of each test concentration of the benzothiophene derivative, negative control, or positive control onto the filter paper, ensuring it is evenly saturated.
-
Seed Plating: Place a predetermined number of seeds (e.g., 20-25) on the saturated filter paper.
-
Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber with controlled temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16h light/8h dark).
-
Data Collection: After a set period (e.g., 3-7 days), count the number of germinated seeds (radicle emergence > 2 mm).
-
Data Analysis: Calculate the germination percentage for each treatment and compare it to the negative control. The results can be used to determine the concentration that inhibits germination by 50% (IC50).
B. Root and Shoot Growth Inhibition Assay
This assay evaluates the impact of the compounds on the early growth of seedlings.
Protocol 4: Seedling Growth Inhibition Assay
-
Assay Setup: This assay can be conducted as a continuation of the seed germination assay or initiated with pre-germinated seedlings.
-
Measurement: After the incubation period (e.g., 7-10 days), carefully remove the seedlings from the Petri dishes.
-
Root and Shoot Length: Measure the length of the primary root and shoot of each seedling.
-
Biomass Determination (Optional): The fresh weight of the seedlings can be measured. For dry weight, place the seedlings in an oven at 60-70°C until a constant weight is achieved.
-
Data Analysis: Calculate the average root length, shoot length, and biomass for each treatment. Express the results as a percentage of the negative control and calculate the IC50 values for each parameter.
III. In Vivo Whole-Plant Assays
Whole-plant assays are essential for confirming the herbicidal activity observed in vitro and for evaluating the effects of the compounds under more realistic conditions. These assays are typically categorized as pre-emergence and post-emergence applications.
A. Pre-emergence Herbicidal Activity
This assay determines the effectiveness of the benzothiophene derivatives in preventing weed emergence when applied to the soil before the weeds have germinated.
Protocol 5: Pre-emergence Pot Assay
-
Planting: Fill small pots (e.g., 10 cm diameter) with a standard potting mix. Sow seeds of the selected test species (e.g., a mix of grass and broadleaf weeds) at a shallow depth.
-
Treatment Application: Immediately after sowing, apply a known volume of the test solution evenly to the soil surface using a laboratory sprayer. Ensure consistent application across all pots.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and lighting. Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.
-
Evaluation: After a specified period (e.g., 14-21 days), assess the herbicidal effect by:
-
Counting the number of emerged seedlings.
-
Visually rating the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).
-
Harvesting the above-ground biomass and measuring the fresh and/or dry weight.
-
-
Data Analysis: Compare the emergence, phytotoxicity ratings, and biomass of the treated plants to the negative and positive controls.
B. Post-emergence Herbicidal Activity
This assay evaluates the efficacy of the compounds when applied directly to the foliage of emerged and actively growing weeds.
Protocol 6: Post-emergence Foliar Spray Assay
-
Plant Growth: Grow the test plant species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Treatment Application: Apply the test solutions as a foliar spray using a laboratory sprayer, ensuring complete and uniform coverage of the foliage.
-
Growth Conditions: Return the pots to the greenhouse or growth chamber. Avoid watering the foliage for at least 24 hours after application to allow for absorption of the compound.
-
Evaluation: Assess the herbicidal effect at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) by:
-
Visually rating the phytotoxicity (e.g., chlorosis, necrosis, stunting) on a 0-100% scale.
-
Harvesting the above-ground biomass and measuring the fresh and/or dry weight at the end of the experiment.
-
-
Data Analysis: Compare the phytotoxicity ratings and biomass of the treated plants to the negative and positive controls.
IV. Data Presentation and Interpretation
A. Tabular Summary of Quantitative Data
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of In Vitro Seed Germination and Seedling Growth Inhibition Data
| Compound ID | Concentration (µM) | Germination (%) | Root Length (% of Control) | Shoot Length (% of Control) |
| BT-001 | 10 | 95 | 85 | 90 |
| 50 | 70 | 50 | 65 | |
| 100 | 40 | 20 | 30 | |
| Positive Control | X | 10 | 5 | 10 |
| Negative Control | 0 | 100 | 100 | 100 |
Table 2: Example of In Vivo Whole-Plant Assay Data (Post-emergence)
| Compound ID | Application Rate (g/ha) | Phytotoxicity Rating (%) at 14 DAT | Biomass Reduction (%) |
| BT-001 | 100 | 30 | 25 |
| 500 | 75 | 70 | |
| 1000 | 90 | 85 | |
| Positive Control | Y | 95 | 92 |
| Negative Control | 0 | 0 | 0 |
| DAT: Days After Treatment |
B. Visualization of Experimental Workflows
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Application Notes & Protocols: Developing Enzyme Inhibition Assays for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for developing robust and reliable enzyme inhibition assays for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, a compound for which specific biological targets are not extensively documented.[1] Recognizing this challenge, this guide presents a strategic workflow that begins with target identification and progresses through assay development, optimization, validation, and data analysis. By combining theoretical principles with a practical, detailed case study focused on protein kinase inhibition, this application note serves as a foundational resource for researchers initiating projects with novel small molecules where the mechanism of action is unknown.
Introduction: The Challenge of a Novel Compound
This compound is a chlorinated aromatic compound whose biological activities and specific enzyme targets are not yet well-characterized.[1] The benzothiophene scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of activities, including antimicrobial and kinase modulation effects.[2] The primary challenge for a researcher is to move from this structural information to a functional understanding of the compound's mechanism of action. This requires a systematic approach, beginning with the crucial step of identifying its molecular target(s).
This guide is structured to navigate this ambiguity. It provides researchers with both the strategy and the practical steps required to first identify a putative enzyme target and then develop a high-quality assay to characterize the compound's inhibitory activity.
Part 1: Strategic Workflow for Target Identification
Before any inhibition assay can be developed, the enzyme target must be identified. For a novel compound, this is a discovery process. Several powerful techniques can be employed.[3][4] The choice of method often depends on available resources, the compound's properties, and the biological question being asked.
Common Target Identification Strategies:
-
Affinity-Based Pull-Down Approaches: This is a direct biochemical method where the small molecule is immobilized on a solid support (like agarose beads) or tagged (e.g., with biotin).[5] This "bait" is incubated with cell lysates, and any proteins that bind to it are "pulled down," isolated, and identified using mass spectrometry.[5]
-
Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it more resistant to degradation by proteases.[5][6] By comparing protease digestion patterns in the presence and absence of the compound, potential targets can be identified.[6]
-
Computational (In Silico) Approaches: Methods like reverse docking can predict potential targets by computationally screening the compound against a large database of protein structures. This approach can generate hypotheses that are then validated experimentally.[3]
-
Phenotypic Screening: This approach starts by identifying a biological effect of the compound in a cell-based or organismal model. Once a phenotype is confirmed, a process of "target deconvolution" is used to work backward and identify the molecular target responsible for that effect.
The overall workflow from receiving a novel compound to having a validated assay is a multi-step process.
Materials and Reagents
-
Enzyme: Purified recombinant protein kinase (target).
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega or similar).
-
Buffers: Kinase-specific reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). [7]* Plates: White, opaque, low-volume 384-well assay plates.
-
Instrumentation: Multimode plate reader with luminescence detection capability.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format. [7]All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
Step 1: Compound Plating
-
Create a serial dilution series of the test compound. Start with the 10 mM DMSO stock and perform 1:3 serial dilutions in 100% DMSO. This will be your "source plate."
-
In your final white assay plate, add 1 µL of each compound dilution.
-
For controls, add 1 µL of 100% DMSO (0% inhibition, high signal) and 1 µL of a known potent inhibitor for the target kinase (100% inhibition, low signal).
Step 2: Enzyme Addition
-
Prepare a 2X enzyme solution in kinase reaction buffer. The optimal enzyme concentration must be determined empirically (see Section 5.1).
-
Add 2 µL of the 2X enzyme solution to each well containing the compound or DMSO.
Step 3: Substrate/ATP Addition (Reaction Initiation)
-
Prepare a 2X substrate/ATP mix in kinase reaction buffer. The ATP concentration should be at or near the Km for the target kinase to ensure sensitivity to competitive inhibitors. [8]2. Add 2 µL of the 2X substrate/ATP mix to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
Step 4: Reaction Termination and ADP Detection
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
Step 5: Data Acquisition
-
Measure luminescence using a plate reader. Integration time is typically 0.5-1 second per well.
Part 4: Assay Validation and Data Analysis
A robust assay is one that is accurate, precise, and reproducible. The NIH's Assay Guidance Manual provides an invaluable and comprehensive resource for best practices in assay development and validation. [9][10][11]
Initial Assay Optimization
Before screening, key parameters must be optimized:
-
Enzyme Titration: Determine the minimal enzyme concentration that gives a robust signal (Signal-to-Background > 10) within the linear range of the assay.
-
ATP Concentration: Determine the Km for ATP and use a concentration at or near this value.
-
Reaction Time: Ensure the reaction is in the linear phase (initial velocity conditions) where product formation is proportional to time.
Statistical Validation: The Z'-Factor
The Z'-factor (Z-prime) is a statistical parameter that determines the quality and robustness of an assay. [12][13][14]It measures the separation between the high (0% inhibition) and low (100% inhibition) controls. [15] Formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] Where:
-
σp and σn are the standard deviations of the positive (low signal) and negative (high signal) controls.
-
μp and μn are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent, suitable for HTS [12][13] |
| 0 to 0.5 | Acceptable, may need optimization [12] |
| < 0 | Unsuitable for screening [12] |
Protocol: To determine the Z'-factor, prepare a plate with at least 16 wells of high control (DMSO) and 16 wells of low control (saturating concentration of a known inhibitor) and calculate using the formula above. An assay should consistently achieve a Z' > 0.5 before being used to screen compounds. [16]
Data Analysis: IC50 Determination
-
Normalization: Convert the raw luminescence data (RLU) to percent inhibition. % Inhibition = 100 * (1 - [ (RLUsample - RLUlow_control) / (RLUhigh_control - RLUlow_control) ])
-
Curve Fitting: Plot percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal dose-response curve. [17][18]Software such as GraphPad Prism is standard for this analysis. [18][19][20]3. IC50 Value: The IC50 is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition (should be near 100) | 101.2 |
| Bottom Plateau | Minimum % Inhibition (should be near 0) | -2.5 |
| LogIC50 | Log of the IC50 concentration | -6.3 |
| IC50 | Concentration for 50% inhibition (derived from LogIC50) | 501 nM |
| Hill Slope | Steepness of the curve (typically near 1.0) | 1.1 |
| R² | Goodness of fit (should be > 0.95) | 0.992 |
Conclusion
The successful development of an enzyme inhibition assay for a novel compound like this compound is a systematic process that hinges on scientific integrity and rigorous validation. By first employing a strategic approach to identify a putative enzyme target, researchers can then apply the detailed principles and protocols outlined in this guide. The use of a robust, sensitive assay format, followed by meticulous optimization and statistical validation, ensures the generation of high-quality, reliable data. This foundational work is essential for characterizing the compound's potency and mechanism of action, paving the way for its potential development as a chemical probe or therapeutic agent.
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Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, B. I., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 189-198. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved January 17, 2026, from [Link]
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Hart, G. W. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4563-4564. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved January 17, 2026, from [Link]
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Drug Development and Delivery. (n.d.). Biomarker Assay Validations – A Time for Change?. Retrieved January 17, 2026, from [Link]
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U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 17, 2026, from [Link]
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U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 17, 2026, from [Link]
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Biobide. (n.d.). What is an Inhibition Assay?. Retrieved January 17, 2026, from [Link]
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Bouacida, S., N'gompka, E., Catto, C., Bou-Debbagh, S., Le-Borgne, M., & Bouaziz, Z. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(19), 4467. Retrieved January 17, 2026, from [Link]
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Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: Leveraging 3,4,6-Trichloro-1-benzothiophene-2-carboxylic Acid as a Core Fragment in Drug Discovery
Introduction: The Strategic Value of the Benzothiophene Scaffold in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen low-molecular-weight compounds (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[4][5] These initial "hits" serve as high-quality starting points for rational, structure-guided optimization into potent drug candidates.[5]
Within the vast chemical space available for fragment library design, "privileged structures" are of particular interest. These are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. The benzo[b]thiophene core is one such privileged scaffold, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[6][7][8][9][10] This versatility suggests that the rigid, bicyclic structure of benzothiophene is adept at presenting functional groups in a spatially defined manner that is conducive to forming productive interactions within protein binding sites.
This application note focuses on 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid , a representative fragment that combines the privileged benzothiophene scaffold with key functional handles amenable to drug discovery. The trichloro-substitution pattern offers vectors for chemical elaboration while modulating the electronic properties of the aromatic system. The carboxylic acid provides a crucial interaction point, capable of forming strong hydrogen bonds or salt bridges, often anchoring the fragment in a binding pocket. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this fragment in an FBDD campaign, from initial screening to hit-to-lead optimization.
Physicochemical Properties and Rationale for Selection
The suitability of a compound as a fragment is governed by a set of physicochemical guidelines, often referred to as the "Rule of Three". This compound aligns well with these principles, making it an excellent candidate for an FBDD library.
| Property | Guideline ("Rule of Three") | Estimated Value for Topic Compound | Rationale for Utility in FBDD |
| Molecular Weight | < 300 Da | 281.54 g/mol [11] | Low complexity allows for more efficient exploration of chemical space and provides ample room for molecular weight increases during optimization.[2][3] |
| cLogP | ≤ 3 | ~3.1 (Predicted) | Adequate lipophilicity to engage in hydrophobic interactions without being overly insoluble. The chlorine atoms increase lipophilicity.[11] |
| Hydrogen Bond Donors | ≤ 3 | 1 (from carboxylic acid) | The single, potent hydrogen bond donor can act as a critical anchor point in a protein binding site. |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (from carboxylic acid oxygens) | Provides specific, directional interactions to enhance binding affinity and selectivity. |
| Rotatable Bonds | ≤ 3 | 1 (C-COOH bond) | Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
The presence of a rigid aromatic core, multiple chlorine atoms, and a carboxylic acid group makes this fragment particularly attractive:
-
Rigid Scaffold : The benzothiophene core provides a well-defined shape, reducing conformational entropy loss upon binding.
-
Vectors for Growth : The chlorine atoms can be substituted via nucleophilic aromatic substitution or cross-coupling reactions, providing clear vectors for fragment "growing" or "linking".[12]
-
Anchor Moiety : The carboxylic acid is a powerful anchoring group, known to interact with key residues (e.g., lysine, arginine) in many enzyme active sites.
Part 1: Fragment Screening Cascade Design
A successful FBDD campaign relies on a tiered screening approach, or "cascade," to efficiently identify and validate true hits while eliminating false positives. The weak affinity of fragments necessitates the use of sensitive biophysical techniques.[13][14]
Workflow for Fragment Screening
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Application Notes and Protocols for the Scale-Up Synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Substituted benzothiophenes are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials. Their unique chemical architecture imparts a range of biological activities, making them prized moieties in drug discovery. 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, in particular, is a highly functionalized derivative that serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple chlorine atoms can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
This document provides a comprehensive guide to the scale-up synthesis of this compound, starting from the readily available industrial chemical 1,2,4-trichlorobenzene. The presented synthetic strategy is designed for robustness and scalability, with a focus on process control and safety. Each step is detailed with in-depth protocols, and the rationale behind key experimental choices is elucidated to provide a thorough understanding of the process.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that involves the construction of the benzothiophene core followed by functionalization. The chosen strategy begins with the functionalization of 1,2,4-trichlorobenzene to introduce a sulfur-containing group, which is then elaborated to form the thiophene ring fused to the chlorinated benzene ring. The final step involves the regioselective introduction of the carboxylic acid group at the 2-position of the benzothiophene scaffold.
The overall synthetic pathway can be visualized as follows:
Application Notes and Protocols for the In Vivo Formulation of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Formulation Challenges of a Highly Lipophilic, Poorly Soluble Compound
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a novel synthetic compound belonging to the benzothiophene class of molecules, which are recognized for their diverse pharmacological potential.[1][2] The presence of three chlorine atoms on the aromatic core, however, presents significant challenges for its development as a therapeutic agent, particularly for in vivo evaluation.[3][4] These halogen substitutions dramatically increase the molecule's lipophilicity and reduce its aqueous solubility, complicating the design of a formulation that can deliver consistent and therapeutically relevant concentrations in preclinical models.
This guide provides a comprehensive framework for the systematic development of a suitable in vivo formulation for this compound. We will delve into pre-formulation assessment, explore various solubilization strategies, and provide detailed protocols for the preparation of formulations amenable to both oral and parenteral administration routes. The methodologies described herein are designed to be robust and adaptable, enabling researchers to overcome the inherent difficulties posed by this class of compounds.
Part 1: Pre-formulation Assessment - A Data-Driven Approach
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the cornerstone of rational formulation design. For this compound, where experimental data is scarce, in silico prediction tools serve as an invaluable starting point.
Predicted Physicochemical Properties
To inform our formulation strategy, we first need to establish the key physicochemical parameters of this compound. Using established computational models, we can predict its acid dissociation constant (pKa), octanol-water partition coefficient (logP), and aqueous solubility. The SMILES string for the parent compound, benzo[b]thiophene-2-carboxylic acid, is C1=CC=C2C(=C1)C=C(S2)C(=O)O[5]. By adding the three chlorine atoms at the 3, 4, and 6 positions, we can generate the necessary input for predictive software.
Based on its structure, we can anticipate a low acidic pKa due to the electron-withdrawing effects of the chlorine atoms and the carboxylic acid moiety. The multiple chlorine substitutions will lead to a high logP value, indicating significant lipophilicity, and consequently, very low aqueous solubility.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Implication for Formulation |
| pKa | ~2.5 - 3.5 | Weakly acidic. At physiological pH (~7.4), the compound will be predominantly in its ionized, more soluble carboxylate form. However, in the acidic environment of the stomach, it will be in the non-ionized, less soluble form. |
| LogP | > 5.0 | Highly lipophilic. The compound will have a strong preference for non-polar environments and will be very poorly soluble in aqueous vehicles. This suggests that lipid-based formulations or co-solvent systems will be necessary.[6] |
| Aqueous Solubility | < 0.01 mg/mL | Practically insoluble in water. This is a major hurdle for achieving adequate drug exposure in vivo. |
Note: These values are estimations and should be confirmed experimentally.
Initial Solubility Screening
The first practical step is to perform a simple, small-scale solubility screen to confirm the in silico predictions and guide vehicle selection. This involves assessing the solubility of the compound in a range of pharmaceutically acceptable solvents and co-solvents.
Protocol 1: Small-Scale Solubility Assessment
-
Preparation: Weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add a starting volume (e.g., 100 µL) of each test vehicle to the respective tubes.
-
Mixing: Vortex the tubes vigorously for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution.
-
Incremental Addition: If the compound is not fully dissolved, add the vehicle in incremental volumes (e.g., 100 µL at a time), vortexing after each addition, until dissolution is achieved or a maximum volume is reached.
-
Quantification: Calculate the approximate solubility in mg/mL.
-
Recommended Vehicles for Screening:
Part 2: Formulation Strategies for a Lipophilic Acid
Given the predicted high lipophilicity and poor aqueous solubility, several formulation strategies can be considered. The choice will depend on the intended route of administration, the required dose, and toxicological considerations of the excipients.
pH Adjustment and Salt Formation
For a carboxylic acid, increasing the pH of an aqueous vehicle will deprotonate the carboxylic acid group, forming a more soluble salt.
-
Causality: The ionization of the carboxylic acid to a carboxylate introduces a charge, which significantly improves its interaction with polar water molecules, thereby increasing solubility.
However, for a compound with a very high logP, pH adjustment alone may not be sufficient to achieve the desired concentration. Furthermore, upon administration, particularly via the oral route, the formulation will encounter the low pH of the stomach, which can cause the drug to precipitate out of solution. For intravenous administration, the formulation will be rapidly diluted and buffered by the blood, but precipitation at the injection site is a risk if the solubility of the free acid is exceeded.
Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous vehicle.
-
Causality: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for the solubilization of non-polar solutes.
Commonly used co-solvents for in vivo studies include PEG 400, propylene glycol, and ethanol.[7] DMSO and DMA are excellent solubilizers but should be used with caution and at the lowest possible concentrations due to potential toxicity.[9]
A systematic approach to developing a co-solvent system involves creating ternary phase diagrams to identify the optimal ratio of co-solvent, surfactant, and aqueous phase that provides the desired solubility and stability.
Surfactant-Based Formulations (Micellar Solutions)
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell.
-
Causality: The lipophilic drug partitions into the hydrophobic core of the micelle, while the hydrophilic shell allows the micelle to be dispersed in the aqueous vehicle, thus increasing the apparent solubility of the drug.
Non-ionic surfactants such as polysorbates (Tween® series) and polyethoxylated castor oils (Cremophor® series) are frequently used in parenteral and oral formulations.[10]
Lipid-Based Formulations
For highly lipophilic compounds (logP > 5), lipid-based drug delivery systems are often the most effective approach, particularly for oral administration.[11][12] These formulations can enhance oral bioavailability by several mechanisms, including:
-
Maintaining the drug in a solubilized state in the gastrointestinal tract.
-
Stimulating the release of bile salts and phospholipids, which aid in solubilization.
-
Promoting lymphatic transport, thereby bypassing first-pass metabolism in the liver.
Types of lipid-based formulations range from simple oily solutions to more complex self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).
Table 2: Potential Formulation Compositions for this compound
| Formulation Type | Route of Administration | Example Composition | Rationale & Considerations |
| Aqueous Solution with pH Adjustment | Intravenous (IV) | This compound in saline, pH adjusted to 8.0-9.0 with NaOH. | Simplest approach for IV. Risk of precipitation upon injection due to pH change and buffering by blood. Only suitable for very low doses. |
| Co-solvent System | IV, Intraperitoneal (IP), Oral (PO) | 20% DMA, 40% Propylene Glycol, 40% PEG 400 (DPP Vehicle)[8] | A proven vehicle for poorly soluble compounds in preclinical studies.[8] Requires slow IV infusion. Potential for excipient-related toxicity at high doses. |
| Micellar Solution | IV, IP, PO | 1-10% (w/v) Solutol® HS 15 or Tween® 80 in PBS pH 7.4 | Surfactants enhance solubility and can improve membrane permeability. Potential for hemolysis and hypersensitivity reactions with some surfactants, especially Cremophor® EL. |
| Self-Emulsifying Drug Delivery System (SEDDS) | PO | 30% Capmul® MCM (Oil), 40% Cremophor® EL (Surfactant), 30% Transcutol® HP (Co-solvent) | Forms a fine emulsion in the GI tract, presenting the drug in a solubilized form for absorption. Requires careful optimization of component ratios. |
Part 3: Experimental Protocols
The following protocols provide a starting point for the preparation of formulations for in vivo studies. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment.
Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Administration
This protocol is adapted from a published vehicle for poorly soluble compounds.[8]
-
Vehicle Preparation: In a sterile glass vial, combine 4.0 mL of Polyethylene Glycol 400 (PEG 400) and 4.0 mL of Propylene Glycol (PG). Mix thoroughly by vortexing.
-
Co-solvent Addition: Add 2.0 mL of N,N-Dimethylacetamide (DMA) to the PEG 400/PG mixture. Vortex until a clear, homogenous solution is formed. This is the DPP vehicle.
-
Drug Solubilization: Accurately weigh the required amount of this compound.
-
Dissolution: Add a small volume of the DPP vehicle to the powdered compound and triturate to form a paste. Gradually add the remaining vehicle while vortexing and/or sonicating until the compound is completely dissolved.
-
Sterilization: Sterilize the final formulation by filtering through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Administration: This formulation should be administered via slow intravenous infusion to minimize the risk of precipitation and vehicle-related toxicity.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
-
Component Selection: Based on solubility studies, select an oil, a surfactant, and a co-solvent.
-
Formulation Preparation: In a glass vial, accurately weigh and combine the oil, surfactant, and co-solvent in the desired ratios (e.g., as listed in Table 2).
-
Mixing: Heat the mixture to 40-50 °C on a hot plate with gentle stirring to ensure homogeneity.
-
Drug Incorporation: Accurately weigh the required amount of this compound and add it to the vehicle.
-
Dissolution: Continue stirring at 40-50 °C until the drug is completely dissolved. The resulting formulation should be a clear, isotropic liquid.
-
Self-Emulsification Test: To assess the self-emulsifying properties, add 100 µL of the drug-loaded SEDDS to 100 mL of water in a glass beaker with gentle stirring. The formulation should rapidly form a fine emulsion.
-
Administration: The formulation can be administered orally via gavage.
Part 4: Visualization of Workflows
Diagram 1: Pre-formulation Decision Workflow
Caption: Decision workflow for formulation development.
Diagram 2: General Scheme for SEDDS Preparation
Caption: General workflow for preparing a SEDDS formulation.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a formulation that can overcome its inherent poor solubility and high lipophilicity. A systematic approach, beginning with the prediction and experimental confirmation of its key physicochemical properties, is essential. Co-solvent systems and lipid-based formulations, such as SEDDS, represent the most promising strategies. The protocols and workflows provided in this guide offer a robust starting point for researchers to develop a stable and effective formulation, thereby enabling the crucial next steps in the preclinical assessment of this compound. Careful consideration of the toxicological profile of all excipients is paramount to ensure that the observed in vivo effects are attributable to the compound of interest and not the vehicle.
References
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PubMed. (2004). Solubilizing excipients in oral and injectable formulations. [Online]. Available at: [Link]
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PharmaCompass.com. Solubilizer Agent | Excipient | Pharmaceutical drug delivery. [Online]. Available at: [Link]
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Future Medicinal Chemistry. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. [Online]. Available at: [Link]
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National Center for Biotechnology Information. Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0). [Online]. Available at: [Link]
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PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Online]. Available at: [Link]
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ResearchGate. (2025). Prediction of Pharmacokinetics Prior to In Vivo Studies. II. Generic Physiologically Based Pharmacokinetic Models of Drug Disposition. [Online]. Available at: [Link]
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PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Online]. Available at: [Link]
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PubMed Central. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. [Online]. Available at: [Link]
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PubChem. Benzo(b)thiophene-2-carboxylic acid. [Online]. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. This valuable heterocyclic compound serves as a critical building block in medicinal chemistry and materials science. However, its synthesis is often plagued by challenges related to yield and purity, primarily due to the electronic effects of the three electron-withdrawing chloro substituents.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Section 1: Overview of the Synthetic Pathway and Key Challenges
A common and logical approach to synthesizing the target molecule involves a multi-step process, typically starting from a substituted thiophenol, followed by cyclization and subsequent carboxylation. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring, often necessitating carefully optimized or more forceful reaction conditions for efficient cyclization. The subsequent C-2 functionalization requires precise control to achieve high regioselectivity and yield.
Caption: General workflow for the synthesis of the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low Yield in the Ring-Closing Cyclization Step
Question: My intramolecular cyclization to form the 3,4,6-trichloro-1-benzothiophene scaffold is inefficient, resulting in a low yield or recovery of starting material. What are the primary causes and how can I optimize this step?
Answer: This is a common bottleneck. The three electron-withdrawing chlorine atoms significantly deactivate the benzene ring, making the intramolecular Friedel-Crafts-type acylation or related cyclization difficult.[1] The issue typically stems from an insufficiently strong cyclizing agent or suboptimal reaction conditions.
Causality and Solutions:
-
Insufficiently Potent Cyclizing Agent: Standard Lewis acids may not be effective. You require a powerful dehydrating and activating agent to drive the reaction forward.
-
Recommendation: Use Polyphosphoric Acid (PPA) at an elevated temperature (e.g., 100-140 °C) or, preferably, Eaton's Reagent (phosphorus pentoxide in methanesulfonic acid). Eaton's reagent is often more effective for cyclizing deactivated systems.[2]
-
-
Suboptimal Temperature and Reaction Time: Deactivated systems require more thermal energy to overcome the activation barrier.
-
Recommendation: If using PPA, begin optimization around 100 °C and incrementally increase the temperature. Monitor the reaction by Thin-Layer Chromatography (TLC) to track the consumption of the starting material. Be aware that excessively high temperatures can lead to charring and side product formation. A typical reaction time is between 3-5 hours.[2]
-
-
Moisture Contamination: Water will quench the cyclizing agent and inhibit the reaction.
-
Recommendation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade reagents and solvents.
-
Optimization Workflow Table:
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Condition C (Aggressive) | Rationale |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | Eaton's Reagent | Eaton's Reagent | Eaton's Reagent is a stronger acid and dehydrating agent, ideal for deactivated rings. |
| Temperature | 100 °C | 110 °C | 130 °C | Higher temperatures are needed to overcome the deactivating effect of the chloro groups. |
| Reaction Time | 2 hours | 4 hours | 4 hours (TLC monitored) | Ensure sufficient time for the slower reaction to reach completion. |
| Atmosphere | Ambient | Nitrogen | Nitrogen | Prevents quenching of the acidic reagent by atmospheric moisture. |
Problem 2: Inefficient or Failed C-2 Carboxylation
Question: I have the trichlorobenzothiophene scaffold, but the final carboxylation step via lithiation and quenching with CO₂ is giving a poor yield. What factors should I investigate?
Answer: This is a classic and highly sensitive organometallic transformation. Success hinges on the efficient formation of the 2-lithio intermediate and its subsequent reaction with carbon dioxide. Benzothiophenes are preferentially deprotonated at the C-2 position.[3] However, failure is common and usually traced back to specific experimental conditions.
Caption: Troubleshooting logic for the C-2 carboxylation step.
Causality and Solutions:
-
Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) degrades upon exposure to air and moisture. Using a partially degraded reagent is a primary cause of failure.
-
Recommendation: Use a freshly opened bottle of n-BuLi or, ideally, titrate it before use to determine its exact molarity. For particularly stubborn deprotonations, the more reactive sec-butyllithium (s-BuLi) can be considered.
-
-
Presence of Electrophiles (Especially Water): The 2-lithiobenzothiophene intermediate is a very strong base and will be instantly quenched by trace amounts of water or other protic sources, leading back to the starting material.
-
Recommendation: All glassware must be rigorously flame- or oven-dried. The solvent (typically THF) must be anhydrous. A common practice is to distill it from a sodium/benzophenone ketyl under nitrogen immediately before use.
-
-
Incorrect Temperature: Lithiation is highly exothermic. If the temperature rises above -78 °C, side reactions can occur, including reaction with the solvent.
-
Recommendation: Perform the reaction in a dry ice/acetone bath. Add the n-BuLi solution dropwise to the solution of the benzothiophene to maintain strict temperature control.
-
-
Inefficient CO₂ Quench: The reaction between the organolithium intermediate and CO₂ is very fast, but inefficient delivery of CO₂ can lower the yield.
-
Recommendation: A highly effective method is to crush high-purity dry ice into a powder and pour the cold organolithium solution directly onto a large excess of this powder with vigorous stirring. This ensures rapid and complete quenching. Bubbling CO₂ gas through the solution is an alternative, but the gas must be thoroughly dried.[4][5]
-
Problem 3: Product is Impure and Difficult to Purify
Question: My final crude product is a mixture that is difficult to separate by recrystallization or column chromatography. What are the likely impurities and what purification strategy do you recommend?
Answer: The primary impurities are typically unreacted starting material (3,4,6-trichloro-1-benzothiophene) and potentially some decarboxylated product if the workup was too harsh. Given the acidic nature of your target compound, a liquid-liquid extraction can be a powerful first step in purification.
Recommended Purification Protocol:
-
Acid-Base Extraction:
-
After the reaction workup, dissolve the crude solid in a suitable organic solvent like ethyl acetate.
-
Extract the organic layer with a basic aqueous solution (e.g., 1 M sodium bicarbonate or sodium carbonate). Your desired carboxylic acid product will deprotonate and move into the aqueous layer as its carboxylate salt.
-
The unreacted, non-acidic starting material will remain in the organic layer.
-
Separate the layers. The organic layer can be discarded or concentrated to recover starting material.
-
Slowly acidify the aqueous layer with cold 2 M HCl until the product precipitates out (verify with pH paper).
-
Collect the precipitated solid by filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
-
-
Recrystallization:
-
The solid obtained from the acid-base extraction is often significantly purer.
-
A final recrystallization can be performed to achieve high purity. A solvent system of ethanol/water or acetic acid/water is often effective. Experiment with small amounts to find the optimal solvent or solvent pair.
-
-
Column Chromatography:
-
If impurities persist, column chromatography on silica gel is an option.[6]
-
Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate and a small amount of acetic acid (e.g., 1%). The acetic acid is crucial to keep the carboxylic acid protonated and prevent streaking on the silica gel.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter to control during the entire synthesis? A1: Maintaining strictly anhydrous and inert conditions, especially during the C-2 carboxylation step. Organolithium reagents are extremely sensitive to moisture and oxygen, and failure to exclude them is the most common reason for low or zero yield in that step.
Q2: How do the chloro-substituents impact the reaction, and does their position matter? A2: The chloro groups are strongly electron-withdrawing and deactivating through induction. This makes the initial electrophilic cyclization on the benzene ring more difficult, requiring stronger reagents and higher temperatures. Their positions at C4 and C6 are particularly impactful for this cyclization. For the C-2 lithiation, they increase the acidity of the C-2 proton, which can make the deprotonation step easier compared to the non-halogenated parent benzothiophene.
Q3: Are there alternative methods for C-2 carboxylation that avoid organolithiums? A3: While the lithiation-CO₂ quench is the most direct and common method, other palladium-catalyzed carbonylation reactions exist.[6] For instance, converting the benzothiophene to a 2-bromo or 2-triflate derivative, followed by a Pd-catalyzed carbonylation under CO gas pressure, is a theoretical alternative. However, this adds steps to the synthesis and the lithiation method is generally preferred for its efficiency if performed correctly.
Q4: What are the primary safety concerns for this synthesis? A4: Several key hazards must be managed:
-
Organolithium Reagents (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using proper syringe techniques.
-
Strong Acids (PPA, Eaton's Reagent): Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Dry Ice/Acetone Bath: Creates a very cold (-78 °C) bath. Use cryogenic gloves to prevent frostbite. Ensure good ventilation as CO₂ gas will sublime.
References
- BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem Technical Support.
- Yoshida, H., Fukushima, H., Ohshita, J., & Kunai, A. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(38), 10446-10452.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
-
Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press. [Link]
-
Galli, C., Illuminati, G., & Mandolini, L. (1980). Ring-closure reactions. 14. Kinetics of macrocyclization by the intramolecular acylation of thiophene and benzothiophene compounds. The Journal of Organic Chemistry, 45(1), 311-315. [Link]
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
-
Breton, H., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 498. [Link]
-
Podlogar, B. L., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1275-1287. [Link]
-
ResearchGate. (n.d.). Chapter 5 Thiophenes and benzo[ b]thiophenes. [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues with 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Welcome to the dedicated technical support guide for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges related to the handling and solubility of this compound. Given its complex structure, achieving desired concentrations in various solvent systems can be a significant hurdle. This guide provides a structured, problem-solving approach, moving from fundamental properties to advanced solubilization protocols, to empower you to overcome these experimental obstacles.
Part 1: Understanding the Molecule - A Physicochemical Overview
Before troubleshooting, it is critical to understand the structural attributes of this compound that govern its solubility. The molecule's behavior is a composite of its key functional groups:
-
Benzothiophene Core: This fused aromatic ring system is inherently rigid, planar, and hydrophobic. It contributes significantly to the compound's low aqueous solubility.[1][2]
-
Three Chloro Substituents: The chlorine atoms are electron-withdrawing and significantly increase the molecule's lipophilicity (hydrophobicity). This further decreases its affinity for polar solvents like water.
-
Carboxylic Acid Group: This is the primary handle for manipulating solubility. As a weak acid, its protonation state is pH-dependent. In its neutral (protonated) form at low pH, it is less polar. In its ionized (deprotonated) carboxylate form at neutral to high pH, it becomes significantly more polar and water-soluble.
While specific experimental data for this exact trichloro-derivative is not extensively published, we can extrapolate from closely related analogs to build a predictive profile.
| Property | Predicted Value / Characteristic | Rationale & Impact on Solubility |
| Molecular Weight | ~281.5 g/mol | High molecular weight contributes to poor solubility. |
| Predicted pKa | 2.0 - 3.0[3] | The acidic proton allows for significant solubility enhancement in basic aqueous solutions (pH > 4). |
| Predicted LogP | > 4.0 | High lipophilicity predicts very poor solubility in water and good solubility in non-polar organic solvents. |
| Aqueous Solubility | Extremely Low | The large, chlorinated hydrophobic core dominates the molecule's character, making it poorly soluble in aqueous media at neutral or acidic pH. |
| Organic Solubility | Moderate to High | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and potentially in some chlorinated or etheric solvents.[1][4] |
| Melting Point | High (>250 °C)[3] | A high melting point often correlates with strong crystal lattice energy, which must be overcome for dissolution, suggesting that solubility may be a challenge even in organic solvents. |
Part 2: Frequently Asked Questions (FAQs)
Q1: I'm starting my first experiment. What solvent should I use to prepare a stock solution?
Answer: For initial stock solution preparation, begin with high-polarity aprotic solvents.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Data for the related compound 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid shows good solubility in these solvents (e.g., 30 mg/mL in DMSO and DMF).[4] These solvents are highly effective at disrupting the crystal lattice forces of complex organic molecules.
-
Secondary Options: If DMSO or DMF are incompatible with your downstream application, consider Tetrahydrofuran (THF) or Dichloromethane (DCM).[5] However, solubility will likely be lower.
-
Causality: These polar aprotic solvents have strong dipole moments and can effectively solvate both the polar carboxylic acid group and the non-polar benzothiophene ring, preventing the molecule from aggregating and precipitating.
Q2: My compound precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS). Why did this happen and how can I fix it?
Answer: This is a classic issue known as "antisolvent precipitation." Your compound is soluble in DMSO but insoluble in the aqueous buffer. When you dilute the stock, the DMSO concentration drops, the buffer acts as an antisolvent, and the compound crashes out.[6]
Here are troubleshooting strategies:
-
pH Adjustment (Most Effective): The carboxylic acid is your key to aqueous solubility. Adjust the pH of your final aqueous solution to be at least 2 units above the compound's pKa (i.e., pH > 5.0). This deprotonates the carboxylic acid to the much more polar and water-soluble carboxylate salt. You can add a small amount of 1 M NaOH to your buffer to achieve this.
-
Use of Co-solvents: Maintain a higher percentage of the organic solvent in the final solution. This is common in cell-based assays, but be mindful of solvent toxicity. Many protocols tolerate a final DMSO concentration of 0.1% to 0.5%.
-
Reduce Final Concentration: You may be exceeding the compound's solubility limit in the final aqueous system. Perform a serial dilution to find the maximum achievable concentration that remains in solution.
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step workflows for systematically addressing solubility challenges.
Workflow 1: Systematic Solubility Troubleshooting
This workflow provides a logical decision tree for diagnosing and solving solubility problems.
Caption: A decision tree for troubleshooting solubility issues.
Protocol 1: Systematic Organic Solvent Screening
Objective: To identify a suitable organic solvent for reactions, purification, or stock solution preparation.
Methodology:
-
Preparation: Aliquot approximately 1-2 mg of the compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add a different solvent from the list below in 100 µL increments. Start with the "Recommended" list.
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for undissolved solid against a dark background.
-
Equilibration: If not immediately soluble, allow the vials to sit at room temperature for 1-2 hours, with intermittent vortexing. Sonication can be used to accelerate dissolution.
-
Quantification: Continue adding solvent in increments until the solid is fully dissolved. Record the volume needed to calculate an approximate solubility (e.g., 1 mg in 200 µL = 5 mg/mL).
Recommended Solvents for Screening:
| Solvent Class | Solvent | Rationale |
| Polar Aprotic | DMSO, DMF | Excellent starting point due to high solvating power.[4] |
| Ethers | THF, 1,4-Dioxane | Good for less polar compounds, often used in reactions. |
| Chlorinated | Dichloromethane (DCM) | Effective for non-polar compounds; use in a fume hood.[5] |
| Alcohols | Ethanol, Isopropanol | May work, but solubility is often lower than in aprotic solvents.[4] |
| Non-Polar | Toluene, Heptane | Unlikely to be effective but useful for determining insolubility for purification/precipitation steps. |
Protocol 2: pH-Dependent Aqueous Solubility Determination
Objective: To leverage the carboxylic acid group to achieve aqueous solubility by forming a salt. This is the most critical technique for preparing aqueous formulations for biological assays.
The Underlying Principle: Ionization
Caption: Ionization of the carboxylic acid to improve solubility.
Methodology:
-
Prepare Buffers: Prepare a series of buffers across a pH range (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Add Compound: Add an excess of the compound to a known volume of each buffer (e.g., 5 mg to 1 mL). Ensure solid is visible.
-
Equilibrate: Tightly cap the samples and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. This is a critical step for accurate measurement.[7]
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Supernatant: Carefully remove an aliquot of the clear supernatant. Crucially, filter this aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates, which would otherwise falsely inflate the measured solubility.[2]
-
Analyze Concentration: Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method like HPLC-UV or UV-Vis spectroscopy against a standard curve.[2][8]
Protocol 3: Utilizing Co-solvents for Enhanced Solubility
Objective: To create a solvent system that balances the properties of water and an organic solvent to keep a lipophilic compound in solution. This is a common strategy in formulation development.[9][10]
Methodology:
-
Select a Water-Miscible Organic Solvent: Choose a solvent in which the compound has high solubility (from Protocol 1), such as ethanol, DMSO, or polyethylene glycol (PEG 400).
-
Prepare Solvent Blends: Create a series of binary solvent mixtures, for example:
-
90:10 (Water:Ethanol)
-
70:30 (Water:Ethanol)
-
50:50 (Water:Ethanol)
-
-
Determine Solubility: Use the equilibrium solubility method described in Protocol 2 for each solvent blend.
-
Plot the Data: Plot solubility (e.g., in mg/mL) versus the percentage of the organic co-solvent. This will reveal the minimum amount of co-solvent required to achieve your target concentration.
Important Considerations:
-
Toxicity: Be aware of the biological impact of the co-solvent in your specific application (e.g., cell culture, animal studies).
-
Stability: Ensure your compound is stable in the chosen co-solvent system over the duration of your experiment.
Part 4: Advanced Solubilization Strategies
If the above methods fail to achieve the desired concentration, more advanced formulation techniques may be required. These are typically employed in later-stage drug development.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The benzothiophene core of your molecule can become encapsulated within this cavity, forming an inclusion complex that is water-soluble.[11][12]
-
Solid Dispersions: The compound can be molecularly dispersed within a solid, water-soluble polymer matrix (e.g., PVP, HPMC). When the polymer dissolves, it releases the drug as fine particles, enhancing the dissolution rate.[6][11]
This guide provides a comprehensive framework for addressing the solubility challenges associated with this compound. By systematically applying these principles and protocols, you can develop robust and reproducible methods for your research.
References
- Books, B. (2024).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- BenchChem. (n.d.).
- ChemicalBook. (2025). 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 21211-22-3.
- ResearchGate. (2025). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.
- ResearchGate. (2025).
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- PMC - PubMed Central. (n.d.).
- PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Health Organiz
- MDPI. (2019).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- MDPI. (n.d.).
- TAPI. (n.d.). Solving solubility issues in modern APIs.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- PMC - NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- World Pharma Today. (n.d.).
- ResearchGate. (2025). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.
- ResearchGate. (n.d.).
- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines | Organic Letters.
- UNT Digital Library. (2025).
- Cayman Chemical. (n.d.). 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid (CAS 34576-94-8).
- Georganics. (n.d.). Benzo[b]thiophene-2-carboxylic acid - High purity.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 21211-22-3 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid stability and degradation pathways
Welcome to the technical support center for 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. The information herein is curated to ensure scientific integrity and is based on established chemical principles and data from analogous structures.
Introduction to this compound
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a trichlorinated benzothiophene core and a carboxylic acid group, presents unique chemical properties that also influence its stability. Understanding its degradation pathways is crucial for its synthesis, purification, storage, and application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The carboxylic acid group is sensitive to pH changes. In basic conditions, it will deprotonate to form a carboxylate salt, which may have different solubility and reactivity.
-
Light: Aromatic compounds, especially those with heteroatoms and halogen substituents, can be susceptible to photodegradation.
-
Temperature: Like most organic molecules, elevated temperatures can lead to thermal decomposition. Organochlorine compounds are generally known for their high thermal stability, but degradation can still occur at sufficiently high temperatures.[2]
-
Oxidizing and Reducing Agents: The thiophene ring can be susceptible to oxidation, potentially leading to sulfoxide or sulfone formation. The presence of strong reducing agents could potentially lead to dechlorination.
Q2: What are the expected degradation products of this compound under common experimental conditions?
A2: While specific degradation studies on this exact molecule are not widely published, based on the chemistry of related compounds, potential degradation products could include:
-
Decarboxylation products: Under heat or certain catalytic conditions, the carboxylic acid group could be lost as carbon dioxide, leading to the formation of 3,4,6-trichlorobenzothiophene.
-
Dechlorination products: Reductive conditions or prolonged exposure to UV light in the presence of a hydrogen donor could lead to the stepwise removal of chlorine atoms.
-
Oxidation products: The sulfur atom in the thiophene ring is a potential site for oxidation, which could yield the corresponding sulfoxide or sulfone.
-
Hydrolysis products: While the C-Cl bonds on the aromatic ring are generally stable, under harsh conditions (e.g., high temperature and pressure with strong nucleophiles), hydrolysis to the corresponding phenolic compounds could occur.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To ensure the long-term stability of this compound, it is recommended to:
-
Store the compound in a cool, dark, and dry place.
-
Use a tightly sealed container to protect it from moisture and air.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected peaks in NMR/LC-MS after a reaction. | Degradation of the starting material or product. | 1. Analyze Reaction Conditions: Check the temperature, pH, and light exposure during your reaction. High temperatures can cause decarboxylation, while extreme pH can lead to side reactions. 2. Run a Control Experiment: Run the reaction without one of the reagents to see if the starting material is stable under the reaction conditions. 3. Purify Immediately: If the product is suspected to be unstable, purify it immediately after the reaction and store it under appropriate conditions. |
| Low yield in a reaction where the compound is a starting material. | The compound may be degrading under the reaction conditions. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal degradation. 2. Use an Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Check Reagent Compatibility: Ensure that the reagents used are compatible with a chlorinated aromatic carboxylic acid. For example, strong bases could potentially interact with the chlorine atoms via elimination-addition mechanisms, although this is less likely for aryl chlorides. |
| Discoloration of the solid compound over time. | Potential photodegradation or oxidation. | 1. Store in an Amber Vial: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil. 2. Store Under Inert Gas: To prevent oxidation, store the compound under an inert atmosphere. 3. Re-purify if Necessary: If discoloration is significant, consider re-purifying a small sample and re-analyzing to confirm its identity and purity before use. |
Experimental Protocols for Stability Assessment
Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of this compound.
Methodology:
-
Place 5-10 mg of the compound in a TGA pan.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Protocol 2: Photostability Assessment
Objective: To evaluate the degradation of the compound upon exposure to UV light.
Methodology:
-
Prepare a solution of the compound (e.g., 10 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Divide the solution into two amber vials. Wrap one vial completely in aluminum foil to serve as a dark control.
-
Expose the unwrapped vial to a UV light source (e.g., 254 nm or 365 nm) for a defined period (e.g., 24 hours).
-
After the exposure period, analyze both the exposed sample and the dark control by HPLC-UV or LC-MS.
-
Compare the chromatograms to identify any new peaks (degradation products) and quantify the decrease in the parent compound's peak area.
Protocol 3: pH Stability Assessment (Hydrolytic Stability)
Objective: To assess the stability of the compound in acidic, neutral, and basic aqueous solutions.
Methodology:
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Spike the stock solution into each buffer to a final concentration of approximately 10 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C) for a set period (e.g., 7 days).
-
At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot from each solution and analyze by HPLC-UV or LC-MS to determine the concentration of the parent compound.
Degradation Pathways
Predicted Photodegradation Pathway
Under UV irradiation, the primary degradation pathway is likely to be reductive dechlorination, where a carbon-chlorine bond is homolytically cleaved to form a radical intermediate, which then abstracts a hydrogen atom from the solvent or another molecule.
Caption: Predicted Photodegradation Pathway.
Predicted Thermal Degradation Pathway
At elevated temperatures, decarboxylation is a common degradation pathway for carboxylic acids, leading to the loss of CO2 and the formation of the corresponding dechlorinated aromatic compound.
Caption: Predicted Thermal Degradation Pathway.
References
-
A Comprehensive Review of Organochlorine Pesticide Monitoring in Agricultural Soils: The Silent Threat of a Conventional Agricultural Past. MDPI. Available at: [Link]
-
Synthesis of 3-chlorothiophene-2-carboxylic acid - PrepChem.com. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. Available at: [Link]
Sources
Technical Support Center: Mass Spectrometry of Halogenated Organic Compounds
Welcome to the technical support center for the mass spectrometry analysis of halogenated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique properties of halogenated compounds present specific challenges in mass spectrometry, from isotopic pattern interpretation to chromatographic behavior and ion source interactions. This resource offers field-proven insights and systematic protocols to help you navigate these complexities and achieve high-quality, reliable data.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when analyzing halogenated compounds by mass spectrometry.
Q1: How can I quickly determine if my unknown compound contains chlorine or bromine from its mass spectrum?
A1: The most definitive initial evidence for the presence of chlorine or bromine is their distinct isotopic patterns in the mass spectrum. Due to the natural abundance of their heavier isotopes, you will observe a characteristic cluster of peaks for the molecular ion (M) and its isotopologues.
-
For Chlorine (Cl): Look for a peak at M+2 that is approximately one-third the intensity of the molecular ion peak (M). This results in a characteristic 3:1 ratio for [M] to [M+2].[1][2]
-
For Bromine (Br): Look for a peak at M+2 that is nearly equal in intensity to the molecular ion peak (M). This gives a characteristic 1:1 ratio for [M] to [M+2].[1][2]
The presence of multiple chlorine or bromine atoms will result in more complex patterns (e.g., two bromines give a 1:2:1 ratio for [M]:[M+2]:[M+4]).[3] Fluorine and iodine, on the other hand, are monoisotopic, so they do not produce these characteristic M+2 peaks.[4]
Q2: My signal intensity for a halogenated analyte is very low. What are the first things I should check?
A2: Low signal intensity for halogenated compounds can stem from several factors.[5] A logical troubleshooting sequence is crucial. Start with the most common and easily addressable issues:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong signal, while highly concentrated samples can lead to ion suppression.[6]
-
Ionization Efficiency: The choice of ionization technique is critical. For GC-MS, Electron Ionization (EI) is common and provides reproducible fragmentation.[7] For LC-MS, consider if your compound is amenable to Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Some halogenated compounds, particularly those that are less polar, may ionize more efficiently with APCI.
-
Instrument Tune and Calibration: Always verify that your mass spectrometer is properly tuned and calibrated. A recent autotune report should indicate good sensitivity and mass accuracy.[6]
If these initial checks do not resolve the issue, you may need to investigate more complex problems such as ion source contamination or matrix effects, which are detailed in the troubleshooting guides below.
Q3: I'm analyzing a chlorinated compound using GC-MS and see significant peak tailing. What is a likely cause specific to halogenated compounds?
A3: A known issue with halogenated compounds, particularly when using chlorinated solvents like dichloromethane (DCM), is the interaction with the stainless steel surfaces of the ion source.[8][9] This can lead to the formation of metal chlorides (e.g., ferrous chloride, FeCl2) on the source surfaces.[8][9] Analytes can then adsorb to these contaminated sites and be released slowly, causing peak tailing.[8][9] The problem often worsens with an increasing number of injections. If you observe this, a thorough cleaning of the ion source is typically required to restore peak shape.[8][9]
In-Depth Troubleshooting Guides
This section provides structured workflows and detailed explanations for resolving more complex issues.
Guide 1: Diagnosing and Interpreting Isotopic Patterns
The correct identification of halogenated compounds hinges on the accurate interpretation of their isotopic patterns.
The Causality: The presence and relative abundance of stable isotopes for chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) mean that a population of molecules containing these atoms will have different masses.[1] A mass spectrometer with sufficient resolution can distinguish these, producing a characteristic pattern of peaks separated by 2 m/z units.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying Cl and Br.
Data Summary: Isotopic Abundances and Patterns
| Halogen | Isotopes | Natural Abundance (%) | Resulting M:M+2 Ratio (for one atom) |
| Chlorine | ³⁵Cl, ³⁷Cl | ~75% : ~25% | ~3:1 |
| Bromine | ⁷⁹Br, ⁸¹Br | ~50% : ~50% | ~1:1 |
Data compiled from multiple sources.[1][3]
Step-by-Step Protocol: Verifying Isotopic Patterns
-
Acquire Data with Sufficient Resolution: Ensure your mass spectrometer is operating at a resolution high enough to clearly distinguish between peaks separated by 2 m/z.
-
Identify the Molecular Ion Cluster: Locate the group of peaks at the highest m/z in your spectrum that corresponds to the intact molecule.
-
Calculate Intensity Ratios: Determine the relative intensity of the M peak (containing the lighter isotope) and the M+2 peak.
-
Compare with Theoretical Ratios: Match your observed ratio to the expected patterns in the table above.
-
Consider Multiple Halogens: If the pattern is more complex (e.g., includes an M+4 peak), it likely indicates the presence of multiple halogen atoms. For instance, two chlorine atoms will produce an M:M+2:M+4 pattern with a ratio of approximately 9:6:1.[1]
Guide 2: Troubleshooting Fragmentation Patterns
Understanding the fragmentation of halogenated compounds is key to structural elucidation.
The Causality: In EI-MS, the high energy (70 eV) causes the molecular ion to fragment in predictable ways.[7] For halogenated compounds, a primary fragmentation pathway is the cleavage of the carbon-halogen bond.[4][10] The stability of the resulting carbocation and the strength of the C-X bond influence the fragmentation. The C-F bond is very strong, so fragmentation is limited, while the C-I bond is weak, leading to predominant loss of iodine.[4]
Common Fragmentation Pathways:
-
Loss of a Halogen Radical (X•): This is a very common pathway, resulting in a peak at [M-X]⁺.[2]
-
Loss of HX: Elimination of a hydrogen halide molecule can also occur, leading to a peak at [M-HX]⁺.[10]
-
Alpha-Cleavage: For alkyl halides, cleavage of a C-C bond adjacent to the halogen can occur. This is more common for alkyl chlorides than bromides.[4]
Troubleshooting Logic:
Caption: Logic for analyzing common fragmentation pathways.
Guide 3: Addressing Ion Source Contamination and Peak Tailing
A clean ion source is paramount for good sensitivity and peak shape, especially with reactive halogenated compounds.
The Causality: Halogenated compounds and solvents can react with the hot metal surfaces of the ion source, leading to the deposition of non-volatile materials.[8][11] This contamination can alter the electric fields within the source, leading to poor sensitivity and peak tailing.[11][12] It can also act as an active site for analyte adsorption, causing carryover and poor peak shape.[8]
Protocol: Ion Source Cleaning
Disclaimer: Always follow the specific instructions provided in your instrument's hardware manual. The following is a general guide.
-
Safety First: Ensure the instrument is vented, and the ion source has cooled to room temperature before handling. Wear powder-free gloves to avoid contamination.
-
Disassembly: Carefully disassemble the ion source, taking note of the orientation of each component. It is helpful to lay the parts out on a clean surface in the order they were removed.
-
Abrasive Cleaning: For metal parts, create a slurry of aluminum oxide powder and methanol.[12] Use a cotton swab to gently polish all surfaces of the source components, paying close attention to areas that show discoloration. This removes deposited films.
-
Solvent Rinsing: After abrasive cleaning, thoroughly rinse the parts with a sequence of solvents to remove all abrasive particles and organic residues. A typical sequence is:
-
Methanol
-
Acetone
-
Hexane
-
Sonication in each solvent for 5-10 minutes can significantly improve cleaning.
-
-
Drying: Dry the parts in a clean oven at a temperature appropriate for the materials (e.g., 100-150°C) or under a stream of clean, dry nitrogen.
-
Reassembly: Reassemble the source in the reverse order of disassembly, handling parts only with clean tweezers and gloves.[12] Ensure all components are correctly aligned.
-
Bakeout: After reinstalling the source and pumping down the system, bake out the mass spectrometer according to the manufacturer's recommendations to remove any residual volatile contaminants.
References
-
Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
-
How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. (2024, February 26). Shimadzu Scientific Instruments. Retrieved from [Link] (Note: A representative, stable URL for a relevant video would be used here).
-
Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]
-
MS Tip: Mass Spectrometer Source Cleaning Procedures. (n.d.). Scientific Instrument Services. Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Chromatography Online. Retrieved from [Link]
-
Peele, G. L., & Brent, D. A. (n.d.). Cleaning of mass spectrometer ion sources by electropolishing. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved from [Link]
-
Mass Spectrometry: Alkyl Halide Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]
-
Broek, J. J., & Broek, C. J. (2013). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 51(8), 752–757. Retrieved from [Link]
-
Elements With More Abundant Heavy Isotopes. (2011). University of Colorado, Boulder. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Bruno, T. J. (2015, June 9). Chlorine - Bromine Combination Isotope Intensities. NIST. Retrieved from [Link]
-
Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved from [Link]
-
Other Important Isotopes- Br and Cl. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
any tips on cleaning out a mass spec ion source? (and how to put it back together?). (2019, August 12). Reddit. Retrieved from [Link]
-
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018, February 28). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013). ResearchGate. Retrieved from [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. (n.d.). UNT Digital Library. Retrieved from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. (2024, December 6). RSC Publishing. Retrieved from [Link]
-
The use of mass defect plots for the identification of (novel) halogenated contaminants in the environment. (2013). ResearchGate. Retrieved from [Link]
-
GC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent. Retrieved from [Link]
-
GC/MS Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
The detection and identification of unknown halogenated compounds in environmental samples. (1978). PubMed. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). GMI, Inc. Retrieved from [Link]
-
Ion Burn and the Dirt of Mass Spectrometry. (2010, September 1). Spectroscopy Online. Retrieved from [Link]
-
Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. (2014, April 14). ACS Publications. Retrieved from [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. Retrieved from [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. (n.d.). ScienceDirect. Retrieved from [Link]
-
Problems on Electrospray Ionization Mass Spectrometry(ESI-MS): Organic Spectroscopy Problem series-8. (2022, December 17). YouTube. Retrieved from [Link] (Note: A representative, stable URL for a relevant video would be used here).
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Technical Support Center: Optimizing HPLC Separation of Chlorinated Benzothiophene Isomers
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of chlorinated benzothiophene isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting protocols to enhance the resolution, accuracy, and robustness of your chromatographic methods.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the HPLC separation of chlorinated benzothiophene isomers.
Q1: What is the most common stationary phase for separating chlorinated benzothiophene isomers?
A reversed-phase C18 column is the most common starting point for separating chlorinated benzothiophene isomers due to the non-polar nature of these compounds.[1] The hydrophobic interactions between the analytes and the C18 stationary phase provide good retention. However, for isomers that are difficult to resolve, alternative stationary phases that offer different selectivity, such as Phenyl or Pentafluorophenyl (PFP) columns, can be beneficial.[2] These columns can provide unique pi-pi interactions with the aromatic ring of the benzothiophene, which can help differentiate between isomers.[2][3]
Q2: How does the position of the chlorine atom affect the HPLC separation?
The position of the chlorine atom on the benzothiophene ring system significantly influences the molecule's polarity and its interaction with the stationary phase, thereby affecting its retention time. Generally, isomers with chlorine atoms in positions that allow for greater interaction with the stationary phase will have longer retention times. The specific effect of the chlorine position on retention and elution order can be complex and is also dependent on the mobile phase composition.[4]
Q3: What are the recommended starting mobile phase conditions?
A common starting point for reversed-phase HPLC of chlorinated benzothiophenes is a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[1][5] A typical starting gradient might be from 50% to 95% organic solvent over 20-30 minutes. The choice between acetonitrile and methanol can impact selectivity, so it is often worthwhile to screen both during method development.[6]
Q4: Which detection method is most suitable for chlorinated benzothiophenes?
UV-Vis detection is a robust and widely used method for the analysis of chlorinated benzothiophenes, as the benzothiophene ring system is chromophoric.[1] A common detection wavelength is 254 nm.[1] For more sensitive and specific detection, especially in complex matrices, mass spectrometry (MS) can be employed.[7][8]
Q5: Why is sample preparation important for this analysis?
Proper sample preparation is crucial for accurate and reproducible HPLC results.[9] Key steps include ensuring the sample is free of particulates by filtration to prevent column clogging and dissolving the sample in a solvent compatible with the mobile phase to ensure good peak shape.[9][10][11] For complex samples, techniques like Solid Phase Extraction (SPE) may be necessary to remove interfering matrix components.[9][12]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Peaks are not baseline separated.
-
A single broad peak is observed where multiple isomers are expected.
-
Shoulders on peaks, indicating the presence of an unresolved component.[6]
Root Causes & Solutions:
The primary reason for poor resolution is insufficient selectivity or efficiency of the chromatographic system.[6] A systematic approach to method optimization is required.
Workflow for Improving Resolution:
Caption: A systematic workflow for troubleshooting poor resolution of isomers.
Detailed Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient:
-
Decrease the Gradient Slope: A shallower gradient (e.g., a smaller % change in organic solvent per minute) increases the run time but often significantly improves the resolution of closely eluting peaks.
-
Isocratic Hold: If two isomers are very close, an isocratic hold at a specific mobile phase composition can sometimes improve their separation.
-
-
Change the Organic Modifier:
-
Acetonitrile and methanol have different solvent properties and can provide different selectivities for halogenated aromatic compounds.[6] If you are using acetonitrile, try substituting it with methanol, and re-optimize the gradient.
-
-
Adjust the Column Temperature:
-
Consider a Different Stationary Phase:
-
If mobile phase optimization is unsuccessful, the column chemistry may not be suitable.
-
Phenyl Columns: These columns can provide pi-pi interactions with the benzothiophene ring system, offering a different separation mechanism compared to C18.[2][3]
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be highly effective for separating halogenated isomers.[3]
-
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Root Causes & Solutions:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent or column health.[14]
Troubleshooting Peak Tailing:
| Potential Cause | Explanation | Recommended Action |
| Secondary Silanol Interactions | Active silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes, causing tailing. | Use a modern, end-capped column with low silanol activity. Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block these active sites.[15] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12] | Dilute the sample and reinject. A typical concentration for HPLC analysis is around 1 mg/mL.[12] |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[12][15] | Prepare the sample in a solvent that is as close as possible in composition to the initial mobile phase.[12] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape. | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, consider replacing the column. |
Problem 3: Retention Time Shifts
Symptoms:
-
Inconsistent retention times for the same analyte across multiple injections.
Root Causes & Solutions:
Shifting retention times can compromise the reliability of your analysis and are often related to the mobile phase preparation or the HPLC system itself.[14]
Protocol for Diagnosing Retention Time Variability:
-
Check Mobile Phase Preparation:
-
Verify HPLC System Performance:
-
Pump Issues: Fluctuations in pump pressure can indicate problems with check valves or seals, leading to inconsistent mobile phase delivery.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient methods.[14]
-
Leaks: Check for leaks in the system, as these can cause pressure fluctuations and affect retention times.[15]
-
Section 3: Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
This protocol outlines the basic steps for preparing a solid sample of chlorinated benzothiophene isomers for HPLC analysis.
Materials:
-
Chlorinated benzothiophene isomer sample
-
HPLC-grade acetonitrile or methanol
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Syringe filter (0.22 µm or 0.45 µm, compatible with the solvent)
-
HPLC vial
Procedure:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (acetonitrile or methanol) to dissolve the sample.
-
Once dissolved, fill the flask to the mark with the solvent to achieve a concentration of approximately 1 mg/mL.[12]
-
Mix the solution thoroughly.
-
Draw the solution into a syringe and attach a syringe filter.
-
Filter the sample directly into an HPLC vial.[10][11] This step is critical to remove any particulates that could clog the HPLC column.[9][10]
-
Cap the vial and place it in the autosampler for analysis.
Protocol 2: Basic Method Development Strategy
This protocol provides a starting point for developing a separation method for a mixture of chlorinated benzothiophene isomers.
Initial Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC or UHPLC system |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[1] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by a return to 50% B and a 5-minute equilibration. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL[1] |
| Detector | UV-Vis at 254 nm[1] |
Method Development Workflow:
Caption: A workflow for systematic HPLC method development.
References
-
Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
Pharma Approach. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of chromatographic conditions in the HPLC system (mobile phase: methanol (75%) and water (25%)). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. Retrieved from [Link]
-
Agilent Technologies. (2020, September 10). Don't Lose It: Troubleshooting Separation Changes. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
ResearchGate. (2019, March 4). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Retrieved from [Link]
-
LCGC International. (n.d.). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. Retrieved from [Link]
-
YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
Environmental Science & Technology. (n.d.). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Retrieved from [Link]
-
PubMed. (n.d.). Separation of benzodiazepines using capillary electrochromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]
-
PubMed. (1980, May). The effect of chlorine position on the distribution and excretion of four hexachlorobiphenyl isomers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Separation of Benzodiazepines Using Capillary Electrochromatography. Retrieved from [Link]
-
PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]
-
Waters Corporation. (n.d.). UPLC EPA Methods Book. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. Retrieved from [Link]
-
PubMed. (2018, March 6). Development and Validation of HPLC Methods for Analysis of Chlorantraniliprole Insecticide in Technical and Commercial Formulations. Retrieved from [Link]
-
Scilit. (n.d.). Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. Retrieved from [Link]
Sources
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- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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- 4. The effect of chlorine position on the distribution and excretion of four hexachlorobiphenyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC methods for analysis of chlorantraniliprole insecticide in technical and commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
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- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 14. m.youtube.com [m.youtube.com]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar polychlorinated heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize impurities and maximize yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a significant challenge due to the difficulty in controlling the regioselectivity of the chlorination steps. The electron-rich nature of the benzothiophene ring system makes it susceptible to electrophilic substitution, but achieving the specific 3,4,6-trichloro pattern without forming isomeric or over-chlorinated byproducts requires careful control of reaction conditions. The primary synthetic strategies typically involve either the multi-step chlorination of a benzothiophene precursor or the cyclization of a pre-chlorinated aromatic thiol derivative. Both routes are prone to impurity formation.
This guide is structured as a series of questions you might encounter during your experimental work, providing not just solutions, but the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Experimental Issues
Question 1: My final product analysis (HPLC/GC-MS) shows a complex mixture of chlorinated species instead of a single product. What is happening and how can I fix it?
This is the most common issue encountered. The presence of multiple chlorinated species points to a lack of control during the electrophilic chlorination steps.
Potential Causes & Solutions:
-
Over-aggressive Chlorinating Agent: Strong chlorinating agents like chlorine gas (Cl₂) can be difficult to control stoichiometrically and can lead to over-chlorination.
-
Expert Recommendation: Switch to a milder, solid-phase chlorinating agent such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). NCS, in particular, allows for more precise stoichiometric control, reducing the formation of tetra- and pentachloro species. A recent method for C3-chlorination of benzothiophenes uses sodium hypochlorite, which may offer an alternative route, although it can also lead to competing oxidation reactions.[1]
-
-
Incorrect Reaction Temperature: Electrophilic aromatic substitution is highly temperature-dependent. High temperatures increase reaction rates but drastically reduce selectivity.
-
Expert Recommendation: Perform the chlorination at a reduced temperature. Start your optimization at 0 °C and consider going as low as -20 °C. This will slow down the reaction, favoring the kinetically controlled product and giving you better regioselectivity.
-
-
Inappropriate Solvent Choice: The solvent polarity can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates.
-
Expert Recommendation: Use inert, non-polar, or moderately polar aprotic solvents. Dichloromethane (DCM), chloroform, or carbon tetrachloride are common choices. For reactions with NCS, acetonitrile or acetic acid can also be effective, but require careful optimization.
-
Workflow for Optimizing Chlorination Selectivity
Caption: Troubleshooting logic for poor chlorination selectivity.
Question 2: My NMR spectrum is clean, but the melting point of my product is broad and lower than expected. What are the likely impurities?
A clean NMR can sometimes be misleading, especially if impurities have very similar proton environments to the main product. A broad melting point is a strong indicator of impurity presence.
Potential Cause & Solution:
-
Presence of Regioisomers: The most likely culprits are other trichloro-isomers (e.g., 3,5,6- or 3,4,7-trichloro-1-benzothiophene-2-carboxylic acid). Their ¹H NMR signals, particularly the aromatic protons, can be very similar and may only manifest as slight peak broadening or shoulder signals that are easily missed.
-
Expert Recommendation:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the mass of your product. All trichloro-isomers will have the same exact mass.
-
¹³C NMR Spectroscopy: This is often more informative than ¹H NMR for distinguishing isomers, as the chemical shifts of the chlorinated carbons will be distinct.
-
Purification is Key: Isomeric impurities are notoriously difficult to separate.
-
Fractional Recrystallization: This technique can be highly effective. It involves multiple, sequential crystallization steps from a carefully chosen solvent system.
-
Preparative HPLC: If recrystallization fails, reverse-phase preparative HPLC is the most powerful tool for separating isomers.
-
-
Table 1: Common Impurities and Their Identification
| Impurity Type | Potential Origin | Recommended Analytical Technique | Key Identifier |
| Regioisomers | Lack of selectivity in chlorination | ¹³C NMR, HPLC | Different chemical shifts for chlorinated carbons; distinct retention times. |
| Over-chlorinated Species | Excess chlorinating agent; high temp. | Mass Spectrometry (MS) | Higher m/z value corresponding to tetra- or pentachloro- species. |
| Starting Material | Incomplete reaction | ¹H NMR, TLC/HPLC | Presence of signals/spots corresponding to the starting material. |
| Hydrolysis Products | Water contamination during workup | IR Spectroscopy | Broad O-H stretch around 3000 cm⁻¹ if the carboxylic acid is affected. |
| Oxidized Byproducts | Aggressive reagents (e.g., NaOCl) | MS, ¹³C NMR | Presence of sulfoxide or sulfone signals; unexpected oxygen in MS.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic pathway for this molecule?
A common and logical approach involves the cyclization of a pre-chlorinated thiophenol with a suitable three-carbon synthon, followed by final functionalization. A representative synthesis is outlined below.
Caption: A plausible synthetic route for the target molecule.
This pathway offers control by introducing two chlorine atoms via the starting material. The final chlorination at the 3-position is often more selective, and the C2-carboxylation is a standard, high-yielding transformation.
Q2: My cyclization step with Polyphosphoric Acid (PPA) is giving a low yield and significant charring. What should I do?
This indicates that the reaction conditions are too harsh. PPA is viscous and heat transfer can be poor, leading to localized overheating.
-
Expert Recommendations:
-
Use Eaton's Reagent: This is a solution of phosphorus pentoxide in methanesulfonic acid. It is less viscous than PPA, allowing for better temperature control and often providing higher yields in intramolecular cyclizations.[2]
-
Mechanical Stirring: Ensure vigorous mechanical stirring throughout the reaction to maintain a homogenous temperature.
-
Temperature Control: Do not exceed the optimal temperature. Monitor the reaction progress closely using TLC and quench it as soon as the starting material is consumed to prevent product degradation.
-
Key Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound
This protocol is designed to effectively remove less soluble and some isomeric impurities.
-
Solvent Selection: Begin by screening solvent systems. A good starting point is a binary mixture of a polar solvent in which the compound is soluble (e.g., Ethyl Acetate, Acetone, or Isopropanol) and a non-polar solvent in which it is sparingly soluble (e.g., Hexane, Heptane).
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in the minimum amount of the hot polar solvent (e.g., Ethyl Acetate).
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and reflux for 5-10 minutes. Caution: Adding charcoal to a superheated solution can cause violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold non-polar solvent (e.g., Hexane) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the final product by HPLC, NMR, and melting point analysis.
References
-
Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. (2025). ResearchGate. [Link][3]
-
Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry. [Link][4][5][6]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link][7]
-
Valverde, M. G., et al. (2021). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances. [Link][1]
-
Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2025). ResearchGate. [Link][8]
-
Gougis, P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. [Link][9]
-
Process for the synthesis of benzothiophenes. (1998). Google Patents. [2]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... (2011). Beilstein Journal of Organic Chemistry. [Link][10][11]
-
Identification and synthesis of impurities formed during sertindole preparation. (2010). Arkivoc. [Link][12]
Sources
- 1. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 12. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Synthesis of Polychlorinated Benzothiophenes
Welcome to the technical support center for the synthesis of polychlorinated benzothiophenes (PCBTs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic procedures. As sulfur-containing heterocyclic compounds, benzothiophenes are vital pharmacophores, but their polychlorination presents significant challenges, from controlling regioselectivity to managing side reactions and purification.[1][2] This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and critical problems encountered during the synthesis of PCBTs. Each entry details potential causes, diagnostic workflows, and validated protocols to guide you toward a successful outcome.
Problem 1: Low Yield in C3-Chlorination Reactions
Question: "I am attempting a C3-chlorination of a C2-substituted benzothiophene using N-Chlorosuccinimide (NCS), but my yield is consistently below 30%. What factors could be responsible, and how can I optimize the reaction?"
Answer:
Low yields in chlorination reactions are a common hurdle, often stemming from a combination of factors including suboptimal reaction conditions, reagent choice, and competing side reactions.[1][3] A systematic approach is crucial for diagnosing and resolving the issue.
Potential Causes & Solutions:
-
Suboptimal Temperature: Temperature plays a critical role. Reactions carried out at room temperature may proceed too slowly or favor the formation of S-oxidation side-products, while excessively high temperatures can lead to degradation or the formation of di-chlorinated species.[3] For many C2-substituted benzothiophenes, an optimal temperature range is between 65–75 °C.[1][3]
-
Inefficient Chlorinating Agent: While NCS is a common choice, its reactivity can vary depending on the substrate. Sodium hypochlorite pentahydrate (NaOCl·5H₂O) has emerged as a cost-effective and efficient alternative, sometimes providing comparable or superior yields for specific substrates.[3][4]
-
Solvent Effects: The choice of solvent can influence reagent solubility and reaction kinetics. Acetonitrile/water mixtures have proven effective for NaOCl-mediated chlorinations, while DMF is often used for NCS reactions.[3] Screening different solvents is a key optimization step.
-
Presence of Competing Functional Groups: Substituents on the benzothiophene ring can interfere with the reaction. For instance, alcohol groups can lead to competing oxidation at the heterobenzylic position, while carbonyl groups at the C2-position can inhibit the halogenation reaction entirely.[1][3] Protecting sensitive functional groups, such as converting an alcohol to a silyl ether, can circumvent these side reactions and significantly improve yields.[4]
Systematic Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and optimize your reaction.
Caption: A systematic workflow for troubleshooting low yields in chlorination.
Problem 2: Formation of Side-Products (Oxidation & Over-Chlorination)
Question: "My reaction is producing the desired mono-chlorinated product, but I'm also getting significant amounts of a sulfone and a di-chlorinated species. How can I suppress these side reactions?"
Answer:
The formation of oxidized and over-chlorinated side-products is a classic challenge in the synthesis of PCBTs. The sulfur atom in the benzothiophene ring is susceptible to oxidation, and the aromatic ring can undergo multiple chlorinations if conditions are not carefully controlled.
Causality and Mitigation Strategies:
-
S-Oxidation: The sulfur heteroatom can be oxidized to a sulfoxide or sulfone, especially when using strong oxidizing agents or at lower temperatures over extended reaction times.[3] Using milder, more selective chlorinating agents and maintaining the optimal temperature (e.g., 65–75 °C) can minimize this.[3] DFT calculations suggest that the desired halogenation is often the first step, so preventing subsequent oxidation is key.[3]
-
Over-Chlorination: The formation of di- or tri-chlorinated products occurs when the reaction is allowed to proceed for too long or with an excess of the chlorinating agent.[3] Carefully controlling the stoichiometry of the chlorinating agent (e.g., using 1.0 to 1.2 equivalents) and monitoring the reaction progress by TLC or GC-MS is essential. Once the starting material is consumed, the reaction should be promptly quenched.
-
Heterobenzylic Chlorination: For substrates with alkyl groups (e.g., 2-methylbenzothiophene), chlorination can occur at the benzylic position as a side reaction.[3] This is often observed alongside the desired ring chlorination. Optimizing temperature and reaction time can help favor the desired C3-chlorination.
Experimental Protocol: C3-Chlorination of 2-Methylbenzo[b]thiophene with NaOCl
This protocol is adapted from methodologies known to favor C3-chlorination while minimizing side reactions.[3]
-
Setup: To a round-bottom flask, add 2-methylbenzo[b]thiophene (1.0 eq).
-
Solvent: Add a 2:1 mixture of acetonitrile (CH₃CN) and water (H₂O).
-
Reagent Addition: Add sodium hypochlorite pentahydrate (NaOCl·5H₂O) (1.1 eq) to the solution.
-
Reaction: Stir the mixture vigorously and heat to 70 °C. Monitor the reaction progress every 30 minutes using TLC or GC-MS.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Effect of Conditions on Product Distribution
| Chlorinating Agent | Temperature (°C) | Typical Major Product | Common Side-Products | Reference |
| NaOCl·5H₂O | 65-75 | C3-Chloro-2-methylbenzothiophene | 2-(Chloromethyl)benzothiophene | [3] |
| NaOCl·5H₂O | Room Temp | C3-Chloro-2-methylbenzothiophene (lower yield) | Sulfone derivatives | [3] |
| NCS | 65-75 | C3-Chloro-2-methylbenzothiophene | Di-chlorinated species | [3] |
Problem 3: Difficulty in Purifying Polychlorinated Benzothiophenes
Question: "After my reaction, I have a complex mixture of my target compound, unreacted starting material, and several closely-related chlorinated isomers. Standard column chromatography is giving poor separation. What purification strategies do you recommend?"
Answer:
Purifying PCBTs is challenging due to the similar polarities of the various congeners and side-products. A multi-step purification strategy is often necessary to achieve high purity.
Logical Pathway for Purification
Caption: A two-step workflow for purifying challenging PCBT mixtures.
Detailed Purification Protocols:
-
Column Chromatography (First Pass):
-
Stationary Phase: Use standard silica gel (230–400 mesh).
-
Mobile Phase: Start with a very non-polar eluent, such as 100% hexanes.[3][5] The goal is to separate the non-polar products from more polar impurities.
-
Elution: Gradually and slowly increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is critical for separating isomers with close Rf values.[5]
-
Fraction Analysis: Collect small fractions and analyze them carefully by TLC and/or GC-MS. Combine fractions that contain your product, even if they are not perfectly pure.[6]
-
-
Recrystallization (Second Pass):
-
Solvent Selection: The key is to find a solvent system where your target compound has high solubility at high temperatures and low solubility at low temperatures.[5] For many benzothiophenes, a mixture of an alcohol (like isopropanol or ethanol) and water is effective.[5][7]
-
Procedure: Dissolve the semi-purified product from the column in the minimum amount of hot solvent.[5] If colored impurities persist, you can add a small amount of activated carbon and perform a hot filtration.[5] Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[5]
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5]
-
Frequently Asked Questions (FAQs)
Q1: How do different substituents on the benzothiophene ring affect the outcome of chlorination?
Substituents have a profound directing effect. Electron-donating groups (EDGs) like alkyl or alkoxy groups activate the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as carbonyls or nitro groups deactivate the ring, making chlorination more difficult.[1][3] For instance, a C2-carbonyl group has been shown to inhibit C3-chlorination, likely by preventing the formation of a key intermediate.[3]
Q2: What are the best analytical techniques for characterizing my PCBT products?
A combination of techniques is essential for unambiguous characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying different chlorinated congeners.[8][9] Using a high-resolution capillary column is crucial.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation.[11] The chemical shifts and coupling constants provide definitive information about the substitution pattern on the aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical quantification and preparative purification of isomers that are difficult to separate by GC.[12]
Q3: What are the primary safety concerns when working with polychlorinated benzothiophenes?
While specific toxicological data for many PCBTs are limited, their structural similarity to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polychlorinated dibenzofurans (PCDFs) warrants significant caution.[13][14] PCBs are known to be persistent, bioaccumulative, and to cause a range of adverse health effects, including carcinogenicity and reproductive toxicity.[14][15][16][17] Therefore, it is prudent to handle all PCBTs with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, and to work in a well-ventilated fume hood to minimize exposure.
References
-
Liu, Z., et al. (2017). Theoretical study on the formation mechanism of polychlorinated dibenzothiophenes/thianthrenes from 2-chlorothiophenol molecules. PubMed. Available at: [Link]
-
Resendiz, M., et al. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry. Available at: [Link]
-
Resendiz, M., et al. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC - NIH. Available at: [Link]
-
Resendiz, M., et al. (2024). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. ResearchGate. Available at: [Link]
-
Harrad, S., et al. (2006). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC - PubMed Central. Available at: [Link]
-
Ye, L., et al. (N/A). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Sun Yat-sen University. Available at: [Link]
-
Organic Chemistry Portal. (N/A). Benzothiophene synthesis. organic-chemistry.org. Available at: [Link]
-
Matsuzawa, T., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science (RSC Publishing). Available at: [Link]
-
NOBLE CHEMISTRY. (2022). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. Available at: [Link]
-
ChemistryViews. (2020). New Path to Benzothiophenes. ChemistryViews.org. Available at: [Link]
-
ATSDR. (2000). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Zhang, G., et al. (2018). Effect of main and side chain chlorination on the photovoltaic properties of benzodithiophene-alt-benzotriazole polymers. ResearchGate. Available at: [Link]
-
Landrigan, P. J. (1983). The Toxicology of PCB's—An Overview for Clinicians. PMC - NIH. Available at: [Link]
- Google Patents. (N/A). Purification method of benzothiophene. Google Patents.
-
Focant, J. F., & De Pauw, E. (2002). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PMC - PubMed Central. Available at: [Link]
-
Starek, A. (2001). [Polychlorinated biphenyls--toxicology and health risk]. PubMed. Available at: [Link]
-
Faroon, O. M., & Ruiz, P. (2016). Human Health Effects of Polychlorinated Biphenyls: From Exposure Pathways to Clinical Evidence. JMEST. Available at: [Link]
-
Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]
-
ResearchGate. (2014). What are the possible starting materials for the synthesis of benzothiophene?. ResearchGate. Available at: [Link]
-
Ielo, I., et al. (2014). Determination of polychlorinated biphenyls in fish: optimisation and validation of a method based on accelerated solvent extraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (2021). Selective Synthesis of Benzothiophene‐Fused Polycyclic, Eight‐Membered N‐Heterocycles via Amine‐Mediated Three‐Component Domino Strategy. ResearchGate. Available at: [Link]
-
Safe, S. (1992). Toxicology, Structure-Function Relationship, and Human and Environmental Health Impacts of Polychlorinated Biphenyls: Progress and Problems. ResearchGate. Available at: [Link]
Sources
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- 3. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 8. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of polychlorinated biphenyls in fish: optimisation and validation of a method based on accelerated solvent extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. rsc.org [rsc.org]
- 12. medwinpublisher.org [medwinpublisher.org]
- 13. Theoretical study on the formation mechanism of polychlorinated dibenzothiophenes/thianthrenes from 2-chlorothiophenol molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. The Toxicology of PCB's—An Overview for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Benzothiophene-2-Carboxylic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of benzothiophene-2-carboxylic acids. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common side reactions encountered during the chemical modification of this important heterocyclic scaffold. As a versatile building block in medicinal chemistry, understanding and controlling its reactivity is paramount for successful drug discovery and development programs.
This resource is structured in a question-and-answer format to directly address the specific challenges you may face at the bench. We will delve into the mechanistic underpinnings of these side reactions and provide validated protocols to mitigate them, ensuring the integrity of your synthetic routes.
Troubleshooting Guides & FAQs
Section 1: Unwanted Decarboxylation
Question 1: I am attempting to perform a reaction on the carboxylic acid of my benzothiophene-2-carboxylic acid, but I am consistently observing the formation of benzothiophene as a major byproduct. What is causing this decarboxylation, and how can I prevent it?
Answer:
This is a classic issue stemming from the inherent electronic properties of the benzothiophene ring system. The C2-carboxyl group is prone to removal under certain conditions, particularly elevated temperatures and the presence of strong acids or bases.
The Underlying Mechanism:
The decarboxylation of heteroaromatic carboxylic acids can proceed through an ipso-substitution pathway. Protonation of the C2 carbon, facilitated by the electron-rich nature of the thiophene ring, can lead to a resonance-stabilized intermediate that readily extrudes carbon dioxide. While thiophene-2-carboxylic acid is generally more resistant to decarboxylation than its furan and pyrrole counterparts due to the higher aromaticity of the thiophene ring, the fused benzene ring in benzothiophene can further influence this stability.[1] High temperatures provide the necessary activation energy for this process.
Troubleshooting Protocol:
-
Temperature Control: This is the most critical parameter. Aim to run your reactions at the lowest possible temperature that still allows for an acceptable reaction rate. For many functionalization reactions, starting at 0 °C or even lower and slowly warming to room temperature is advisable. Avoid prolonged heating.
-
Choice of Reagents:
-
For Amide Coupling: Steer clear of harsh dehydrating agents that require high temperatures. Instead, use modern coupling reagents that are effective at room temperature or below. (See Section 3 for a detailed discussion).
-
Acid/Base Sensitivity: If your reaction requires acidic or basic conditions, use the mildest reagents possible and limit the reaction time. For acid-catalyzed reactions, consider using weaker acids or solid-supported acid catalysts that can be easily filtered off. For base-catalyzed reactions, non-nucleophilic organic bases are often preferable to strong inorganic bases.
-
-
Protecting Group Strategy: In cases where harsh conditions are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester).[2] The ester can be hydrolyzed back to the carboxylic acid under milder conditions at a later stage in your synthesis.
Section 2: Undesired Reactions at the C3-Position
Question 2: I am trying to perform a functionalization on the carboxylic acid, but I am getting significant substitution on the C3-position of the benzothiophene ring. Why is this happening and how can I improve the regioselectivity?
Answer:
The benzothiophene ring is an electron-rich aromatic system, and electrophilic aromatic substitution is a common reaction pathway. The C3-position is the most nucleophilic and therefore the most susceptible to electrophilic attack.[3] This can lead to unwanted side products during reactions that involve electrophilic species.
The Rationale for C3-Selectivity:
Electrophilic attack at the C3-position leads to a resonance-stabilized carbocation intermediate where the positive charge can be delocalized over the benzene ring without disrupting the aromaticity of the thiophene ring in all resonance structures. Attack at other positions is less favorable as it leads to less stable intermediates.
Troubleshooting Protocol:
-
Reaction Conditions for Electrophilic Additions:
-
Halogenation: If you are performing a reaction that involves halogens (e.g., bromination), be aware that even in the absence of a Lewis acid catalyst, the inherent reactivity of the C3-position can lead to substitution. Use of N-halosuccinimides (NBS, NCS) in the dark and at low temperatures can sometimes afford more controlled reactions.
-
Friedel-Crafts Type Reactions: These reactions are notorious for C3-acylation or alkylation.[4] If you are using a Lewis acid, it can coordinate to the carboxylic acid, but the free benzothiophene starting material will still be susceptible to attack. Consider converting the carboxylic acid to a more deactivating group (e.g., an ester) prior to any attempted Friedel-Crafts reaction on the benzene ring.
-
-
Ortho-Lithiation for Directed Functionalization: To achieve substitution adjacent to the carboxylic acid (at the C3-position) in a controlled manner, directed ortho-lithiation is a powerful tool. The carboxylic acid group can direct metallation to the C3-position.[5][6]
-
Protocol for Directed Lithiation: Treatment of benzothiophene-2-carboxylic acid with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sec-butyllithium in an ethereal solvent (e.g., THF) at low temperatures (-78 °C) can selectively deprotonate the C3-position. The resulting lithiated species can then be quenched with an appropriate electrophile.
-
Section 3: Challenges in Amide Bond Formation
Question 3: My amide coupling reaction with benzothiophene-2-carboxylic acid is giving a low yield. What are the common pitfalls and how can I optimize the reaction?
Answer:
Low yields in amide coupling reactions are a frequent issue and can stem from several factors, including inefficient activation of the carboxylic acid, side reactions of the coupling reagents, or steric hindrance.[7][8][9]
Common Issues and Solutions:
| Problem | Probable Cause | Troubleshooting & Optimization |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Switch to a more potent coupling reagent like HATU, HBTU, or COMU. Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the activated intermediate.[8][10] |
| Steric hindrance from substituents on the benzothiophene or the amine. | For sterically hindered substrates, consider converting the carboxylic acid to its acyl fluoride in situ using reagents like TFFH or BTFFH, which can then react with the amine.[11][12] Higher reaction temperatures and longer reaction times may also be necessary. | |
| Formation of Side Products | N-acylurea formation with carbodiimide reagents (e.g., DCC, EDC). | Add 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to the reaction mixture. These additives trap the activated intermediate as a less reactive ester, preventing rearrangement to the N-acylurea.[13] |
| Guanidinylation of the amine when using HATU. | Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine. This prevents the amine from reacting directly with the HATU.[2][10] |
Optimized Amide Coupling Protocol (using HATU):
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the benzothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.0-1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 4: Ring Opening Side Reactions
Question 4: I am observing unexpected products that suggest the benzothiophene ring has opened. Under what conditions is this likely to occur?
Answer:
While the benzothiophene ring is generally robust, ring-opening can occur under certain harsh conditions, particularly strong reductive or oxidative conditions, or in the presence of certain strong nucleophiles or electrophiles.
Potential Causes for Ring Opening:
-
Reductive Cleavage: The carbon-sulfur bond can be cleaved under strong reducing conditions, such as with Raney Nickel. This is a known desulfurization reaction.
-
Oxidative Cleavage: Strong oxidizing agents can oxidize the sulfur atom to a sulfoxide or sulfone.[14] Under certain conditions, this can activate the ring towards nucleophilic attack and subsequent cleavage.
-
Strongly Basic/Nucleophilic Conditions: While less common, very strong bases or nucleophiles could potentially attack the thiophene ring, leading to cleavage, especially if the ring is activated by electron-withdrawing groups.
Mitigation Strategies:
-
Avoid harsh reducing agents like Raney Nickel unless desulfurization is the desired outcome.
-
Use mild oxidizing agents if modification of the sulfur atom is intended.
-
For most functionalizations of the carboxylic acid, the conditions are not harsh enough to induce ring opening. However, if you are performing multi-step syntheses, be mindful of the reagents used in subsequent steps.
Visualizing Reaction Pathways
Below are diagrams illustrating key concepts discussed in this guide.
Caption: Mechanism of acid-catalyzed decarboxylation.
Caption: Preferential electrophilic attack at the C3-position.
Caption: Decision tree for troubleshooting amide coupling.
References
-
Chen, T. Q., Pedersen, P. S., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Available at: [Link]
-
Della Rosa, P., et al. (2004). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
-
Britt, P. F., et al. (2025). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Office of Scientific and Technical Information. Available at: [Link]
-
ResearchGate. (2021). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Available at: [Link]
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Mortier, J. (2018). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. Available at: [Link]
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Quora. (2018). What is the effect of the electron withdrawing and releasing group on the benzene ring on the rate of reaction?. Available at: [Link]
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Snieckus, V. Directed (ortho) Metallation. Available at: [Link]
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Aapptec Peptides. Coupling Reagents. Available at: [Link]
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ResearchGate. (2019). Oxidative ring-opening of benzothiazole derivatives. Available at: [Link]
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Organic & Biomolecular Chemistry. (2016). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols... Available at: [Link]
-
Reddit. (2022). amide coupling help. Available at: [Link]
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ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Available at: [Link]
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Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Benzothiophene synthesis. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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RSC Publishing. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Available at: [Link]
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ResearchGate. (2025). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. Available at: [Link]
-
MDPI. (2024). Modulation of Properties in[15]Benzothieno[3,2-b][15]benzothiophene Derivatives through Sulfur Oxidation. Available at: [Link]
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Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Available at: [Link]
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Mortier, J., et al. (1994). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
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Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
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Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health. Available at: [Link]
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ResearchGate. (2023). Ring-opening of benzothiophenes via addition-elimination process. Available at: [Link]
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International Journal of Trend in Scientific Research and Development. (2019). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. Available at: [Link]
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YouTube. (2019). introduction to regioselectivity in aromatic reactions. Available at: [Link]
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American Chemical Society. (2014). Boron-Based Directing Groups for Directed Lithiation Reactions. Available at: [Link]
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Myers, A. G. Research Group. ortho metalation. Available at: [Link]
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ResearchGate. (2025). Photochemical electrocyclic ring closure and leaving group expulsion from N-(9-oxothioxanthenyl)- benzothiophene carboxamides. Available at: [Link]
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Science of Synthesis. (2004). Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. Available at: [Link]
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ResearchGate. (2020). Synthetic concept via Friedel-Crafts acylation was not successfully applied. Available at: [Link]
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Sci-Hub. A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene. Available at: [Link]
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Amanote Research. (2019). The Critical Role of Electron-Donating Thiophene. Available at: [Link]
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ACS Publications. (2000). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. Available at: [Link]
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Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available at: [Link]
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PubMed. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Available at: [Link]
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Technical Support Center: Enhancing the Bioavailability of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic Acid
Welcome to the technical support center for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor biological availability of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a practical, question-and-answer format to support your research and development efforts.
Introduction: The Challenge of a Lipophilic, Poorly Soluble Compound
This compound (CAS 34576-90-4) is a highly lipophilic molecule due to its chlorinated benzothiophene core.[1] This characteristic inherently leads to low aqueous solubility, a significant hurdle for achieving adequate oral bioavailability. The presence of the carboxylic acid moiety offers a handle for chemical modification and pH-dependent solubility, but the overall lipophilicity remains a dominant factor. This guide will walk you through strategies to characterize and overcome these challenges.
Section 1: Physicochemical Characterization - The First Step in Formulation Development
Predicted Physicochemical Properties
Computational models can provide valuable initial estimates of key parameters. Various software platforms are available for these predictions.[2]
| Property | Predicted Value | Significance for Bioavailability |
| Aqueous Solubility | Very Low | Poor dissolution in gastrointestinal fluids is a primary barrier to absorption. |
| pKa | ~3.5 - 4.5 | The acidic nature means solubility will be pH-dependent, with higher solubility at pH values above the pKa. |
| LogP | High (>4) | High lipophilicity suggests good membrane permeability but contributes to poor aqueous solubility. |
FAQ: Experimental Determination of Physicochemical Properties
Q1: How can I experimentally determine the aqueous solubility of my compound?
A1: The isothermal shake-flask method is a reliable "gold standard" for determining thermodynamic solubility.[3][4]
Protocol 1: Isothermal Shake-Flask Method for Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in aqueous media.
Materials:
-
This compound powder
-
Deionized water and relevant buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C or 37°C)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Analytical balance
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the aqueous medium.
-
Seal the vials and place them in a shaking incubator for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.
-
The measured concentration represents the aqueous solubility at that specific pH and temperature.
Q2: What is the best way to measure the pKa of this carboxylic acid?
A2: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds like carboxylic acids.[5][6][7]
Protocol 2: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is too low).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Slowly titrate the solution with the standardized strong base, recording the pH after each addition.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Section 2: Troubleshooting Poor Bioavailability - Strategies and Solutions
Once you have a handle on the physicochemical properties, you can select an appropriate strategy to enhance bioavailability. This section explores common issues and provides guidance on formulation approaches.
dot
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
FAQ: Formulation Strategies
Q3: My compound has extremely low aqueous solubility. What is a good starting point to improve its dissolution rate?
A3: For compounds with very low aqueous solubility, increasing the surface area through particle size reduction is a fundamental and effective approach. Nano-milling is a robust technique to achieve this.[8][9][10][11][12]
Protocol 3: Nano-milling for Nanocrystal Formulation
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound (micronized, if possible)
-
A suitable stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
A high-energy media mill (bead mill)
Procedure:
-
Prepare a suspension of the compound in an aqueous solution of the stabilizer.
-
Add the milling media to the suspension.
-
Process the suspension in the bead mill at a controlled temperature.
-
Monitor the particle size distribution at regular intervals using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.
Q4: The crystalline form of my compound is very stable and hard to dissolve. What other options do I have?
A4: Converting the crystalline drug into an amorphous form can significantly increase its apparent solubility and dissolution rate. Hot-melt extrusion (HME) is a common method for producing amorphous solid dispersions (ASDs).[13][14][15][16][17]
Protocol 4: Hot-Melt Extrusion for Amorphous Solid Dispersion
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.
Materials:
-
This compound
-
A suitable polymer carrier (e.g., PVP VA64, HPMCAS)
-
A hot-melt extruder with a twin-screw setup
-
A pelletizer or other downstream processing equipment
Procedure:
-
Determine the miscibility of the drug and polymer using techniques like differential scanning calorimetry (DSC).
-
Premix the drug and polymer at the desired ratio.
-
Feed the mixture into the hot-melt extruder at a controlled rate.
-
Set the temperature profile of the extruder barrel to ensure the drug dissolves in the molten polymer without degradation.
-
The molten extrudate is then cooled and shaped (e.g., into pellets or films).
-
Characterize the extrudate for amorphicity (using DSC and XRPD), drug content, and dissolution performance.
Q5: Can I chemically modify the compound to improve its properties?
A5: Yes, a prodrug strategy can be employed to temporarily modify the carboxylic acid group, altering the compound's lipophilicity and solubility. The prodrug is then converted back to the active parent drug in the body.[18][19][20][21]
Protocol 5: Ester Prodrug Synthesis
Objective: To synthesize an ester prodrug of this compound to enhance its solubility or permeability.
Materials:
-
This compound
-
A suitable alcohol (to form the ester)
-
A coupling agent (e.g., DCC, EDC) or an acid catalyst (e.g., sulfuric acid)
-
An appropriate organic solvent (e.g., dichloromethane, THF)
-
Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, silica gel for chromatography)
Procedure:
-
Dissolve the carboxylic acid in the organic solvent.
-
Add the alcohol and the coupling agent or catalyst.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Characterize the purified prodrug by NMR, mass spectrometry, and evaluate its stability and conversion back to the parent drug in vitro.
Q6: Given the high lipophilicity of my compound, would a lipid-based formulation be a good choice?
A6: Absolutely. For highly lipophilic drugs, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent option. They can improve solubilization in the gastrointestinal tract and enhance absorption.[22][23][24][25][26]
Protocol 6: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a SEDDS to improve its oral bioavailability.
Materials:
-
This compound
-
An oil phase (e.g., medium-chain triglycerides)
-
A surfactant (e.g., Tween 80, Cremophor EL)
-
A co-surfactant/co-solvent (e.g., Transcutol, PEG 400)
-
Glass vials
-
Vortex mixer
Procedure:
-
Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the best components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select a formulation from the self-emulsifying region and dissolve the drug in the mixture with gentle heating and vortexing.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a fine emulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and in vitro drug release.
Section 3: Analytical Methods for Characterization and Quantification
Accurate and reliable analytical methods are crucial for evaluating the success of your formulation strategy.
dot
Caption: Analytical workflow for formulation characterization and in vivo evaluation.
FAQ: Analytical Techniques
Q7: What type of HPLC method is suitable for the analysis of this compound and its formulations?
A7: A reversed-phase HPLC method with UV detection is a standard and robust choice for the analysis of lipophilic, acidic compounds.[27][28][29][30][31]
General HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound).
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
Q8: For in vivo studies, what is the recommended method for quantifying the compound in biological matrices like plasma?
A8: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in complex biological matrices due to its high sensitivity and selectivity.[32][33][34][35][36]
Key Considerations for LC-MS/MS Method Development:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove plasma proteins and interferences.
-
Ionization Source: Electrospray ionization (ESI) in negative mode is likely suitable for the carboxylic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
References
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
Propersea. (n.d.). Property Prediction. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
BioPharma Dive. (2021). Nanomilling: an optimal solution for poorly soluble, challenging APIs. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Nanomilling: A Key Option For Formulating Water-Insoluble APIs. Retrieved from [Link]
-
Contract Pharma. (2022). Nanomilling: An Optimal Solution for Poorly Soluble, Challenging APIs. Retrieved from [Link]
-
Altasciences. (n.d.). NANOMILLING. Retrieved from [Link]
-
Forrest, F. (2025, January 13). Small matter, big challenges: Nano milling in a sterilised environment. Manufacturing Chemist. Retrieved from [Link]
- Patil, H., et al. (2019). Hot-Melt Extrusion for Solid Dispersions: Composition and Design Considerations. In AAPS PharmSciTech (Vol. 20, Issue 5). Springer.
-
BioDuro-Sundia. (n.d.). Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Solid Dispersions by Hot-Melt Extrusion. Retrieved from [Link]
-
Crystal Pharmatech. (2024). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Retrieved from [Link]
- Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. In Prodrugs and Targeted Delivery (pp. 93-134). Wiley.
- Keydel, T., & Link, A. (2025). Synthesis of Asymmetric Acylals.
- Gurpinar, E., & Tuncel, T. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biopharmaceutics & Drug Disposition, 25(4), 173-182.
- Kommavarapu, P. S., et al. (2015). Self Emulsifying Drug Delivery System (SEDDS): a Review. Neliti.
-
International Journal of Pharmacy and Biological Sciences. (2013). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A Review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
- Valkó, K. (2004). Gradient HPLC in the determination of drug lipophilicity and acidity. Pure and Applied Chemistry, 76(1), 153-162.
- Valkó, K. (2003). Measurements of lipophilicity and acid/base character using HPLC methods.
- Ploss, O., et al. (2016). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 82(1-2), 119-126.
- Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-9150.
- Covaci, A., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical and Bioanalytical Chemistry, 397(6), 2235-2253.
Sources
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- 2. acdlabs.com [acdlabs.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
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- 8. biopharmadive.com [biopharmadive.com]
- 9. agnopharma.com [agnopharma.com]
- 10. contractpharma.com [contractpharma.com]
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- 13. researchgate.net [researchgate.net]
- 14. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crystalpharmatech.com [crystalpharmatech.com]
- 16. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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Technical Support Center: Refining Crystallization Techniques for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic Acid
Introduction
Welcome to the technical support center for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high-purity crystalline material.
This compound is a halogenated aromatic compound featuring a benzothiophene core, a structure of interest in medicinal chemistry and materials science.[1] The purity and crystalline form of this material are paramount for reliable downstream applications, influencing everything from reaction kinetics to biological activity and solid-state properties.
This document provides a framework for developing and troubleshooting crystallization protocols. It is structured as a series of guided questions and answers to address common challenges encountered in the laboratory, supported by fundamental principles of crystallization.
Physicochemical Properties
Understanding the fundamental properties of the compound is the first step in designing a robust crystallization process. The trichlorinated structure and the carboxylic acid moiety dictate its solubility and intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₃Cl₃O₂S | [1] |
| Molecular Weight | 281.54 g/mol | Calculated |
| CAS Number | 34576-90-4 | [2] |
| Appearance | Likely a white to off-white solid | Inferred |
| Predicted Solubility | Low in water; soluble in polar organic solvents | [2][3][4] |
| Key Structural Features | Carboxylic acid group (H-bond donor/acceptor), chlorinated aromatic system (lipophilic), rigid planar core. | [2] |
Core Protocol: Foundational Single-Solvent Recrystallization
This protocol serves as a starting point. Optimization will be necessary based on your specific purity needs and impurity profile.
Step-by-Step Methodology
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., near the solvent's boiling point). See the Solvent Selection Guide (Section 3.1) for candidates.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small aliquots of the solvent until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is the driving force for crystallization and maximizing yield.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (dust, inorganic salts) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization and removes particulate matter.
-
Cooling (Nucleation & Growth):
-
Step 5a (Slow Cool): Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more perfect crystals with higher purity.
-
Step 5b (Secondary Cooling): Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute and increase the final yield.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the crystallization of this compound.
Q1: How do I select the best starting solvent?
A1: The ideal solvent should exhibit a steep solubility curve with temperature. The carboxylic acid group allows for hydrogen bonding, while the trichlorinated benzothiophene core is lipophilic and engages in van der Waals interactions.[2][5] This dual nature suggests a range of potential solvents.
Strategy:
-
Consult Solubility Data (if available): For the related 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, solubility is high in DMF and DMSO, but lower in ethanol.[6] This suggests highly polar aprotic solvents may be too effective (leading to low yield), while alcohols are a good starting point.
-
Perform Small-Scale Tests: Test solubility in a variety of solvents (e.g., 10 mg of compound in 0.5 mL of solvent) at room temperature and then upon heating.
Table of Potential Solvents (From Polar to Non-polar):
| Solvent | Class | Rationale & Potential Issues |
| Acetic Acid | Polar Protic | Often an excellent solvent for carboxylic acids due to H-bonding. Can be difficult to remove completely. |
| Ethanol / Isopropanol | Polar Protic | Good general-purpose solvents. An alcohol-water mixture (5-20% water) can sometimes improve recovery.[7] |
| Acetone | Polar Aprotic | Can be effective, but its low boiling point may not provide a sufficient solubility gradient. |
| Ethyl Acetate | Medium Polarity | A good candidate. Often used with a non-polar co-solvent like heptane for anti-solvent crystallization. |
| Toluene | Non-polar Aromatic | May dissolve the aromatic core well, especially when hot. Less likely to dissolve polar impurities. |
| Heptane / Hexane | Non-polar Aliphatic | Unlikely to be a good primary solvent but is an excellent choice as an anti-solvent. |
Q2: My compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system or if the degree of supersaturation is too high.
Causality & Solutions:
-
Reason 1: High Solute Concentration. The solution is too concentrated, leading to rapid phase separation.
-
Solution: Re-heat the mixture until the oil redissolves, then add a small amount (5-10% by volume) of additional hot solvent to decrease the concentration. Allow this more dilute solution to cool again, very slowly.[7]
-
-
Reason 2: Cooling Too Rapidly. Plunging a hot, concentrated solution directly into an ice bath is a common cause.
-
Solution: Always allow the solution to cool slowly to room temperature before moving to an ice bath. Insulating the flask can help moderate the cooling rate.
-
-
Reason 3: Inappropriate Solvent Choice. The boiling point of your solvent may be too high relative to the compound's melting point.
-
Solution: Select a lower-boiling solvent that still provides an adequate solubility gradient.
-
References
-
James, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. ACS Publications. [Link]
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James, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. PMC - PubMed Central. [Link]
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3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid. PubChem. [Link]
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James, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Graz University of Technology. [Link]
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James, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. IRIS. [Link]
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Benzo(b)thiophene-2-carboxylic acid. PubChem. [Link]
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Aliphatic Carboxylic Acids. University of Babylon. [Link]
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Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts. [Link]
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Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. [Link]
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Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. (2025, January 3). Save My Exams. [Link]
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Carboxylic Acids. University of Technology, Iraq. [Link]
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Benzothiophenes. American Elements. [Link]
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Bouz, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
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Validation & Comparative
A Comparative Analysis of the Bioactivity of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic Acid and Other Halo-benzothiophenes
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] The introduction of halogen substituents onto this scaffold can significantly modulate the bioactivity of these compounds, influencing their potency and selectivity. This guide provides a comprehensive comparison of the bioactivity of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid with other halo-benzothiophene derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
Introduction to Halo-Benzothiophenes in Drug Discovery
Benzothiophene, a bicyclic aromatic ring system, is a privileged structure found in several FDA-approved drugs.[4] The addition of halogens, such as chlorine, bromine, and fluorine, can alter the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.[5] This guide will focus on the comparative antimicrobial and anticancer activities of chlorinated benzothiophene-2-carboxylic acids, with a special emphasis on the highly chlorinated derivative, this compound.
Comparative Bioactivity: A Data-Driven Analysis
To provide a clear and objective comparison, the following sections present quantitative data on the antimicrobial and anticancer activities of various halo-benzothiophene derivatives. The data has been compiled from various studies to illustrate the impact of the halogenation pattern on bioactivity.
Antimicrobial Activity
The antimicrobial efficacy of halo-benzothiophene derivatives is a significant area of research. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Halo-Benzothiophene Derivatives
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 6-Chloro-1-benzothiophene-2-carboxylic acid acylhydrazone derivative | 4 | >128 | Not Tested | [6] |
| Fluorinated benzothiophene-indole hybrid | 1-2 (MRSA strains) | Not Tested | Not Tested | [7] |
| Thiophene derivatives | Not specified | 8 - 32 (Colistin-Resistant) | Not Tested | [8] |
| 3-Halo-1-benzothiophene derivatives with cyclohexanol | 16 | Not Tested | 16 |
Note: Direct comparative data for this compound is limited in publicly available literature. The presented data is for structurally related compounds to infer potential activity trends.
Analysis of Antimicrobial Structure-Activity Relationship:
The available data suggests that the position and nature of the halogen substituent play a crucial role in the antimicrobial activity of benzothiophene derivatives. For instance, a 6-chloro substituted acylhydrazone derivative of benzothiophene-2-carboxylic acid demonstrated potent activity against Staphylococcus aureus.[6] Furthermore, fluorinated benzothiophene-indole hybrids have shown very low MIC values against methicillin-resistant S. aureus (MRSA) strains.[7] The presence of a cyclohexanol substituent on 3-halo-1-benzothiophenes also confers significant activity against Gram-positive bacteria and yeast. The increased halogenation, as in the case of the trichloro- derivative, could potentially enhance lipophilicity, which may influence membrane permeability and interaction with intracellular targets. However, without direct experimental data, this remains a hypothesis.
Anticancer Activity
Benzothiophene derivatives have also been extensively investigated for their anticancer properties. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are common metrics used to quantify the effectiveness of a compound in inhibiting cancer cell growth.
Table 2: Comparative Anticancer Activity (GI50/IC50 in µM) of Halo-Benzothiophene Derivatives
| Compound/Derivative | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | - (BDK inhibitor) | 3.19 | [8] |
| Benzothiophene acrylonitrile analog (Compound 5) | Leukemia, Colon, CNS, Prostate | 0.01 - 0.09 | [9] |
| Benzothiophene acrylonitrile analog (Compound 6) | Most of 60 cell lines | 0.01 - 0.1 | [9] |
| Benzothiophene acrylonitrile analog (Compound 13) | Most of 60 cell lines | < 0.01 - 0.04 | [9] |
| 3-Chlorobenzo[b]thiophene-2-carboxylic acid Pt(IV) complex | A2780 | 0.4 ± 0.3 | [10] |
Analysis of Anticancer Structure-Activity Relationship:
The anticancer activity of benzothiophene derivatives appears to be significantly influenced by the substituents on the benzothiophene core and at the 2-position. For example, benzothiophene acrylonitrile analogs have demonstrated potent, nanomolar-range growth inhibition across a wide panel of human cancer cell lines, with their mechanism of action suggested to be through the inhibition of tubulin polymerization.[9][11] A dichlorinated benzothiophene-2-carboxylic acid, BT2, was identified as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), highlighting that these compounds can target specific enzymes involved in cancer metabolism.[8] Furthermore, a platinum(IV) complex of 3-chlorobenzo[b]thiophene-2-carboxylic acid exhibited sub-micromolar IC50 values against the A2780 cancer cell line.[10] The trichloro- substitution pattern of the title compound could lead to unique interactions with biological targets, potentially offering a different spectrum of activity or improved potency, though experimental validation is necessary.
Experimental Protocols for Bioactivity Assessment
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key bioactivity assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh culture, prepare a suspension of the test microorganism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Workflow for Broth Microdilution Assay:
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][13]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the halo-benzothiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Workflow for MTT Assay:
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for this compound are yet to be fully elucidated, research on related compounds provides valuable clues.
-
Antimicrobial Mechanism: Halogenated compounds can disrupt microbial membranes, inhibit essential enzymes, or interfere with DNA replication.[14] The lipophilic nature of polychlorinated benzothiophenes may facilitate their entry into microbial cells.
-
Anticancer Mechanism: As seen with other benzothiophene derivatives, potential anticancer mechanisms include:
-
Tubulin Polymerization Inhibition: Disruption of the microtubule network, leading to cell cycle arrest and apoptosis.[9][11]
-
Enzyme Inhibition: Targeting specific kinases, such as BDK, involved in cancer cell metabolism and signaling.[8]
-
Inhibition of Signaling Pathways: Some benzothiophene derivatives have been shown to inhibit the RhoA/ROCK pathway, which is crucial for cancer cell migration and invasion.[7][9][15][16]
-
Potential Signaling Pathway Inhibition by Benzothiophene Derivatives:
Conclusion and Future Directions
This guide provides a comparative overview of the bioactivity of halo-benzothiophene derivatives, highlighting the significant potential of this class of compounds in antimicrobial and anticancer research. While direct experimental data for this compound is currently limited, the analysis of structurally related compounds suggests that it is a promising candidate for further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a series of polychlorinated benzothiophene-2-carboxylic acids, including the title compound, to establish a clear structure-activity relationship. Mechanistic studies are also crucial to identify the specific cellular targets and signaling pathways modulated by these compounds, which will be instrumental in guiding the rational design of more potent and selective therapeutic agents.
References
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A Comparative Guide to the Validation of an Analytical Method for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid Quantification
Abstract: The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. This guide provides a comprehensive, in-depth validation of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. Method performance is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and objectively compared against alternative analytical strategies.[1][2][3][4] All protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for implementing and validating this method for its intended purpose.[4][5]
Introduction and Method Selection Rationale
This compound is a complex, halogenated heterocyclic compound whose precise measurement is critical, potentially as a novel API, a significant metabolite, or a process-related impurity. Developing a reliable, accurate, and robust analytical method is therefore non-negotiable.
Several analytical techniques were considered for this purpose:
-
Gas Chromatography (GC): Typically unsuitable for non-volatile and thermally labile molecules like carboxylic acids. Analysis would require a derivatization step to increase volatility, adding complexity, time, and potential variability to the workflow.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers exceptional sensitivity and selectivity.[7] However, it represents a significant increase in equipment cost, operational complexity, and maintenance. For routine quality control where high-nanogram to microgram-level quantification is sufficient, the additional sensitivity of LC-MS may be unnecessary and not cost-effective.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique represents the optimal balance of performance, cost, and ease of use for this application. The aromatic benzothiophene core of the analyte contains a strong chromophore, making it ideal for UV detection. RP-HPLC is a mature, well-understood technology that can provide excellent resolution, accuracy, and precision for such molecules.[8][9]
Based on this analysis, an RP-HPLC method with UV detection was selected and developed. The primary objective of this guide is to demonstrate that this method is suitable for its intended purpose through a rigorous validation process.[4][5]
Validated High-Performance Liquid Chromatography (HPLC-UV) Method
Causality Behind Experimental Choices
The selection of each method parameter was a deliberate choice to ensure optimal performance. The analyte is a carboxylic acid; its ionization state is highly dependent on the mobile phase pH.[9][10] To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled to suppress the ionization of the carboxyl group.[11] An acidic mobile phase (pH ~2.5) protonates the carboxylic acid, rendering it more non-polar and promoting stable, predictable retention on a C18 stationary phase.[10][11] Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary Gradient HPLC with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Detector Wavelength | 254 nm |
| Column Oven Temp. | 30°C |
| Injection Volume | 10 µL |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 60% A / 40% B (Isocratic) |
| Reference Standard | This compound (≥99.5% purity) |
| Solvents | HPLC Grade Water, Acetonitrile, and Phosphoric Acid |
Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Preparation: Prepare the test sample by dissolving it in the diluent to achieve a theoretical concentration within the calibrated range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol & Results (ICH Q2(R1) Framework)
The validation protocol is designed to demonstrate the method's fitness for purpose by evaluating its core performance characteristics as defined by ICH guidelines.[1][2][3]
Diagram: Method Validation Workflow
This diagram illustrates the logical flow of the validation process, starting from the initial specificity assessment to the final evaluation of method robustness.
Caption: Workflow for Analytical Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Protocol: A solution of a placebo (matrix without the analyte) and a spiked sample were injected. The chromatograms were analyzed to ensure no interfering peaks were present at the retention time of the analyte. Peak purity was assessed using a photodiode array (PDA) detector.
-
Results: The placebo injection showed no significant peaks at the analyte's retention time. Peak purity analysis of the analyte in the spiked sample resulted in a purity angle being less than the purity threshold, confirming no co-eluting impurities.
Linearity and Range
This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol: Seven calibration standards (1, 5, 10, 25, 50, 100, 150 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Results:
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 150 µg/mL | - |
| Regression Equation | y = 45872x + 1250 | - |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
Accuracy (Trueness)
Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by a recovery study.
-
Protocol: A placebo solution was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). Each level was prepared in triplicate and analyzed.
-
Results:
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 40 | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% | 50 | 100.3% | 0.5% | ≤ 2.0% RSD |
| 120% | 60 | 101.1% | 0.6% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay): Six replicate preparations of a sample at 100% concentration (50 µg/mL) were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): The repeatability study was repeated on a different day by a different analyst using different equipment.
-
-
Results:
| Precision Type | Mean Assay Value (µg/mL) | % RSD | Acceptance Criteria |
| Repeatability | 49.9 | 0.7% | ≤ 2.0% |
| Intermediate Precision | 50.2 | 1.1% | ≤ 2.0% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]
-
Protocol: Determined based on the signal-to-noise (S/N) ratio. Solutions of decreasing concentration were injected, and the S/N ratio was calculated.
-
Results:
| Parameter | Result | Acceptance Criteria (S/N) |
| LOD | 0.2 µg/mL | Approx. 3:1 |
| LOQ | 0.7 µg/mL | Approx. 10:1 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]
-
Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) were evaluated.
-
Results: In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the quantitative results did not deviate by more than 2.5% from the nominal value.
Diagram: Interrelationship of Core Validation Parameters
This diagram shows how the core parameters of linearity, accuracy, and precision are fundamentally linked to establish a trustworthy and reliable analytical method.
Caption: Core Pillars of a Validated Analytical Method.
Comparative Analysis of Quantification Methods
The validated HPLC-UV method demonstrates excellent performance for its intended purpose. The following table provides a high-level comparison with other potential analytical techniques.
| Parameter | Validated HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | High (with pure peaks) | Very High (based on mass) | High (based on mass) |
| Sensitivity (LOQ) | ~0.7 µg/mL | Very Low (pg/mL to low ng/mL) | Low (ng/mL range) |
| Precision (%RSD) | < 2% | < 5-10% (typically) | < 5% |
| Throughput | High | Medium | Medium |
| Cost (Instrument) | Low | High | Medium |
| Complexity | Low | High | High (due to derivatization) |
| Best Application | Routine QC, content uniformity, purity assays | Trace-level impurity analysis, bioanalysis | Volatile impurity analysis |
Conclusion
The RP-HPLC method for the quantification of this compound has been successfully validated according to ICH Q2(R1) guidelines.[1][2][3] The method is specific, linear over a wide range, accurate, precise, and robust. It offers a significant advantage in terms of simplicity, cost-effectiveness, and high throughput for routine quality control analysis when compared to more complex techniques like LC-MS or GC-MS. The data presented herein confirms that the method is fit for its intended purpose and can be confidently implemented in a regulated laboratory environment.
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021) . U.S. Food and Drug Administration. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
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How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
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Reversed Phase HPLC Method Development . Phenomenex. [Link]
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Chromatographic separations of aromatic carboxylic acids . PubMed. [Link]
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Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods . MDPI. [Link]
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Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry . PMC. [Link]
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A Comparative Guide to Microbial Growth Inhibitors: Profiling 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid Against Established Antibiotics
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the exploration of diverse chemical scaffolds is paramount. Among these, sulfur-containing heterocycles, particularly benzothiophene derivatives, have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical comparison of a specific, yet under-investigated molecule, 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid , against well-established microbial growth inhibitors: Penicillin, Tetracycline, and Ciprofloxacin.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the potential of this novel compound, alongside the established mechanisms and efficacy of cornerstone antibiotics. While direct experimental data for this compound is not extensively available in current literature, this guide will extrapolate its potential antimicrobial profile based on structure-activity relationships of closely related benzothiophene analogues. This comparative framework aims to stimulate further investigation into this promising, yet underexplored, chemical entity.
The Benzothiophene Scaffold: A Platform for Antimicrobial Innovation
Benzothiophene, an aromatic organic compound consisting of a benzene ring fused to a thiophene ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and notably, antimicrobial properties. The structural rigidity and the presence of the sulfur atom contribute to its ability to interact with various biological targets.
The antimicrobial potential of benzothiophene derivatives has been demonstrated against a range of pathogens, including multidrug-resistant strains. The introduction of halogen atoms, such as chlorine, to the benzothiophene core has been shown in some cases to enhance antimicrobial activity, making this compound a molecule of significant interest.
Profile: this compound
While specific experimental data on the antimicrobial activity of this compound is limited, we can infer its potential based on the known properties of related compounds.
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Antimicrobial Properties:
-
Mechanism of Action (Hypothesized): The precise mechanism of action for most benzothiophene derivatives is not fully elucidated and may vary depending on the substitution pattern. However, some studies suggest that these compounds may disrupt cell membrane integrity or interfere with essential enzymatic processes within the microbial cell. The carboxylic acid moiety, a common feature in many bioactive molecules, can also contribute to antimicrobial effects by altering intracellular pH.
-
Spectrum of Activity (Predicted): Based on studies of other halogenated benzothiophenes, it is plausible that this compound could exhibit activity against a range of Gram-positive bacteria. Activity against Gram-negative bacteria may be more limited due to the presence of the outer membrane, although some derivatives have shown efficacy, particularly when co-administered with a membrane permeabilizing agent. Antifungal activity against certain yeast and molds is also a possibility, as observed with other benzothiophene compounds.
Synthesis: The synthesis of benzothiophene-2-carboxylic acids is well-documented. A common route involves the reaction of a substituted 2-halobenzaldehyde with methyl thioglycolate, followed by cyclization and hydrolysis. For the target molecule, a plausible starting material would be a trichlorinated 2-fluorobenzaldehyde, which would then undergo reaction with methyl 2-mercaptoacetate.
Comparative Analysis with Established Microbial Growth Inhibitors
To provide a clear perspective on the potential of this compound, we will compare its predicted characteristics with three widely used antibiotics, each representing a different class and mechanism of action.
Penicillin (β-Lactam)
-
Mechanism of Action: Penicillin and other β-lactam antibiotics inhibit the synthesis of the bacterial cell wall. They do this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of Penicillin.
-
Spectrum of Activity: Primarily active against Gram-positive bacteria, which have a thick peptidoglycan layer that is readily accessible. Some Gram-negative bacteria are also susceptible, but many are resistant due to their outer membrane and the production of β-lactamase enzymes that inactivate the antibiotic.
Tetracycline (Protein Synthesis Inhibitor)
-
Mechanism of Action: Tetracyclines are bacteriostatic agents that inhibit protein synthesis. They bind to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively blocks the addition of new amino acids to the growing peptide chain.
Caption: Mechanism of action of Tetracycline.
-
Spectrum of Activity: Broad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae, mycoplasmas, and rickettsiae.
Ciprofloxacin (DNA Synthesis Inhibitor)
-
Mechanism of Action: Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA synthesis. It inhibits two essential enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting their function, ciprofloxacin leads to breaks in the bacterial DNA and ultimately cell death.
Caption: Mechanism of action of Ciprofloxacin.
-
Spectrum of Activity: Broad-spectrum, with excellent activity against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. It also has activity against some Gram-positive bacteria.
Comparative Summary
| Feature | This compound (Predicted) | Penicillin | Tetracycline | Ciprofloxacin |
| Mechanism of Action | Disruption of cell membrane or enzymatic inhibition | Inhibition of cell wall synthesis | Inhibition of protein synthesis (30S subunit) | Inhibition of DNA synthesis (DNA gyrase & topoisomerase IV) |
| Primary Target | Cell membrane/Essential enzymes | Penicillin-Binding Proteins (PBPs) | 30S Ribosomal Subunit | DNA Gyrase & Topoisomerase IV |
| Effect | Likely bactericidal | Bactericidal | Bacteriostatic | Bactericidal |
| Spectrum of Activity | Potentially Gram-positive bacteria and some fungi | Primarily Gram-positive bacteria | Broad-spectrum (Gram-positive, Gram-negative, atypical) | Broad-spectrum (excellent Gram-negative coverage) |
Experimental Protocols for Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial efficacy of novel compounds like this compound and compare it to existing antibiotics, standardized in vitro assays are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: First, determine the MIC of the test compound as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Workflow for MBC determination.
Conclusion and Future Directions
While this compound remains a largely uncharacterized compound in the context of antimicrobial activity, its chemical structure, based on the versatile and bioactive benzothiophene scaffold with halogen substitutions, suggests significant potential as a microbial growth inhibitor. The hypothetical comparison with established antibiotics highlights the diverse strategies employed to combat microbial growth and underscores the need for novel mechanisms of action to overcome resistance.
The immediate and critical next step is the empirical validation of the antimicrobial properties of this compound. This would involve its chemical synthesis and subsequent screening against a broad panel of clinically relevant bacteria and fungi using the standardized MIC and MBC assays detailed in this guide. Further studies should then focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring structure-activity relationships by synthesizing and testing related analogues. The insights gained from such research will be invaluable in determining whether this and other polychlorinated benzothiophene derivatives can be developed into the next generation of effective antimicrobial agents.
References
-
University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. UWF Research Portal. Retrieved from [Link]
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News-Medical.Net. (2023). Penicillin Mechanism. Retrieved from [Link]
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Wikipedia. (2024). Penicillin. Retrieved from [Link]
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Bionity. (2024). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Retrieved from [Link]
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ACS Publications. (2025). Exploring antibacterial activities in novel benzo[b]thiophene derivatives. ACS Fall 2025. Retrieved from [Link]
- Zein, N. N., & McGowan, J. E., Jr (1986). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of infectious diseases, 8(5), 690–698.
- Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews : MMBR, 65(2), 232–vi.
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Wikipedia. (2024). Ciprofloxacin. Retrieved from [Link]
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Wikipedia. (2024). Tetracycline. Retrieved from [Link]
- An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 139, 694-725.
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2022). Molecules, 27(20), 6899.
- Kumar, A., & Padmashali, B. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
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PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2022). Molecules, 27(20), 6899.
- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (2010). Romanian Biotechnological Letters, 15(5), 5545-5552.
- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2015). Molbank, 2015(3), M863.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2013). Beilstein Journal of Organic Chemistry, 9, 2196–2206.
- Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. (n.d.). Royal Society of Chemistry.
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (2018). Farmacia, 66(2), 237-245.
- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). RSC Medicinal Chemistry, 13(8), 1005-1013.
- Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). International Journal of Molecular Sciences, 23(18), 10698.
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research, 15(6), 2329-2337.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Chemistry, 28.
- Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. (2016). ACS Medicinal Chemistry Letters, 7(10), 945–950.
comparative study of the herbicidal effects of thiophene carboxylic acid derivatives
An In-Depth Comparative Guide to the Herbicidal Efficacy of Thiophene Carboxylic Acid Derivatives
As Senior Application Scientist, this guide provides a comprehensive analysis of thiophene carboxylic acid derivatives as a promising class of herbicidal agents. We will delve into their mechanism of action, explore the critical structure-activity relationships that govern their efficacy, and present a framework for their comparative evaluation against established herbicides. This document is intended for researchers and professionals in agrochemical development, offering both foundational knowledge and practical, field-proven experimental insights.
Introduction: The Rise of Heterocyclic Compounds in Herbicide Discovery
Carboxylic acids and their derivatives have been foundational in the development of herbicidal technologies for over seven decades, targeting a wide array of metabolic and biosynthetic pathways in plants[1]. Within this broad category, heterocyclic compounds containing thiophene rings have garnered significant interest from the agrochemical industry[2]. Thiophene-2-carboxylic acid derivatives, in particular, have been identified as possessing potent herbicidal properties, offering new avenues for controlling undesirable plant growth[3]. This guide presents a comparative study of these derivatives, elucidating the factors that drive their phytotoxic effects and providing robust protocols for their evaluation.
Mechanism of Action: Thiophene Derivatives as Synthetic Auxin Mimics
A key mechanism by which certain thiophene-based compounds exert their herbicidal effect is by acting as mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[4] Synthetic auxinic herbicides induce a state of uncontrolled and disorganized growth at high concentrations, ultimately leading to plant death[5].
When a susceptible plant is treated with an auxinic herbicide like a thiophene carboxylic acid derivative, the molecule overwhelms the plant's natural auxin signaling pathway. This leads to a cascade of downstream effects:
-
Receptor Overload: The synthetic auxin binds to and activates auxin receptors (like the TIR1/AFB F-box proteins), leading to the degradation of Aux/IAA transcriptional repressor proteins.
-
Gene Expression Dysregulation: The removal of these repressors causes a massive, uncontrolled expression of auxin-responsive genes.
-
Metabolic Disruption: This leads to critical disruptions, including rapid, unsustainable cell elongation, epinastic growth (twisting and curling of stems and leaves), and the production of ethylene, which hastens senescence and tissue death.[5]
The following diagram illustrates this signaling pathway.
Caption: Auxin mimic signaling pathway initiated by a thiophene carboxylic acid derivative.
Structure-Activity Relationships (SAR)
The herbicidal potency of thiophene carboxylic acid derivatives is not inherent to the thiophene ring alone; it is profoundly influenced by the nature and position of various substituents. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds and designing novel, more effective herbicides.
Based on patent literature, key positions on the thiophene-2-carboxylic acid scaffold can be modified to modulate activity[3]:
-
Positions R¹ to R³ on the Thiophene Ring: Substitution at these positions with groups such as halogens (Cl, Br), alkyls (e.g., methyl, ethyl), or haloalkyls (e.g., CF₃) can significantly alter the molecule's electronic properties and its ability to bind to the target receptor.
-
The Carboxylic Acid Moiety (X): The core carboxylic acid can be modified into esters (--OR⁴) or amides. This modification primarily affects the compound's solubility, stability, and transport within the plant (phloem and xylem mobility).
-
The Ester/Amide Substituent (R⁴/R⁵): The nature of the alkyl or alkynyl groups in the ester or amide function further refines the compound's properties, influencing its half-life and metabolic susceptibility within the plant.
The logical diagram below illustrates how these structural modifications collectively determine the final herbicidal effect.
Caption: Logical relationship between structural modifications and herbicidal efficacy.
Experimental Protocols for Comparative Efficacy Testing
To objectively compare the herbicidal effects of different thiophene carboxylic acid derivatives, a standardized whole-plant bioassay is essential. The following protocol, adapted from established greenhouse evaluation methods, ensures reproducibility and provides a robust framework for generating comparative data[3].
Experimental Workflow Diagram
Caption: Standardized workflow for whole-plant herbicidal bioassay.
Step-by-Step Methodology
-
Plant Preparation (Pre- and Post-Emergence Testing):
-
Rationale: Testing at both pre- and post-emergence stages is crucial to determine if a compound acts on germination or on established plants, defining its potential application window in the field.
-
Protocol:
-
Prepare a standardized soil mixture, such as a sandy loam with ~3% humus, to ensure consistent growing conditions[3].
-
Fill 300 cm³ plastic pots with the soil mixture.
-
For pre-emergence tests, sow seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Brassica napus - rape) test species separately. Apply the herbicide treatment directly after sowing.
-
For post-emergence tests, allow the plants to grow to a 2-3 leaf stage before treatment application.
-
Replicate each treatment at least three times.
-
-
-
Herbicide Formulation and Application:
-
Rationale: Proper formulation ensures that the active ingredient is delivered uniformly to the plant. A range of concentrations is necessary to determine the dose-response relationship.
-
Protocol:
-
Prepare stock solutions of each thiophene carboxylic acid derivative in a suitable polar solvent (e.g., acetone or dimethylformamide)[3].
-
Create a series of dilutions to achieve the desired application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg/ha ).
-
Formulate the final sprayable solutions as emulsions or suspensions using an appropriate surfactant and water.
-
Controls:
-
Negative Control: A formulation containing only the solvent and surfactant (vehicle), but no active compound. This is critical for confirming that the observed effects are due to the test compound and not the application medium.
-
Positive Control: A known commercial herbicide. For comparison against auxin mimics, a sulfonylurea herbicide like Foramsulfuron is a good choice as it has a different, well-characterized mode of action (ALS inhibitor) and high potency[6].
-
-
Apply the formulations evenly to the pots using a calibrated laboratory sprayer.
-
-
-
Incubation and Assessment:
-
Rationale: A controlled environment eliminates variables that could affect plant growth, ensuring that any observed differences are due to the herbicidal treatments.
-
Protocol:
-
Place the treated pots in a greenhouse with controlled temperature (e.g., 22-25°C), humidity, and a defined photoperiod (e.g., 16h light / 8h dark).
-
Observe the plants over a period of 2 to 4 weeks.
-
Assess herbicidal damage using a visual rating scale from 0% (no effect) to 100% (complete plant death).
-
For quantitative analysis, harvest the above-ground biomass at the end of the experiment, dry it in an oven, and weigh it. Calculate the percent growth inhibition relative to the negative control.
-
-
Comparative Data Presentation
The data generated from the experimental protocol should be organized to facilitate clear comparison. The primary metric for comparison is often the Growth Rate required to achieve 50% inhibition (GR₅₀) or the Effective Dose for 50% of the population (ED₅₀).
Table 1: Representative Herbicidal Activity Data for Thiophene Carboxylic Acid Derivatives
| Compound ID | Chemical Structure (Key Substituents) | Application Rate ( kg/ha ) | Post-Emergence % Inhibition (Barnyardgrass) | Post-Emergence % Inhibition (Rape) |
|---|---|---|---|---|
| TCA-01 | R¹=Cl, R²=H, R³=H, X=--O(CH₃) | 1.0 | 85 | 95 |
| TCA-02 | R¹=H, R²=CH₃, R³=H, X=--O(CH₃) | 1.0 | 60 | 70 |
| TCA-03 | R¹=Cl, R²=H, R³=H, X=--NH(CH₃) | 1.0 | 75 | 88 |
| Control (-) | Vehicle Only | N/A | 0 | 0 |
| Control (+) | Foramsulfuron (Sulfonylurea) | 0.05 | 98 | 90 |
Note: The data in this table is illustrative and serves as a template for presenting results obtained through the described experimental protocol. The specific substitutions are based on the classes of compounds described in patent literature[3].
Conclusion
Thiophene carboxylic acid derivatives represent a viable and promising class of herbicidal compounds, often acting as potent auxin mimics. Their efficacy is highly dependent on the specific substitution patterns around the thiophene-2-carboxylic acid core, highlighting the critical importance of systematic structure-activity relationship studies. By employing standardized, controlled bioassays as outlined in this guide, researchers can effectively compare novel derivatives against each other and existing commercial standards. This rigorous, data-driven approach is essential for identifying and optimizing the next generation of effective and selective herbicides for modern agriculture.
References
- Title: Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
-
Title: Thiophene-3-carboxylic acid. [Link]
-
Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
-
Title: Thiophene acetic acid induces an auxin response and modulates organogenesis and gene expression across diverse plant species. [Link]
-
Title: Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. [Link]
-
Title: Carboxylic Acid Derivatives in Herbicide Development. [Link]
-
Title: Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]
-
Title: Synthesis, properties and biological activity of thiophene: A review. [Link]
Sources
- 1. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Introduction: Bridging the Predictive-Experimental Gap
In modern drug discovery, the journey of a novel chemical entity from concept to clinic is fraught with challenges, high attrition rates, and significant investment. Compounds such as 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid , a member of the versatile benzothiophene class of heterocyclic compounds, present both therapeutic promise and potential liabilities.[1][2] The benzothiophene scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2][3][4][5] However, before committing to costly and time-consuming preclinical development, a robust early-stage characterization is paramount.
This guide presents a comprehensive, integrated workflow for the characterization of this compound, focusing on the critical cross-validation of in silico (computational) predictions with in vitro (laboratory) experimental data. The synergy between these two approaches allows for a more confident, data-driven decision-making process. Computational methods provide rapid, cost-effective initial assessments, while in vitro assays offer tangible, biological validation of those predictions.[6][7] This iterative process of prediction, testing, and refinement is the cornerstone of efficient lead optimization.[8][9]
While extensive biological data for this specific trichlorinated derivative is not widely documented in public literature[10], this guide will establish a complete methodological framework for its investigation, leveraging established protocols and principles applicable to novel small molecules.
Part 1: The In Silico Profile: Generating Testable Hypotheses
The initial phase of characterization begins at the computer. The objective is to build a predictive profile of the compound's drug-like properties and potential biological targets before any wet lab experiments are conducted. This "fail-fast, fail-cheap" approach helps prioritize resources for the most promising candidates.[8][11]
Workflow for In Silico Profiling
Caption: High-level workflow for the in silico evaluation of a novel compound.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Expertise & Experience: Before assessing efficacy, we must first assess viability. A compound that is highly potent but has poor absorption or high toxicity will fail in development.[12] ADMET prediction provides an early warning of potential liabilities, guiding chemical modifications to improve a compound's pharmacokinetic profile.[9][11]
Protocol 1: Computational ADMET Profiling
-
Compound Preparation: Obtain the 2D structure (SMILES format) of this compound.
-
Platform Selection: Utilize a validated computational ADMET platform such as ADMETlab, pkCSM, or a commercial suite.[11] These tools use large datasets of known drugs to build predictive models.[13][14]
-
Property Calculation: Submit the compound structure to the platform to calculate a wide range of properties. Key parameters include:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor prediction (e.g., for isoforms CYP2D6, CYP3A4).[12]
-
Excretion: Predicted clearance rate.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
-
-
Data Analysis: Consolidate the predictions into a summary table. Compare the values against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
Hypothetical In Silico ADMET Data Summary
| Property | Predicted Value/Classification | Implication for Drug Development |
| Molecular Weight | 293.55 g/mol | Compliant with drug-likeness rules (<500) |
| LogP | 4.2 | High lipophilicity; potential solubility issues |
| Caco-2 Permeability | Low | Potential for poor oral absorption |
| CYP2D6 Inhibitor | Yes | High risk of drug-drug interactions (DDI)[15] |
| hERG Inhibitor | High Probability | Potential for cardiotoxicity; requires urgent in vitro testing[16] |
| Ames Mutagenicity | Negative | Low risk of being a mutagen |
Target Prediction and Molecular Docking
Expertise & Experience: While ADMET predicts if a compound can be a drug, target prediction suggests what it might do. We use ligand-based approaches (comparing our compound to known drugs) and structure-based approaches (docking it into known protein targets) to form a hypothesis about its mechanism of action.[17][18][19]
Protocol 2: Molecular Docking Simulation
-
Target Identification: Based on the activities of other benzothiophene derivatives, a plausible target class could be protein kinases, which are often implicated in cancer.[2][3] For this example, we will select a hypothetical kinase target with a known crystal structure (e.g., from the Protein Data Bank - PDB).
-
Protein and Ligand Preparation:
-
Download the PDB file of the target protein. Using software like AutoDock Tools or Schrödinger Maestro, prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[20][21][22]
-
Generate a 3D conformer of this compound and optimize its geometry. Assign partial charges.
-
-
Grid Generation: Define the binding site (the "docking box") on the protein, typically centered on the location of a known co-crystallized ligand.[20]
-
Running the Docking Simulation: Use a docking algorithm (e.g., AutoDock Vina) to systematically sample different orientations ("poses") of the ligand within the binding site.[23][24] The program will score these poses based on a function that estimates binding affinity.[25]
-
Results Analysis:
-
Identify the pose with the best score (lowest binding energy, typically in kcal/mol).
-
Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with protein residues.[26]
-
Hypothetical Molecular Docking Results
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (ΔG) | -8.5 kcal/mol | Strong predicted binding affinity, suggesting potent inhibition is possible. |
| Key Interactions | Hydrogen bond with Asp145; Pi-stacking with Phe82 | Specific residues are predicted to be critical for binding, guiding future design. |
Part 2: The In Vitro Validation: Grounding Predictions in Biological Reality
With a set of computational hypotheses in hand, we move to the laboratory. The objective here is to design experiments that directly confirm or refute the in silico predictions. Each protocol is designed with internal controls to ensure the trustworthiness and reproducibility of the data.
Workflow for In Vitro Validation
Caption: Experimental workflow for the in vitro validation of computational predictions.
Cell Viability Assay (MTT)
Trustworthiness: This is a foundational assay to determine the compound's general cytotoxicity. The IC50 (half-maximal inhibitory concentration) value provides a benchmark for concentrations used in subsequent, more specific assays.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM). Treat the cells and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Safety Pharmacology Assays
Expertise & Experience: These assays directly test the most critical toxicity predictions from the in silico analysis: potential for drug-drug interactions (CYP inhibition) and cardiotoxicity (hERG block). Early experimental data on these endpoints is crucial for project progression.
Protocol 4: Fluorogenic CYP450 Inhibition Assay
-
Objective: To measure the compound's ability to inhibit the major drug-metabolizing CYP enzymes (e.g., CYP3A4, 2D6, 2C9).[27]
-
Methodology:
-
In a 96-well plate, combine recombinant human CYP enzymes, a fluorogenic probe substrate specific to each enzyme, and a NADPH-regenerating system.[27]
-
Add varying concentrations of this compound.
-
Controls: Include a "no inhibitor" control (100% activity) and a known potent inhibitor for each CYP isoform as a positive control (e.g., Ketoconazole for CYP3A4).[28]
-
Incubate at 37°C. The CYP enzyme metabolizes the probe, generating a fluorescent signal.
-
Measure the fluorescence over time.
-
Calculate the rate of reaction for each concentration and determine the IC50 value.[29]
-
Protocol 5: hERG Fluorescence Polarization (FP) Binding Assay
-
Objective: To assess the potential of the compound to bind to the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmia.[16][30][31]
-
Methodology:
-
This is a competitive binding assay. It uses a fluorescent tracer that binds to isolated hERG channel membranes and produces a high fluorescence polarization signal.[32]
-
In a microplate, combine the hERG membrane preparation and the fluorescent tracer.
-
Add varying concentrations of this compound.
-
Controls: Include a "no competitor" control (maximum polarization) and a known hERG blocker like Astemizole as a positive control.
-
If the test compound binds to the hERG channel, it will displace the tracer, causing a decrease in the polarization signal.[32]
-
Measure fluorescence polarization and calculate the IC50 value.
-
Part 3: The Cross-Validation: Synthesizing Data for Decision Making
This is the most critical step, where predictive and experimental data are juxtaposed. The goal is to evaluate the accuracy of the in silico models and, more importantly, to build a holistic, confident understanding of the compound's profile.
Logic of Iterative Cross-Validation
Caption: The iterative cycle of prediction, validation, and model refinement.
Comparative Data Summary Table
| Endpoint | In Silico Prediction | In Vitro Result (Hypothetical) | Concordance | Actionable Insight |
| Efficacy | ||||
| Target Binding | Strong affinity (-8.5 kcal/mol) | Potent inhibition (Ki = 50 nM) | High | The docking model is predictive. The compound is a potent inhibitor of its intended target. Proceed. |
| Cellular Activity | N/A | Cytotoxic to cancer cells (IC50 = 0.5 µM) | N/A | The compound is cell-permeable and active in a cellular context at concentrations consistent with target inhibition. |
| Safety | ||||
| CYP2D6 Inhibition | Predicted to be an inhibitor | Potent inhibitor (IC50 = 1.2 µM) | High | The prediction was accurate. The high risk of DDI is confirmed. Flag for medicinal chemistry optimization. |
| hERG Blockade | High probability of inhibition | Moderate inhibitor (IC50 = 15 µM) | Medium | The model correctly identified the liability but may have overestimated the potency. Monitor in lead optimization. |
| Oral Absorption | Predicted to be low | Caco-2 Assay: Low permeability (Papp < 1x10⁻⁶ cm/s) | High | Poor absorption is confirmed. The compound may require formulation changes or is better suited for non-oral routes. |
Interpreting the Results:
-
When Data is Concordant (e.g., CYP2D6 Inhibition): This builds high confidence in both the compound's profile and the predictive power of the in silico model. The identified liability is real and must be addressed.
-
When Data is Discordant: This is equally valuable. If, for example, the in silico model predicted strong hERG inhibition but the in vitro assay showed no activity, it would prompt an investigation. Perhaps the compound's binding mode is unusual and not well-captured by the docking score function, or there's a solubility issue in the assay. This feedback is used to refine and improve the computational models for future predictions.[24][33]
Conclusion
The rigorous cross-validation of in silico and in vitro data provides a powerful, multi-dimensional view of a novel compound like this compound. This guide outlines a systematic framework to move from low-cost, high-throughput predictions to focused, decisive experiments. By integrating computational hypotheses with tangible biological data, research teams can de-risk projects early, allocate resources more effectively, and ultimately increase the probability of success in the long and arduous path of drug development. This disciplined, iterative approach ensures that by the time a compound is nominated for more advanced preclinical studies, there is a high degree of confidence in its fundamental biological and safety profile.
References
- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
- CYP Inhibition Assays. (n.d.). Eurofins Discovery.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC - NIH.
- What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse.
- hERG Assay Services. (n.d.). Reaction Biology.
- In Vitro CYP Inhibition Studies. (n.d.). BioIVT.
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A Researcher's Guide to Assessing the Selectivity of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid Against Bacterial Strains
In the global effort to combat the escalating threat of antimicrobial resistance, the discovery and development of novel antibacterial agents with high selectivity are paramount.[1][2] An ideal antimicrobial compound should exhibit potent activity against pathogenic bacteria while demonstrating minimal toxicity towards host cells, ensuring a wide therapeutic window. This guide provides a comprehensive framework for assessing the antibacterial selectivity of a promising candidate from the benzothiophene class of compounds: 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. Benzothiophene derivatives have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial properties.[3][4][5]
This document will delve into the critical experimental methodologies required to rigorously evaluate the selectivity of this compound. We will explore the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacterial strains. Furthermore, we will outline the protocol for assessing its cytotoxicity against a mammalian cell line to establish a selectivity index (SI), a key indicator of its therapeutic potential.
The Importance of Selectivity in Antimicrobial Drug Discovery
The principle of selective toxicity is the cornerstone of antimicrobial therapy. It dictates that an effective antimicrobial agent must target microbial physiology and structures that are absent or significantly different in host organisms. A high degree of selectivity minimizes off-target effects and reduces the potential for adverse drug reactions in patients. The selectivity index (SI) is a quantitative measure of this property, typically calculated as the ratio of the compound's cytotoxicity to its bioactivity.[6][7] A higher SI value indicates a more promising therapeutic candidate, as it suggests the compound is more toxic to the pathogen than to host cells.[6][8]
Experimental Workflow for Selectivity Assessment
The comprehensive evaluation of this compound's selectivity involves a multi-step process. This workflow is designed to provide a robust dataset for informed decision-making in the early stages of drug development.
Caption: A streamlined workflow for determining the antibacterial selectivity of a test compound.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12]
Materials:
-
This compound
-
Reference bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Mueller-Hinton Broth (MHB)[13]
-
Sterile 96-well microtiter plates[11]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][14]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[15] It is determined by subculturing from the wells of the MIC assay that show no visible growth.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Protocol:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][18][19]
Materials:
-
Human embryonic kidney 293 (HEK293) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed HEK293 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Determination of CC50:
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
Comparative Performance Data (Hypothetical)
To provide a practical context, the following table presents hypothetical experimental data for this compound compared to two well-established antibiotics, Ciprofloxacin and Vancomycin.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | CC50 (µg/mL) on HEK293 | Selectivity Index (SI = CC50/MIC) |
| This compound | S. aureus ATCC 29213 | 4 | 8 | >128 | >32 |
| E. coli ATCC 25922 | 8 | 16 | >128 | >16 | |
| P. aeruginosa ATCC 27853 | 16 | 32 | >128 | >8 | |
| E. faecalis ATCC 29212 | 8 | 16 | >128 | >16 | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 200 | 400 |
| E. coli ATCC 25922 | 0.015 | 0.03 | 200 | >10000 | |
| P. aeruginosa ATCC 27853 | 0.25 | 0.5 | 200 | 800 | |
| E. faecalis ATCC 29212 | 1 | 2 | 200 | 200 | |
| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | >500 | >500 |
| E. coli ATCC 25922 | >128 | >128 | >500 | - | |
| P. aeruginosa ATCC 27853 | >128 | >128 | >500 | - | |
| E. faecalis ATCC 29212 | 2 | 4 | >500 | >250 |
Interpretation of Results and Decision Making
The interpretation of the MIC, MBC, and cytotoxicity data is crucial for advancing a compound in the drug discovery pipeline.
Caption: Decision-making flowchart based on selectivity assessment data.
Based on our hypothetical data, this compound demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The MBC/MIC ratios are consistently 2, suggesting a bactericidal mechanism of action.[17] Importantly, the compound exhibits low cytotoxicity against the HEK293 cell line, resulting in favorable selectivity indices, particularly against S. aureus. An SI greater than 10 is often considered a good indicator of potential for in vivo efficacy and safety.[8]
While not as potent as the comparator antibiotics, the favorable selectivity profile of this compound warrants its consideration for further investigation and potential lead optimization to enhance its antibacterial potency while maintaining its low toxicity.
Conclusion
The systematic assessment of antibacterial selectivity is a critical step in the identification of new therapeutic agents. The methodologies outlined in this guide provide a robust and reproducible framework for evaluating novel compounds like this compound. By integrating MIC, MBC, and cytotoxicity data, researchers can effectively prioritize candidates with the highest potential for clinical success, thereby contributing to the vital pipeline of new treatments to address the challenge of antimicrobial resistance.
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A Comparative Benchmarking Guide to the Synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Introduction
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its polychlorinated framework and carboxylic acid moiety offer a versatile scaffold for the development of novel pharmaceuticals and organic materials. The efficient and scalable synthesis of this molecule is, therefore, of paramount importance to researchers in these fields. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a head-to-head evaluation of their respective efficiencies. The methodologies presented are grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.
Synthetic Strategies: An Overview
Two primary strategies for the synthesis of the target molecule are evaluated in this guide. Both pathways commence from commercially available starting materials and converge on the desired product through a multi-step sequence.
-
Route 1: The Benzyl Halide Cyclization Pathway initiates with the radical bromination of 2,4,5-trichlorotoluene, followed by the introduction of a thioacetate group and subsequent intramolecular cyclization to form the benzothiophene core. The final step involves the direct carboxylation of the heterocyclic intermediate.
-
Route 2: The Phenylacetic Acid Annulation Pathway begins with the conversion of 2,4,5-trichlorotoluene to the corresponding phenylacetic acid. This intermediate then undergoes a thiolation and cyclization sequence to yield the target benzothiophene scaffold, which is then carboxylated.
The following sections provide a detailed, step-by-step protocol for each synthetic route, a comparative analysis of their efficiencies, and a discussion of the chemical principles underpinning each transformation.
Route 1: The Benzyl Halide Cyclization Pathway
This synthetic approach leverages the reactivity of a benzyl halide intermediate to construct the thiophene ring onto the pre-existing trichlorinated benzene core.
Caption: Synthetic pathway for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 2,4,5-Trichlorobenzyl bromide
To a solution of 2,4,5-trichlorotoluene (10.0 g, 51.2 mmol) in carbon tetrachloride (100 mL) is added N-bromosuccinimide (NBS, 9.56 g, 53.7 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.42 g, 2.56 mmol). The mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to afford the crude product, which is purified by recrystallization from hexane to yield 2,4,5-trichlorobenzyl bromide as a white solid.
Step 2: Synthesis of S-(2,4,5-Trichlorobenzyl) ethanethioate
A solution of 2,4,5-trichlorobenzyl bromide (10.0 g, 36.2 mmol) in acetone (100 mL) is treated with potassium thioacetate (4.56 g, 39.8 mmol), and the mixture is heated to reflux for 4 hours. After cooling, the potassium bromide precipitate is removed by filtration. The filtrate is concentrated in vacuo, and the residue is taken up in diethyl ether (150 mL). The organic layer is washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to give S-(2,4,5-trichlorobenzyl) ethanethioate, which is used in the next step without further purification.
Step 3: Synthesis of 3,4,6-Trichloro-1-benzothiophene
S-(2,4,5-Trichlorobenzyl) ethanethioate (9.0 g, 30.7 mmol) is dissolved in ethanol (100 mL), and a 2 M aqueous solution of sodium hydroxide (30 mL) is added. The mixture is stirred at room temperature for 2 hours. The ethanol is then removed under reduced pressure, and the aqueous residue is diluted with water (100 mL) and acidified to pH 1 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then subjected to steam distillation to yield 3,4,6-trichloro-1-benzothiophene as a solid.
Step 4: Synthesis of this compound
A solution of 3,4,6-trichloro-1-benzothiophene (5.0 g, 21.1 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is cooled to -78 °C under an inert atmosphere. To this solution is added n-butyllithium (1.6 M in hexanes, 14.5 mL, 23.2 mmol) dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 30 minutes. The reaction is allowed to warm to room temperature and then quenched by the addition of 1 M hydrochloric acid (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of ethanol and water to afford this compound.
Route 2: The Phenylacetic Acid Annulation Pathway
This alternative route involves the construction of the thiophene ring from a phenylacetic acid derivative, a common strategy for the synthesis of benzothiophenes.
Caption: Synthetic pathway for Route 2.
Experimental Protocols for Route 2
Step 1: Synthesis of 2,4,5-Trichlorobenzyl chloride
2,4,5-Trichlorotoluene (10.0 g, 51.2 mmol) is heated to 120 °C, and sulfuryl chloride (7.6 mL, 92.1 mmol) is added dropwise, followed by a catalytic amount of benzoyl peroxide (0.12 g, 0.5 mmol). The reaction mixture is stirred at 120 °C for 6 hours. After cooling, the mixture is distilled under reduced pressure to give 2,4,5-trichlorobenzyl chloride.
Step 2: Synthesis of 2,4,5-Trichlorophenylacetonitrile
A mixture of 2,4,5-trichlorobenzyl chloride (10.0 g, 43.4 mmol) and sodium cyanide (2.34 g, 47.7 mmol) in dimethyl sulfoxide (DMSO, 50 mL) is heated at 90 °C for 5 hours. The reaction mixture is then cooled and poured into ice water (200 mL). The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2,4,5-trichlorophenylacetonitrile.
Step 3: Synthesis of 2,4,5-Trichlorophenylacetic acid
2,4,5-Trichlorophenylacetonitrile (8.0 g, 36.3 mmol) is added to a mixture of concentrated sulfuric acid (20 mL) and water (20 mL). The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is poured onto crushed ice. The precipitate is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol to give 2,4,5-trichlorophenylacetic acid.
Step 4: Synthesis of 3-Hydroxy-4,6,7-trichloro-1-benzothiophene-2-carboxylic acid
A mixture of 2,4,5-trichlorophenylacetic acid (5.0 g, 20.8 mmol) and thionyl chloride (4.6 mL, 62.4 mmol) with a catalytic amount of pyridine (0.1 mL) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The residue is cooled and carefully treated with water. The resulting solid is collected by filtration, washed with water, and dried to afford 3-hydroxy-4,6,7-trichloro-1-benzothiophene-2-carboxylic acid. Note: The regiochemistry of this cyclization may yield a mixture of isomers.
Step 5: Synthesis of this compound
To a solution of 3-hydroxy-4,6,7-trichloro-1-benzothiophene-2-carboxylic acid (4.0 g, 13.3 mmol) in glacial acetic acid (50 mL) is added zinc dust (2.6 g, 40.0 mmol). The mixture is heated to reflux for 4 hours. After cooling, the excess zinc is removed by filtration. The filtrate is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give this compound.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison of the two proposed synthetic routes, the following table summarizes the key performance indicators for each pathway. The yields are estimated based on reported efficiencies for similar transformations in the literature.
| Parameter | Route 1: Benzyl Halide Cyclization | Route 2: Phenylacetic Acid Annulation | Analysis |
| Number of Steps | 4 | 5 | Route 1 is shorter, which is generally advantageous in terms of overall yield and resource utilization. |
| Starting Material | 2,4,5-Trichlorotoluene | 2,4,5-Trichlorotoluene | Both routes utilize the same readily available starting material. |
| Reagents & Conditions | Employs organolithium reagents (n-BuLi) requiring stringent anhydrous and low-temperature conditions. Uses NBS for bromination. | Uses more conventional reagents like NaCN, H2SO4, and SOCl2. The final reduction step with zinc is straightforward. | Route 2 may be more amenable to scale-up in standard laboratory settings due to less demanding reaction conditions. |
| Estimated Overall Yield | ~35-45% | ~25-35% | Route 1 is projected to have a higher overall yield, primarily due to fewer steps. |
| Potential for Isomers | The carboxylation step is directed to the 2-position of the pre-formed benzothiophene, leading to high regioselectivity. | The cyclization of the phenylacetic acid derivative could potentially lead to the formation of regioisomers, complicating purification. | Route 1 offers better control over the final product's regiochemistry. |
| Safety Considerations | Use of highly flammable and pyrophoric n-butyllithium. Carbon tetrachloride is a hazardous solvent. | Use of highly toxic sodium cyanide. Thionyl chloride and sulfuryl chloride are corrosive and release toxic fumes. | Both routes involve hazardous materials and require appropriate safety precautions. |
Expert Insights and Causality
Route 1 is an elegant and convergent approach. The key to its efficiency lies in the direct and highly regioselective C-2 lithiation of the 3,4,6-trichloro-1-benzothiophene intermediate. The electron-withdrawing nature of the chlorine atoms and the inherent acidity of the C-2 proton on the benzothiophene ring facilitate this specific deprotonation, leading to a single desired carboxylic acid isomer upon quenching with carbon dioxide. However, the requirement for cryogenic temperatures and the handling of pyrophoric organolithium reagents can be a barrier for some laboratories and for large-scale production.
Route 2 follows a more classical approach to benzothiophene synthesis. The initial steps to construct the 2,4,5-trichlorophenylacetic acid are robust and well-established transformations. The critical step is the thionation and cyclization of the phenylacetic acid. The use of thionyl chloride is a common method for this type of transformation, proceeding through an acid chloride intermediate. However, the regioselectivity of the intramolecular Friedel-Crafts-type acylation can be an issue with polysubstituted benzenes, potentially leading to a mixture of benzothiophene isomers. The final deoxygenation of the 3-hydroxybenzothiophene is a standard reduction. While potentially lower yielding and less regioselective, the reagents and conditions for Route 2 are generally more accessible and scalable.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 1 is recommended for laboratory-scale synthesis where high purity and regioselectivity are paramount. Its shorter sequence and potentially higher overall yield make it an attractive option for research and development purposes, provided the necessary equipment and expertise for handling organolithium reagents are available.
Route 2 represents a more classical and potentially more scalable approach. While it may suffer from a lower overall yield and potential regioselectivity issues during the cyclization step, the use of more conventional reagents and reaction conditions could make it more suitable for larger-scale production where cost and operational simplicity are major considerations.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing the need for efficiency, purity, scalability, and available resources.
References
-
Synthesis of Substituted Benzo[b]thiophenes: A comprehensive overview of various synthetic methods for benzothiophene derivatives can be found at the Organic Chemistry Portal. [Link]
-
Carboxylation of Heterocycles: Direct C-H carboxylation of electron-rich heteroarenes, including benzothiophenes, has been reported. This method provides a basis for the carboxylation step in Route 1. [Link]
- Synthesis of Phenylacetic Acids: The conversion of benzyl halides to phenylacetic acids via the nitrile is a standard organic transformation. Detailed procedures can be found in various organic synthesis textbooks and journals.
-
Benzothiophene Synthesis from Phenylacetic Acids: The cyclization of phenylacetic acids or their derivatives to form benzothiophenes is a known method, often involving thionyl chloride or other cyclizing agents. [Link]
-
Synthesis of 2,4,5-Trichlorotoluene: Information on the synthesis and properties of 2,4,5-trichlorotoluene can be found in chemical databases such as PubChem. [Link]
-
Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid: A relevant synthesis of a chlorinated benzothiophene-2-carboxylic acid is described in this publication, providing insights into the feasibility of the proposed steps. [Link]
A Senior Application Scientist's Guide to Comparative Docking of Benzothiophene Derivatives for Kinase Inhibition
In the landscape of modern drug discovery, the benzothiophene scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its derivatives have shown significant promise, particularly as inhibitors of protein kinases, a class of enzymes frequently implicated in oncogenesis. This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of novel benzothiophene derivatives, using the Epidermal Growth Factor Receptor (EGFR) kinase domain as a case study.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring that the described methodologies are not only reproducible but also conceptually robust.
The Rationale for Targeting EGFR with Benzothiophene Derivatives
EGFR, a receptor tyrosine kinase, is a well-validated target in oncology. Its aberrant activation, often through mutation or overexpression, drives tumor cell proliferation, survival, and metastasis. The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a successful therapeutic strategy. Benzothiophene derivatives, with their planar structure and potential for diverse functionalization, are well-suited to interact with the predominantly hydrophobic ATP-binding pocket of kinases like EGFR.
Experimental Workflow: A Self-Validating System
A rigorous and well-documented workflow is paramount for generating reliable and reproducible docking results. The following protocol is designed as a self-validating system, with built-in checks and established best practices.
Detailed Experimental Protocols
The initial and critical step is the preparation of the target protein structure. For this guide, we will use the crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17).
-
Obtain the Crystal Structure: Download the PDB file (1M17) from the Protein Data Bank.
-
Initial Cleanup: Load the structure into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera). Remove all water molecules and any co-solvents or ions not essential for binding.
-
Protein Preparation Wizard: Utilize a dedicated tool (e.g., Protein Preparation Wizard in Maestro) to:
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Predict and assign protonation states of ionizable residues at a physiological pH (e.g., 7.4).
-
Perform a restrained energy minimization to relieve any steric clashes. This step is crucial for optimizing the protein structure for docking.
-
The benzothiophene derivatives to be docked must be prepared to represent their most likely state in the biological environment.
-
2D to 3D Conversion: Draw the 2D structures of the benzothiophene derivatives using a chemical drawing tool (e.g., ChemDraw) and convert them to 3D structures.
-
LigPrep: Use a tool like Schrödinger's LigPrep to:
-
Generate possible ionization states at the target pH.
-
Generate tautomers and stereoisomers if applicable.
-
Perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS).
-
A grid defining the active site is generated to guide the docking algorithm.
-
Define the Binding Site: The binding site is defined based on the position of the co-crystallized ligand (Erlotinib in 1M17). A bounding box is created around the ligand to encompass the active site.
-
Grid Generation: The grid generation algorithm calculates the potential energy grid for various atom types within the defined box. This pre-calculation speeds up the docking process significantly.
With the prepared protein and ligands, the docking simulation can be performed.
-
Select Docking Software: Choose a validated docking program. For this guide, we will refer to Glide (Schrödinger), a widely used and accurate docking program.
-
Docking Protocol:
-
Standard Precision (SP) or Extra Precision (XP): For initial screening, SP is often sufficient. For more accurate binding mode prediction and scoring, XP mode is recommended.
-
Ligand Sampling: The program will explore various conformations and orientations of each ligand within the defined grid.
-
Scoring: Each generated pose is assigned a score (e.g., GlideScore) that estimates the binding affinity. More negative scores indicate stronger binding.
-
-
Binding Affinity: Compare the docking scores of the benzothiophene derivatives with each other and with a known inhibitor (e.g., Erlotinib).
-
Binding Mode Analysis: Visualize the top-scoring poses for each ligand. Analyze the key interactions with the protein residues, such as:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: Observe interactions with nonpolar residues.
-
Pi-Pi Stacking: Look for interactions between aromatic rings.
-
-
Protocol Validation: A crucial step is to re-dock the co-crystallized ligand (Erlotinib) into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should be less than 2.0 Å for the protocol to be considered valid.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the docking results should be summarized in a structured table. The following table presents hypothetical data for a series of benzothiophene derivatives against the EGFR kinase domain, with Erlotinib as a reference compound.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Erlotinib | (Reference) | -10.5 | Met793, Leu718, Val726, Ala743, Leu844 | Met793 (hinge region) |
| BZ-01 | Benzothiophene Core | -7.2 | Leu718, Val726, Ala743 | None |
| BZ-02 | 2-amino substituted | -8.5 | Met793, Leu718, Val726, Cys797 | Met793 (hinge region) |
| BZ-03 | 3-carboxamide substituted | -9.1 | Met793, Leu718, Val726, Thr790 | Met793, Thr790 |
| BZ-04 | 2-amino, 3-carboxamide | -9.8 | Met793, Leu718, Val726, Thr790, Cys797 | Met793, Thr790, Cys797 |
Interpreting the Results: From Data to Insights
The hypothetical data in the table suggests a clear structure-activity relationship (SAR). The unsubstituted benzothiophene core (BZ-01) shows moderate binding affinity. The addition of a 2-amino group (BZ-02) improves the docking score, likely by forming a key hydrogen bond with the hinge region residue Met793, mimicking the interaction of Erlotinib. The 3-carboxamide substitution (BZ-03) further enhances binding by forming an additional hydrogen bond with Thr790. The combination of both substitutions (BZ-04) results in the highest predicted binding affinity among the derivatives, suggesting a synergistic effect.
This type of comparative analysis allows for the rational design of more potent inhibitors. For instance, further modifications could be explored at positions that would allow for additional interactions with other residues in the active site.
Conclusion and Future Directions
Molecular docking is a powerful computational tool that can significantly accelerate the drug discovery process. By following a rigorous and validated protocol, researchers can gain valuable insights into the potential of novel compounds as therapeutic agents. This guide has provided a framework for conducting comparative docking studies of benzothiophene derivatives against the EGFR kinase domain. The principles and methodologies described herein are broadly applicable to other targets and compound classes.
The next logical steps following a promising in silico study would be the chemical synthesis of the most promising derivatives and their in vitro biological evaluation to validate the computational predictions. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.
References
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Design, Synthesis and Molecular Docking of Thiophene Derived Benzodiazepines as Anticancer Agents. [Link][1][2]
-
Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents. [Link][3]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link][4]
-
New Approaches for the Synthesis N-alkylated Benzo[ b]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. [Link][5]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. [Link][6]
-
Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. [Link][7]
-
Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies. [Link][8]
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A Comparative Guide to Validating the Mechanism of Action of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid as a Putative PTP1B Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. While the specific biological targets of this compound are not extensively documented[1], its structural features, particularly the benzothiophene core, suggest a potential interaction with protein tyrosine phosphatases. This guide, therefore, postulates its action as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and outlines a rigorous, multi-faceted approach to experimentally validate this hypothesis. The protocols and comparisons herein are designed to establish not only the compound's efficacy but also its selectivity and cellular activity, providing a robust foundation for further development.
PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers[2][3][4][5][6][7][8][9]. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal[6][7][10]. Inhibition of PTP1B is expected to enhance insulin sensitivity and improve glucose homeostasis[11][12]. This guide will compare the hypothetical performance of this compound against well-characterized PTP1B inhibitors.
Part 1: The PTP1B Signaling Pathway and the Role of an Inhibitor
To understand the significance of PTP1B inhibition, it is crucial to visualize its role in the insulin signaling cascade. The following diagram illustrates how PTP1B acts as a negative regulator and how an inhibitor can restore signaling.
Caption: The role of PTP1B in insulin signaling and its inhibition.
Part 2: Experimental Validation Workflow
A multi-step experimental approach is necessary to validate the compound's mechanism of action. This workflow progresses from basic enzymatic assays to more complex cell-based models.
Caption: Step-by-step workflow for validating a novel PTP1B inhibitor.
In Vitro PTP1B Enzymatic Inhibition Assay
The initial step is to determine if the compound directly inhibits PTP1B enzymatic activity. A common method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).[13][14][15]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.
-
Enzyme Solution: Prepare a working solution of recombinant human PTP1B in assay buffer. The final concentration should be determined empirically (e.g., 2.5 ng/well)[16].
-
Substrate Solution: Prepare a 2X working solution of pNPP in assay buffer (e.g., for a final concentration of 2 mM).
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve a range of final concentrations.
-
Positive Control: Prepare a solution of a known PTP1B inhibitor, such as Suramin or Sodium Orthovanadate[16][17].
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 10 µL of the test compound dilutions or control.
-
Add 20 µL of the PTP1B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determining Mode of Inhibition
To understand how the compound interacts with the enzyme, a kinetic analysis is performed. This involves measuring the reaction velocity at various substrate (pNPP) concentrations in the presence and absence of the inhibitor.
Protocol:
-
Perform the enzymatic assay as described above, but for each inhibitor concentration (including zero), vary the final concentration of pNPP.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot to determine the mode of inhibition (competitive, non-competitive, or mixed-type)[14][18].
Selectivity Profiling
A critical aspect of a potential therapeutic is its selectivity. The compound should be tested against other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP), SHP-1, and SHP-2, to ensure it does not cause off-target effects.[18][19] The IC50 values for these related enzymes are determined using similar enzymatic assays.
Cell-Based Western Blot Analysis
To confirm that the compound is active in a cellular context, its effect on the phosphorylation of PTP1B's downstream targets can be assessed.
Protocol:
-
Cell Culture: Culture a relevant cell line, such as HepG2 (human liver cancer cells) or C2C12 myotubes[18], in appropriate media.
-
Treatment: Starve the cells (e.g., in serum-free media) and then pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes to induce insulin receptor phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated insulin receptor (p-IR), total insulin receptor (IR), phosphorylated IRS-1 (p-IRS-1), and total IRS-1. Use an appropriate loading control (e.g., β-actin).
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. An effective inhibitor should increase this ratio in insulin-stimulated cells.
Part 3: Comparative Performance Analysis
The efficacy of this compound should be benchmarked against established PTP1B inhibitors. The following tables present hypothetical data for such a comparison.
Table 1: In Vitro Enzymatic Activity and Selectivity
| Compound | PTP1B IC50 (µM) | Mode of Inhibition | TCPTP IC50 (µM) | Selectivity (TCPTP/PTP1B) |
| This compound | 3.5 ± 0.4 | Competitive | > 50 | > 14 |
| Trodusquemine[10] | 1.0 ± 0.2 | Non-competitive | 224 ± 15 | 224 |
| Suramin[20][21] | 5.5 ± 0.8 | Competitive | 28.35 ± 3.1 | ~5 |
| JTT-551[10] | 0.22 ± 0.04 | Competitive | 9.3 ± 0.4 | ~42 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Cellular Activity - Insulin Receptor Phosphorylation in HepG2 Cells
| Compound (10 µM) | Insulin Stimulation (100 nM) | Fold Increase in p-IR/Total IR Ratio (vs. Stimulated Control) |
| Vehicle Control | - | 1.0 |
| Vehicle Control | + | 8.5 ± 1.2 |
| This compound | + | 15.2 ± 2.1 |
| Trodusquemine | + | 18.1 ± 2.5 |
| Suramin | + | 12.3 ± 1.8 |
Data are presented as mean ± SD. Fold increase is normalized to the unstimulated control and compared to the insulin-stimulated vehicle control.
Part 4: Conclusion and Future Directions
This guide outlines a systematic approach to validate the hypothesis that this compound functions as a PTP1B inhibitor. By following the proposed workflow—from initial in vitro enzymatic assays to cellular target engagement studies—researchers can build a comprehensive data package. The comparative analysis against known inhibitors provides crucial context for its potential potency and selectivity.
Positive results from these studies would strongly support the proposed mechanism of action and warrant further investigation, including in vivo studies in animal models of diabetes and obesity to assess its therapeutic potential.[11][18] The combination of robust in vitro and cellular data is essential for advancing novel compounds in the drug discovery pipeline.
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Thareja, S., et al. (2010). Inhibitors of Protein Tyrosine Phosphatase 1B. ResearchGate. [Link]
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Wiecorek, E., et al. (2021). Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. Anticancer Research. [Link]
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Sharma, B., et al. (2019). Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018). Expert Opinion on Therapeutic Patents. [Link]
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Lounis, M. A., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences. [Link]
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Tutar, Y., et al. (2021). Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation. Computational Biology and Medicine. [Link]
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Ali, Z., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports. [Link]
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Velázquez-Herrera, N., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Chemistry. [Link]
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Contreras-Puentes, N., et al. (2022). Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century. Molecules. [Link]
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Wang, Z., et al. (2023). Identification of novel PTP1B inhibitor for the treatment of LPS-induced myocardial apoptosis: machine learning based virtual screening and biological evaluation. Journal of Translational Medicine. [Link]
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Paul, A., et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLoS One. [Link]
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Zhang, Y., et al. (2022). Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. Molecules. [Link]
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Kumar, P., et al. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters. [Link]
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Le Borgne, M., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. [Link]
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Kumar, N., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
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Ngu, K., et al. (2017). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Disclaimer: This guide provides procedural recommendations for the disposal of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid based on its chemical classification as a halogenated organic compound and data from structurally similar molecules. A specific Safety Data Sheet (SDS) for this exact compound was not available at the time of writing. Researchers must always consult the SDS provided by their supplier and their institution's Environmental Health and Safety (EHS) department for definitive guidance and to ensure full compliance with all applicable regulations.
Introduction: The Critical Importance of Proper Disposal
This compound is a complex organosulfur compound containing a chlorinated benzothiophene core. The presence of multiple chlorine atoms on the aromatic structure classifies it as a halogenated organic compound, a category of chemical waste that requires stringent disposal protocols due to its potential for environmental persistence and toxicity.[1][2][3] Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to environmental contamination and regulatory non-compliance. This guide provides a framework for researchers and laboratory personnel to manage and dispose of this compound safely and responsibly.
Part 1: Hazard Assessment and Chemical Profile
Understanding the chemical's hazards is the first step in safe handling and disposal. As a chlorinated organic acid, this compound is designated as hazardous waste.
Key Hazard Characteristics:
-
Classification: Halogenated Organic Waste.[2][4] This is the primary classification that dictates the disposal pathway. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds due to their environmental risks.[3][5][6][7]
-
Inferred Health Hazards: Based on safety data for similar chlorinated thiophene carboxylic acids, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[8][9][10][11]
-
Environmental Hazards: Highly chlorinated organic residues are often toxic to aquatic life and are typically non-biodegradable.[1] Leaching from improper land disposal can lead to the pollution of water courses.[1]
Part 2: Personal Protective Equipment (PPE) for Safe Handling
Before handling the compound for any purpose, including disposal preparation, appropriate PPE must be worn.
-
Eye Protection: Goggles that meet European standard EN 166 or OSHA's regulations in 29 CFR 1910.133 are mandatory.[8][12]
-
Hand Protection: Wear protective gloves inspected prior to use.[13][14] Consult the manufacturer's SDS for the specific glove material and thickness required.
-
Skin and Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[12]
Part 3: Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the laboratory to ensure safe, compliant, and cost-effective disposal. Mixing waste streams can create dangerous reactions and significantly increase disposal costs.[4]
Step-by-Step Collection Procedure:
-
Designate as Halogenated Waste: All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), must be treated as halogenated organic waste.[2][4]
-
Select the Correct Waste Container: Use only containers designated for halogenated organic waste. These are often supplied by your institution's EHS department and may be color-coded for easy identification.[4] Containers should be made of a compatible material, such as high-density polyethylene (HDPE).[15]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." All components in the container should be listed.
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[8][15]
-
Do Not Overfill: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[15]
-
Store Safely: Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area or a designated safety cabinet, away from incompatible materials.[8][15]
Part 4: Approved Disposal Methodologies
Disposal of halogenated organic compounds is strictly regulated. Obsolete methods like direct burial or settling ponds are now prohibited due to their environmental impact.[1]
The Primary Recommended Disposal Pathway:
The industry standard and most environmentally sound method for disposing of chlorinated organic waste is high-temperature incineration in a specialized hazardous waste facility.[16][17]
-
Mechanism of Action: This process decomposes the halogenated organic molecules into gaseous byproducts, primarily carbon dioxide, nitrogen, and hydrogen halides (e.g., hydrogen chloride).[1]
-
Causality of Scrubber Systems: It is imperative that the incinerator is equipped with an afterburner and a scrubber system.[1][16] The scrubber uses an aqueous solution (often caustic) to neutralize and remove the acidic hydrogen chloride gas, preventing its release into the atmosphere as a pollutant.[1][17]
-
Regulatory Compliance: This entire process is performed by licensed hazardous waste disposal companies in facilities permitted under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.
Data and Workflow Summary
For quick reference, the key logistical and safety information is summarized below.
| Parameter | Specification | Rationale & Source |
| Waste Classification | Halogenated Organic Hazardous Waste | Contains carbon-halogen bonds, regulated by EPA.[2][3][5] |
| Primary PPE | Goggles, compatible gloves, lab coat | Protects against skin, eye, and respiratory irritation.[8][9][12] |
| Container Type | Labeled, sealed HDPE container | Prevents leaks, reactions, and vapor release.[4][15] |
| Segregation Rule | DO NOT mix with non-halogenated solvents | Mixed waste increases disposal complexity and cost.[4] |
| Approved Disposal | Licensed High-Temperature Incineration | Ensures complete destruction and neutralization of hazardous byproducts.[1][16][17] |
| Forbidden Disposal | Drain disposal, regular trash, land burial | High potential for environmental toxicity and pollution.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Process for Disposal of Chlorinated Organic Residues. (Source: Google Search Result)
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (Source: ETH Zürich)
- SAFETY DATA SHEET - TCI Chemicals. (Source: TCI Chemicals)
- Process for the incineration of chlorinated organic materials.
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- Hazardous Waste Segreg
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (Source: EPA NEPS)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- Hazardous Waste Reduction - Environmental Health and Safety. (Source: Environmental Health and Safety)
- Materials Safety Data Sheet. (Source: Google Search Result)
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Source: US EPA)
- SAFETY DATA SHEET - Thermo Fisher Scientific. (Source: Thermo Fisher Scientific)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (Source: Law.Cornell.Edu)
- 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid - AK Scientific, Inc. (Source: AK Scientific, Inc.)
- SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich)
- Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864. (Source: PubChem)
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid deriv
- EHS Program Manual 5.2 - Waste Disposal Procedure. (Source: Google Search Result)
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Navigating the Safe Handling of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid: A Guide for Laboratory Professionals
For the diligent researcher, the promise of novel compounds like 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is matched only by the imperative to handle them with the utmost care. As a Senior Application Scientist, my experience has underscored a fundamental principle: a deep understanding of a substance's potential hazards is the bedrock of innovative and, most importantly, safe research. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of informed safety.
Understanding the Hazard Landscape
Based on data from similar chemical structures, this compound should be presumed to exhibit the following hazardous properties[1][2][3][4][5]:
-
Skin Irritation: Likely to cause skin irritation upon contact[1][2][3][4][5].
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation[1][2][3][4][5].
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol[1][5].
-
Harmful if Swallowed: Potential for acute toxicity if ingested[1][3][5].
Given its chlorinated organic nature, appropriate disposal is also a critical consideration to prevent environmental contamination[6][7].
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the anticipated hazards of this compound class.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact with the chlorinated organic acid. Regular glove changes are crucial to prevent permeation.[2][6][8] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[2][4][8] |
| Body Protection | A fully fastened laboratory coat | Protects skin and personal clothing from accidental spills and contamination.[4][6][8] |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary line of defense. All handling of the solid compound or its solutions should be conducted in a fume hood to prevent inhalation of dusts or aerosols.[2][4][6] |
Operational Workflow: From Receipt to Disposal
A systematic workflow is paramount to ensuring safety at every stage of handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Pre-Handling Preparations:
-
Area Designation: Designate a specific area within a certified chemical fume hood for all handling activities.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][9]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers within the fume hood before introducing the chemical.
-
-
Handling the Solid Compound:
-
Don Appropriate PPE: Before handling, put on a lab coat, nitrile gloves, and chemical safety goggles.
-
Work Within a Fume Hood: Conduct all manipulations of the solid compound within a fume hood to minimize inhalation exposure.[2][6]
-
Careful Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation. Avoid pouring the solid directly; instead, use a spatula.
-
Immediate Cleanup: Clean any spills immediately with appropriate materials (e.g., a damp cloth for small amounts of dust, followed by proper disposal of the cleaning material).
-
-
Solution Preparation and Use:
-
Solvent Selection: Choose solvents with the lowest volatility and toxicity necessary for the procedure.
-
Controlled Addition: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Maintain Containment: Keep all containers with the compound or its solutions covered when not in immediate use.
-
Disposal Plan: A Commitment to Environmental Stewardship
The chlorinated nature of this compound necessitates a stringent disposal protocol. Improper disposal can lead to environmental harm.[7]
Caption: Waste segregation and disposal pathway for this compound.
Waste Disposal Procedures:
-
Solid Waste:
-
Place excess this compound and any materials used for spill cleanup into a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[6]
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[6][10]
-
Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[10]
-
Never dispose of this compound or its solutions down the drain.[6]
-
-
Contaminated Materials:
-
Dispose of used gloves, weigh boats, and other contaminated disposable items in a designated solid chemical waste container.
-
Decontaminate reusable glassware by rinsing with a suitable solvent, and collect the rinsate as halogenated organic liquid waste.[10]
-
All waste must be disposed of through your institution's licensed hazardous waste management program.
Emergency Procedures
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][11]
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.[2]
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[2]
Inhalation:
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.[11]
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly explore the scientific potential of this compound. Safety is not a barrier to discovery; it is the foundation upon which successful and ethical research is built.
References
- Cayman Chemical. (2025).
- TCI Chemicals. (2023).
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- TCI Chemicals. (2018). Methyl 3-(Chlorosulfonyl)
- Fisher Scientific. (2025).
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Fisher Scientific. (2023).
- Fisher Scientific. (2023).
- Water Corporation.
- University of Otago. Laboratory chemical waste disposal guidelines.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Hooker Chemical Corporation. (1969). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 3(12), 1169-1170.
- Kamulin Biotech Co., Ltd. Materials Safety Data Sheet Benzo[1,2-b:3,4-b:5,6-b]trithiophene-2,5,8-tricarboxylic acid.
- Fisher Scientific. (2025).
- Centers for Disease Control and Prevention. (2023). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A.
- Centers for Disease Control and Prevention. (2023). NIOSH Pocket Guide to Chemical Hazards.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
